molecular formula C9H6N2O3 B566287 5-Pyridin-4-YL-oxazole-2-carboxylic acid CAS No. 857521-75-6

5-Pyridin-4-YL-oxazole-2-carboxylic acid

Cat. No.: B566287
CAS No.: 857521-75-6
M. Wt: 190.158
InChI Key: AIZAUOQHJVVJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyridin-4-YL-oxazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.158. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-pyridin-4-yl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZAUOQHJVVJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Pyridin-4-YL-oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 5-Pyridin-4-YL-oxazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details two primary, field-proven synthetic routes: the Van Leusen oxazole synthesis and the Robinson-Gabriel cyclization. Each method is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. The document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel therapeutics incorporating the oxazole scaffold.

Introduction

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] The unique electronic properties and structural rigidity of the oxazole core make it an attractive building block for designing molecules that can effectively interact with biological targets. The title compound, this compound, incorporates both a basic pyridine moiety and an acidic carboxylic acid group, offering multiple points for molecular interaction and further functionalization. This dual functionality makes it a valuable intermediate for the synthesis of potential drug candidates. This guide will explore the most pertinent and efficient methods for its synthesis.

Core Synthetic Strategies

Two principal synthetic strategies have emerged as the most effective for the construction of the 5-(pyridin-4-yl)oxazole core: the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern.

Method 1: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful tool for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3] This method is particularly advantageous due to its operational simplicity and the ready availability of the starting materials.

The reaction proceeds through the deprotonation of TosMIC by a base, followed by a nucleophilic attack of the resulting anion on the aldehyde carbonyl. The intermediate oxazoline then undergoes elimination of p-toluenesulfinic acid to afford the aromatic oxazole ring.[4] The use of isonicotinaldehyde directly installs the desired pyridin-4-yl substituent at the 5-position of the oxazole. To introduce the carboxylic acid at the 2-position, a common strategy involves the use of an ester-functionalized isocyanide, such as ethyl isocyanoacetate, followed by hydrolysis of the resulting ester.

Diagram: Van Leusen Synthesis Pathway

Van_Leusen_Synthesis Isonicotinaldehyde Isonicotinaldehyde Intermediate Intermediate Oxazoline Isonicotinaldehyde->Intermediate + EthylIsocyanoacetate Ethyl Isocyanoacetate EthylIsocyanoacetate->Intermediate + Base Base (e.g., K2CO3) Base->Intermediate Catalyst Ester Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate Intermediate->Ester Elimination FinalProduct This compound Ester->FinalProduct Hydrolysis Hydrolysis (e.g., LiOH) Hydrolysis->FinalProduct Reagent

Caption: Van Leusen synthesis of the target molecule.

Step 1: Synthesis of Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate

  • Reaction Setup: To a solution of isonicotinaldehyde (1.0 eq) in a suitable solvent such as methanol or THF, add ethyl isocyanoacetate (1.1 eq) and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature or under gentle reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Reaction Conditions: Add an excess of a base, such as lithium hydroxide (LiOH, 2-3 eq), and stir the mixture at room temperature. The progress of the hydrolysis is monitored by TLC.

  • Work-up and Purification: Once the starting material is consumed, the reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the pure this compound.[5]

Method 2: Robinson-Gabriel Cyclization

The Robinson-Gabriel synthesis is a classic method for oxazole formation involving the cyclodehydration of a 2-acylamino-ketone precursor.[6] This approach offers a high degree of control over the substitution pattern of the final oxazole.

The synthesis begins with the preparation of a 2-acylamino-1-(pyridin-4-yl)ethanone intermediate. This precursor is then subjected to a cyclodehydrating agent, such as sulfuric acid or phosphorus oxychloride, which promotes an intramolecular condensation to form the oxazole ring.[5] The choice of the acyl group in the precursor determines the substituent at the 2-position of the oxazole. For the synthesis of the target carboxylic acid, an appropriate acyl group that can be converted to a carboxyl group, or a direct precursor, is required. A more direct approach involves the use of an N-oxalyl derivative, which upon cyclization would directly yield the desired 2-carboxylic acid.

Diagram: Robinson-Gabriel Synthesis Workflow

Robinson_Gabriel_Synthesis AminoKetone 2-Amino-1-(pyridin-4-yl)ethanone AcylaminoKetone 2-Acylamino-1-(pyridin-4-yl)ethanone AminoKetone->AcylaminoKetone + AcylatingAgent Acylating Agent (e.g., Oxalyl Chloride) AcylatingAgent->AcylaminoKetone Cyclization Intramolecular Cyclization AcylaminoKetone->Cyclization DehydratingAgent Dehydrating Agent (e.g., H2SO4) DehydratingAgent->Cyclization Catalyst FinalProduct This compound Cyclization->FinalProduct Dehydration

Caption: Robinson-Gabriel synthesis of the target molecule.

Step 1: Preparation of 2-Amino-1-(pyridin-4-yl)ethanone

This starting material can be synthesized from 4-cyanopyridine through a series of reactions, or by other established methods.

Step 2: Acylation of 2-Amino-1-(pyridin-4-yl)ethanone

  • Reaction Setup: Dissolve 2-amino-1-(pyridin-4-yl)ethanone hydrochloride in a suitable solvent like dichloromethane or THF.

  • Reaction Conditions: Add a base, such as triethylamine, to neutralize the hydrochloride salt. Then, slowly add the acylating agent (e.g., ethyl oxalyl chloride) at a low temperature (0 °C). Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried and concentrated to yield the crude 2-acylamino-ketone, which can be purified by crystallization or column chromatography.

Step 3: Cyclodehydration to form the Oxazole Ring

  • Reaction Setup: The purified 2-acylamino-1-(pyridin-4-yl)ethanone is treated with a strong dehydrating agent.

  • Reaction Conditions: For example, the compound can be heated in concentrated sulfuric acid or refluxed in phosphorus oxychloride. The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is collected by filtration, washed with water, and purified by recrystallization to afford this compound.

Quantitative Data Summary

Synthesis MethodKey ReactantsTypical SolventsTypical Yields (%)Key Advantages
Van Leusen Isonicotinaldehyde, Ethyl isocyanoacetateMethanol, THF60-80Mild reaction conditions, readily available starting materials.
Robinson-Gabriel 2-Amino-1-(pyridin-4-yl)ethanone, Ethyl oxalyl chlorideDichloromethane, H₂SO₄50-70Versatile for various substitutions, well-established method.

Conclusion

The synthesis of this compound can be effectively achieved through both the Van Leusen and Robinson-Gabriel synthetic routes. The Van Leusen approach offers a more direct and milder pathway, particularly when utilizing an ester-functionalized isocyanide followed by hydrolysis. The Robinson-Gabriel synthesis, while potentially requiring more steps for precursor preparation, provides a robust and versatile alternative. The choice of method will ultimately be guided by the specific requirements of the research, including scale, available instrumentation, and the cost and availability of starting materials. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Li, J. J. (2006). Robinson-Gabriel synthesis. In Name Reactions: A Collection of Detailed Reaction Mechanisms (pp. 503-504). Springer.
  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • Shafiee, A., & Lalezari, I. (1976). Synthesis of 2, 5-disubstituted oxazoles. Journal of Pharmaceutical Sciences, 65(2), 306-307.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and thiazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Van Leusen, D., & van Leusen, A. M. (2001). The van Leusen Imidazole Synthesis. Organic Reactions, 57, 417-666.
  • Sisko, J., Mellinger, M., Baine, P. W., & Dudash, J. (2000). An investigation of the van Leusen three-component reaction for the synthesis of 1, 4, 5-trisubstituted imidazoles. The Journal of Organic Chemistry, 65(5), 1516-1524.
  • Gabriel, S. (1910). Eine Synthese von Oxazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Pyridin-4-YL-oxazole-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring linked to an oxazole-2-carboxylic acid moiety. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science, as the constituent heterocycles are recognized pharmacophores and functional motifs. The pyridine ring offers a basic nitrogen atom for hydrogen bonding and salt formation, while the oxazole-carboxylic acid group provides an acidic handle and a rigid, electron-rich scaffold. Understanding the physicochemical properties of this molecule is paramount for its effective application in drug design, formulation, and chemical synthesis.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its acidity, lipophilicity, solubility, and stability, offering both theoretical insights and detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to empower researchers to not only reproduce but also adapt these methods for their specific needs.

Physicochemical Properties Summary

Direct experimental data for this compound (CAS No. 857521-75-6) is not extensively reported in public literature. The following table summarizes key properties based on computational predictions and analysis of structurally similar compounds.

PropertyPredicted/Estimated ValueSignificance in Research & Development
Molecular Formula C₉H₆N₂O₃Defines the elemental composition and exact mass.
Molecular Weight 190.16 g/mol Crucial for stoichiometric calculations in synthesis and assays.
pKa (Acidic) 2.5 - 3.5 (Carboxylic Acid)Governs ionization state, solubility, and interaction with biological targets at physiological pH.
pKa (Basic) 4.0 - 5.0 (Pyridine N)Influences aqueous solubility, salt formation potential, and receptor interactions.
LogP 1.0 - 1.5Indicates lipophilicity; critical for predicting membrane permeability and pharmacokinetic properties.
Melting Point >200 °C (estimated)Defines the solid-state properties, important for handling, formulation, and purity assessment.
Aqueous Solubility pH-dependentKey for developing aqueous formulations and for bioavailability. Expected to be lowest near its isoelectric point.
Chemical Stability ModerateSusceptible to degradation under harsh pH and high temperatures. Some oxazole derivatives are known to be unstable.[1][2][3]

Core Physicochemical Characterization Workflow

The comprehensive characterization of a novel compound like this compound follows a logical progression. The workflow below outlines the essential sequence of analysis, from fundamental identity confirmation to detailed property measurement.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Solid-State & Stability A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D pKa Determination C->D Proceed if >95% pure E LogP Measurement C->E Proceed if >95% pure F Solubility Profiling D->F E->F G Thermal Analysis (DSC, TGA) F->G Characterize solid form H Forced Degradation Study G->H

Caption: Logical workflow for physicochemical characterization.

Detailed Discussion and Experimental Protocols

Acidity and Basicity (pKa)

The molecule possesses two primary ionizable centers: the carboxylic acid (acidic) and the pyridine nitrogen (basic). The interplay of their pKa values dictates the molecule's net charge and, consequently, its solubility and biological interactions at any given pH.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of ionization constants.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to a final volume of 50 mL. The co-solvent is necessary due to the predicted low aqueous solubility of the neutral form.

  • Titration (Acidic pKa):

    • Begin titration with a standardized solution of 0.01 M NaOH.

    • Add the titrant in small, precise increments (e.g., 0.02 mL).

    • Record the pH value after each addition, ensuring the reading stabilizes.

    • Continue the titration well past the equivalence point.

  • Titration (Basic pKa):

    • Using a fresh sample solution, titrate with a standardized solution of 0.01 M HCl, following the same incremental addition and recording procedure.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, use specialized software to analyze the first derivative of the titration curve, where the peak corresponds to the equivalence point.

G A Prepare Compound in Co-Solvent C Titrate with Standardized NaOH A->C E Titrate with Standardized HCl A->E B Calibrate pH Meter B->C B->E D Record pH vs. Volume Data C->D F Plot Titration Curve (pH vs. Volume) D->F E->D G Calculate pKa from Half-Equivalence Point F->G

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

The partition coefficient (P), or its logarithm (LogP), is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a critical parameter for predicting a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer at a pH where the compound is predominantly in its neutral, non-ionized form (e.g., pH 3.0, between the two predicted pKa values). Pre-saturate the n-octanol with this buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol (~1 mg/mL).

  • Partitioning:

    • Add 5 mL of the n-octanol stock solution and 5 mL of the pre-saturated aqueous buffer to a glass vial in triplicate.

    • Shake the vials vigorously for 1-2 hours at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous layer.

    • Determine the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV. A calibration curve in each phase is required for accurate quantification.

  • Calculation: Calculate LogP using the formula:

    • LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Pre-saturate n-Octanol and Aqueous Buffer B Prepare Stock Solution in n-Octanol A->B C Mix Octanol & Aqueous Phases (1:1 ratio) B->C D Shake to Reach Equilibrium C->D E Separate Phases via Centrifugation D->E F Measure Concentration in Each Phase (HPLC/UV) E->F G Calculate LogP F->G

Caption: Workflow for LogP determination via the shake-flask method.

Chemical Stability

The stability of oxazole derivatives can be a concern, with some analogs being susceptible to hydrolytic ring opening or decarboxylation.[1][2][3] A forced degradation study is essential to identify potential degradation pathways and establish stable storage conditions.

Protocol: Forced Degradation Study

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Incubate a solid sample at 105 °C for 24 hours.

    • Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to the initial concentration.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., a gradient C18 column with UV detection).

    • The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.

  • Reporting: Report the percentage of the parent compound remaining and the peak areas of any major degradants. This data helps in identifying the compound's liabilities.

Conclusion

This compound is a molecule with distinct acidic and basic properties, moderate lipophilicity, and pH-dependent solubility. While its stability profile requires careful experimental evaluation, its structural motifs make it a compelling candidate for further investigation in drug discovery and materials science. The protocols and insights provided in this guide offer a robust framework for researchers to thoroughly characterize this compound, enabling its confident application in future studies.

References

  • PubChem. (R)-5-(Pyrrolidin-2-YL)oxazole-4-carboxylic acid.[Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[Link]

  • ACS Publications. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives.[Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.[Link]

  • NIH National Center for Biotechnology Information. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.[Link]

  • PubMed. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives.[Link]

  • NIH National Center for Biotechnology Information. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase.[Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.[Link]

  • PubMed. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma.[Link]

Sources

An In-Depth Technical Guide on 5-Pyridin-4-YL-oxazole-2-carboxylic acid: Structure and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyridin-4-YL-oxazole-2-carboxylic acid is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which incorporates both a pyridine and an oxazole ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, and the pyridine ring, a six-membered aromatic heterocycle, are prevalent motifs in many biologically active molecules and approved drugs.[1][2] The presence of the carboxylic acid group provides a key functional handle for further chemical modifications and interactions with biological targets.

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, offering insights for researchers engaged in its study and application.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C9H6N2O3[3]
Molecular Weight 190.16 g/mol [3]
CAS Number 857521-75-6[3]
SMILES Code O=C(C1=NC=C(C2=CC=NC=C2)O1)O[3]

The structure consists of a pyridine ring attached at its 4-position to the 5-position of an oxazole ring. A carboxylic acid group is substituted at the 2-position of the oxazole ring.

Synthesis of this compound

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the reaction of a derivative of isonicotinic acid (pyridine-4-carboxylic acid) with an appropriate isocyanoacetate ester, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Synthesis_Workflow Start Isonicotinic Acid Derivative Activation Activation of Carboxylic Acid Start->Activation e.g., SOCl2, Oxalyl Chloride Reaction Reaction with Isocyanoacetate Ester Activation->Reaction Cyclization Cyclization to form Oxazole Ring Reaction->Cyclization Base-mediated Hydrolysis Ester Hydrolysis Cyclization->Hydrolysis Acid or Base Product This compound Hydrolysis->Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol that a researcher might develop for the synthesis of this compound.

  • Activation of Isonicotinic Acid: Isonicotinic acid is converted to its more reactive acid chloride. To a suspension of isonicotinic acid in an inert solvent such as dichloromethane, an excess of a chlorinating agent like thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction is then stirred at room temperature until the evolution of gas ceases, indicating the formation of isonicotinoyl chloride. The solvent and excess reagent are removed under reduced pressure.

  • Reaction and Cyclization: The crude isonicotinoyl chloride is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF). To this solution, an equimolar amount of an isocyanoacetate ester (e.g., ethyl isocyanoacetate) and a non-nucleophilic base (e.g., triethylamine or DBU) are added at low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the cyclization, forming the ethyl ester of this compound.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, is added to the reaction mixture, and it is stirred until the ester is fully consumed (monitored by techniques like TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Structural Elucidation and Characterization

A comprehensive characterization of this compound is crucial to confirm its identity and purity. This involves a combination of spectroscopic techniques.

Interrelation of Characterization Techniques

Characterization_Techniques Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR Infrared Spectroscopy Compound->IR Elemental Elemental Analysis Compound->Elemental Structure Molecular Structure NMR->Structure Formula Molecular Formula & Purity MS->Formula IR->Structure Functional Groups Elemental->Formula

Caption: Relationship between key techniques for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~12.0-13.0Singlet (broad)Carboxylic acid proton (-COOH)
~8.7-8.9DoubletProtons on the pyridine ring ortho to the nitrogen
~7.8-8.0DoubletProtons on the pyridine ring meta to the nitrogen
~7.6-7.8SingletProton on the oxazole ring

Note: The exact chemical shifts can be influenced by the solvent used. The carboxylic acid proton signal may be broad and its position can be concentration-dependent.[5]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)Assignment
~160-170Carboxylic acid carbon (-COOH)
~150-160C2 and C5 carbons of the oxazole ring
~148-152Carbons of the pyridine ring ortho to the nitrogen
~120-140Other aromatic carbons (pyridine and oxazole)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5]

Wavenumber (cm⁻¹)Functional Group Assignment
2500-3300 (broad)O-H stretching of the carboxylic acid
~1710-1760C=O stretching of the carboxylic acid
~1600-1650C=N stretching of the oxazole and pyridine rings
~1500-1580C=C stretching of the aromatic rings
~1000-1100C-O-C stretching of the oxazole ring

The broad O-H stretch and the strong C=O absorption are characteristic features of a carboxylic acid.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zAssignment
190.04[M]+ (Molecular ion peak)
146.05[M - COOH]+ (Loss of the carboxylic acid group)
118.04Fragment corresponding to the pyridyl-oxazole core
78.03Fragment corresponding to the pyridine ring

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and key fragments.[6]

Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery due to the established biological activities of both oxazole and pyridine derivatives.[1][7] Oxazole-containing compounds have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][8] Similarly, the pyridine moiety is a common feature in many approved drugs and is known to participate in key interactions with biological targets.[2]

The combination of these two heterocyclic systems, along with the versatile carboxylic acid functionality, makes this compound a promising starting point for the development of new therapeutic agents. The carboxylic acid can act as a key binding group with protein targets or serve as a point for further chemical elaboration to modulate pharmacokinetic and pharmacodynamic properties. Potential therapeutic areas where derivatives of this scaffold could be explored include oncology, infectious diseases, and inflammatory disorders.[7][9]

Conclusion

This compound is a heterocyclic compound with a well-defined structure that can be reliably characterized using a suite of standard analytical techniques. Its synthesis, while requiring careful execution, is achievable through established organic chemistry methodologies. The presence of the oxazole, pyridine, and carboxylic acid moieties makes it a highly attractive scaffold for medicinal chemists and drug discovery professionals. Further investigation into the synthesis of its derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this promising chemical entity.

References
  • Reddy, T. J., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. (R)-5-(Pyrrolidin-2-YL)oxazole-4-carboxylic acid. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • PubChem. 5-Pyridin-4-yl-oxazole-4-carboxylic acid lithium salt. Available from: [Link]

  • Hordiyenko, O. V., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. Available from: [Link]

  • Gzella, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available from: [Link]

  • Zhang, L., et al. (2013). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica. Available from: [Link]

  • Sławiński, J., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Future Medicinal Chemistry. Available from: [Link]

  • Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry. Available from: [Link]

  • Abdullahi, S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. Available from: [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Semantic Scholar. Available from: [Link]

  • Herzon, S. B., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters. Available from: [Link]

  • Abdullahi, S., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available from: [Link]

  • Chavan, S. S., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. Available from: [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. Available from: [Link]

  • Islam, M. R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available from: [Link]

  • Maloney, D. J., et al. (2012). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Wójcik, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Available from: [Link]

  • Reva, I., et al. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. Available from: [Link]

  • Sławiński, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. Available from: [Link]

  • ResearchGate. ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[3][10][11]triazole-3-carboxylic acid ethyl ester. Available from: [Link]

  • Gzella, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Available from: [Link]

  • Sławiński, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. Available from: [Link]

Sources

An In-depth Technical Guide to 5-Pyridin-4-YL-oxazole-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Pyridin-4-YL-oxazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While a detailed historical record of this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust framework for its synthesis, potential mechanism of action, and therapeutic applications by examining established synthetic methodologies for oxazoles and the biological activities of structurally related pyridinyl-oxazole derivatives. This document serves as a foundational resource for researchers engaged in the exploration of novel small molecule therapeutics, particularly in the areas of oncology and inflammatory diseases.

Introduction: The Pyridinyl-Oxazole Scaffold in Medicinal Chemistry

The integration of pyridine and oxazole rings into a single molecular framework creates a scaffold with significant potential in drug discovery. The pyridine ring, a common motif in FDA-approved drugs, offers a key site for hydrogen bonding and can significantly influence the pharmacokinetic properties of a compound.[1][2] The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is present in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The combination of these two moieties in compounds like this compound presents a compelling synthetic target for the development of novel therapeutic agents.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through several established methods for oxazole formation. A plausible and efficient route is a modification of the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of a 2-acylamino-ketone.[5]

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The oxazole ring can be formed from an α-acylamino ketone intermediate. This intermediate, in turn, can be synthesized from 2-amino-1-(pyridin-4-yl)ethanone and an appropriate acylating agent.

G This compound This compound α-Acylamino ketone intermediate α-Acylamino ketone intermediate This compound->α-Acylamino ketone intermediate Robinson-Gabriel Cyclization 2-Amino-1-(pyridin-4-yl)ethanone 2-Amino-1-(pyridin-4-yl)ethanone α-Acylamino ketone intermediate->2-Amino-1-(pyridin-4-yl)ethanone Amidation Isonicotinoyl derivative Isonicotinoyl derivative 2-Amino-1-(pyridin-4-yl)ethanone->Isonicotinoyl derivative Isonicotinamide Isonicotinamide Isonicotinoyl derivative->Isonicotinamide

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

Step 1: Synthesis of 2-Amino-1-(pyridin-4-yl)ethanone

This key intermediate can be prepared from isonicotinamide, a commercially available starting material.[6][7][8]

  • Preparation of Isonicotinoyl Chloride: Isonicotinamide is first hydrolyzed to isonicotinic acid, which is then converted to the acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

  • Reaction with Diazomethane: The resulting isonicotinoyl chloride is reacted with diazomethane to form the corresponding diazoketone.

  • Hydrolysis: The diazoketone is then treated with aqueous acid to yield 2-amino-1-(pyridin-4-yl)ethanone.

Step 2: Acylation of 2-Amino-1-(pyridin-4-yl)ethanone

The amino ketone intermediate is then acylated to form the necessary precursor for cyclization.

  • To a solution of 2-amino-1-(pyridin-4-yl)ethanone in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Slowly add an acylating agent, such as ethyl oxalyl chloride, at a reduced temperature.

  • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography.

  • Purify the resulting N-(2-oxo-2-(pyridin-4-yl)ethyl)oxalamic acid ethyl ester by column chromatography.

Step 3: Robinson-Gabriel Cyclization and Saponification

The final step involves the cyclization of the α-acylamino ketone followed by hydrolysis of the ester to yield the target carboxylic acid.

  • Treat the purified N-(2-oxo-2-(pyridin-4-yl)ethyl)oxalamic acid ethyl ester with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.[5]

  • Heat the reaction mixture to promote cyclization and dehydration, forming the oxazole ring.

  • After the reaction is complete, quench the mixture with ice water and neutralize.

  • The resulting ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate is then saponified using a base like lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent (e.g., THF or methanol).

  • Acidify the reaction mixture to precipitate the final product, this compound.

  • The product can be purified by recrystallization.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization & Saponification Isonicotinamide Isonicotinamide Isonicotinic acid Isonicotinic acid Isonicotinamide->Isonicotinic acid Hydrolysis Isonicotinoyl chloride Isonicotinoyl chloride Isonicotinic acid->Isonicotinoyl chloride SOCl2 Diazoketone Diazoketone Isonicotinoyl chloride->Diazoketone CH2N2 2-Amino-1-(pyridin-4-yl)ethanone 2-Amino-1-(pyridin-4-yl)ethanone Diazoketone->2-Amino-1-(pyridin-4-yl)ethanone H3O+ Acylated Intermediate N-(2-oxo-2-(pyridin-4-yl)ethyl)oxalamic acid ethyl ester 2-Amino-1-(pyridin-4-yl)ethanone->Acylated Intermediate Acylating Agent Ethyl Oxalyl Chloride Acylating Agent->Acylated Intermediate Cyclized Intermediate Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate Acylated Intermediate->Cyclized Intermediate H2SO4, heat Final Product This compound Cyclized Intermediate->Final Product 1. LiOH 2. H3O+

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its potential as a drug candidate. A summary of its key properties is provided in the table below.

PropertyValueSource
Molecular Formula C9H6N2O3PubChem
Molecular Weight 190.16 g/mol PubChem
CAS Number 857521-75-6Commercial Suppliers
Appearance White to off-white solid (predicted)-
Solubility Soluble in DMSO, methanol (predicted)-
pKa ~3.5-4.5 (carboxylic acid), ~5.0-6.0 (pyridine) (predicted)-

Potential Mechanism of Action and Therapeutic Applications

While direct biological studies on this compound are limited in published literature, the broader class of pyridinyl-oxazole derivatives has shown significant activity in several therapeutic areas. This suggests that the title compound may act on similar biological targets.

Kinase Inhibition

A primary area of investigation for pyridinyl-containing heterocyclic compounds is the inhibition of protein kinases. The pyridine moiety can form crucial hydrogen bonds within the ATP-binding pocket of many kinases.[9] Specifically, pyridinyl-imidazole compounds are well-known inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.[10] It is plausible that this compound could exhibit inhibitory activity against various kinases, making it a candidate for development as an anti-inflammatory or anticancer agent.[11][12]

G This compound This compound Kinase ATP Binding Pocket Kinase ATP Binding Pocket This compound->Kinase ATP Binding Pocket Competitive Inhibition Downstream Signaling Downstream Signaling Kinase ATP Binding Pocket->Downstream Signaling Phosphorylation Cascade (Blocked) Cellular Response Cellular Response Downstream Signaling->Cellular Response e.g., Inflammation, Proliferation (Inhibited)

Caption: Putative mechanism of action via kinase inhibition.

Anticancer Activity

Numerous pyridine and oxazole derivatives have been reported to possess antiproliferative activity against various cancer cell lines.[13][14] The mechanism of action can be diverse, including the inhibition of kinases like ROCK-2, which is involved in cell migration and proliferation.[13] The planar structure of the pyridinyl-oxazole core may also allow for intercalation with DNA or interaction with other biological targets relevant to cancer progression.

Anti-inflammatory Properties

The potential for kinase inhibition, particularly of p38 MAP kinase, directly links this compound to anti-inflammatory applications. By inhibiting the production of pro-inflammatory cytokines, this compound could be investigated for the treatment of autoimmune diseases and other inflammatory conditions.[15]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, small molecule with significant therapeutic potential. Based on established synthetic methodologies and the known biological activities of related compounds, this technical guide provides a solid foundation for its further investigation.

Future research should focus on:

  • Validation of the proposed synthetic route and optimization of reaction conditions to enable the production of sufficient quantities for biological testing.

  • In vitro screening against a panel of kinases, particularly those implicated in cancer and inflammatory diseases.

  • Cell-based assays to determine its antiproliferative and anti-inflammatory effects.

  • Structure-activity relationship (SAR) studies to identify more potent and selective derivatives.

The exploration of this compound and its analogs could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • El-Hawash, S. A. M., et al. (2014). Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. Medicinal Chemistry, 10(3), 318-338. [Link]

  • Largy, E., et al. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry, 61(23), 10502-10518. [Link]

  • Reddit. (2017). Synthesis of Isonicotinic acid hydrazide from Isonicotinamide. [Link]

  • Google Patents. (2004). WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide.
  • Wikipedia. Isonicotinamide. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Gherghel, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10897. [Link]

  • ResearchGate. Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. [Link]

  • Abdelgawad, M. A., et al. (2020). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Current Organic Synthesis, 17(1), 55-64. [Link]

  • Sreenivasulu, T., et al. (2019). Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles. AIP Conference Proceedings, 2063(1), 030006. [Link]

  • Tommasi, S., et al. (2017). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. Journal of Medicinal Chemistry, 60(16), 7019-7028. [Link]

  • Kamboj, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 4. [Link]

  • Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Pyridine Derivatives in Catalysis and Pharmaceutical Synthesis. [Link]

  • Zhang, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. [Link]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Uddin, M. J., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3126. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1-20. [Link]

  • Google Patents. (2013). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Shafiee, A., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(3), 851-858. [Link]

  • Kumar, S., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 272(29), 17929-17937. [Link]

  • ACS Publications. Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]

  • ResearchGate. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. [Link]

  • National Center for Biotechnology Information. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. [Link]

  • Wietrzyk, J., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3123. [Link]

  • ACS Omega. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. [Link]

  • Semantic Scholar. Robinson–Gabriel synthesis. [Link]

  • YouTube. Robinson-Gabriel synthesis of oxazoles. [Link]

  • National Center for Biotechnology Information. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • ResearchGate. Synthesis, computational and biological evaluation of some new pyridine Derivatives. [Link]

  • ResearchGate. Structure activity relationship of synthesized compounds. [Link]

  • ResearchGate. (PDF) Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. [Link]

Sources

An In-Depth Technical Guide to 5-(Pyridin-4-yl)oxazole-2-carboxylic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(pyridin-4-yl)oxazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific research on this exact molecule, this guide synthesizes information from analogous structures and established synthetic methodologies for oxazole derivatives to present a scientifically grounded perspective on its potential synthesis, characterization, and applications. The core focus is to provide a foundational understanding for researchers exploring this and related chemical scaffolds in drug discovery and development.

Introduction and Chemical Identity

5-(Pyridin-4-yl)oxazole-2-carboxylic acid is a bifunctional molecule featuring a pyridine ring, an oxazole core, and a carboxylic acid moiety. This combination of structural motifs suggests potential for diverse biological activities, as these individual components are prevalent in numerous pharmacologically active compounds.

Table 1: Chemical Identity and Properties

ParameterValueSource
IUPAC Name 5-(Pyridin-4-yl)oxazole-2-carboxylic acidN/A
CAS Number 857521-75-6[1]
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol [1]
Canonical SMILES C1=CN=C(C=C1)C2=COC(=N2)C(=O)ON/A

Synthetic Strategies: A Plausible Approach

A plausible synthetic pathway could involve the activation of a pyridine-containing starting material and its subsequent reaction to form the oxazole ring. General methods for oxazole synthesis often start from α-haloketones and amides (the Robinson-Gabriel synthesis) or from aldehydes using reagents like tosylmethyl isocyanide (TosMIC) in the van Leusen reaction.[3] More contemporary methods focus on the direct synthesis from carboxylic acids, which offers a more streamlined process.[2]

Proposed Experimental Protocol: A General Framework

The following protocol is a generalized procedure based on modern oxazole synthesis methodologies and would require optimization for the specific synthesis of 5-(pyridin-4-yl)oxazole-2-carboxylic acid.

Objective: To synthesize ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate as a precursor to the target carboxylic acid.

Materials:

  • Isonicotinamide

  • Ethyl 2-chloroacetoacetate

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (as solvent and base)

  • Sodium hydroxide (for hydrolysis)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Workflow Diagram:

G cluster_0 Oxazole Ring Formation cluster_1 Hydrolysis start Isonicotinamide + Ethyl 2-chloroacetoacetate step1 Reaction in Pyridine with POCl₃ start->step1 step2 Formation of Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate step1->step2 step3 Base-mediated Hydrolysis (e.g., NaOH in Ethanol/Water) step2->step3 Ester Intermediate step4 Acidification step3->step4 step5 Isolation of 5-(Pyridin-4-yl)oxazole- 2-carboxylic acid step4->step5

Caption: Proposed two-stage synthesis of the target compound.

Step-by-Step Procedure:

  • Oxazole Formation: In a round-bottom flask, dissolve isonicotinamide and a stoichiometric equivalent of ethyl 2-chloroacetoacetate in pyridine.

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 5-(pyridin-4-yl)oxazole-2-carboxylic acid.

Causality in Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves as a suitable solvent for the reactants and also acts as a base to neutralize the HCl generated during the reaction with POCl₃.

  • POCl₃ as Dehydrating Agent: Phosphorus oxychloride is a common and effective dehydrating agent for promoting the cyclization reaction to form the oxazole ring.

  • Base-mediated Hydrolysis: The use of a strong base like sodium hydroxide is a standard and efficient method for the saponification of the ester to the desired carboxylic acid.

Characterization and Purity Assessment

A comprehensive characterization of the synthesized 5-(pyridin-4-yl)oxazole-2-carboxylic acid would be essential to confirm its identity and purity. The following techniques are standard for such analysis:

Table 2: Standard Characterization Methods

TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR would provide detailed information on the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the pyridine and oxazole rings.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition of the compound.
Infrared (IR) Spectroscopy IR spectroscopy would identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=N and C-O stretches of the oxazole ring.
High-Performance Liquid Chromatography (HPLC) HPLC would be used to assess the purity of the final compound.

Potential Applications in Drug Discovery

The structural features of 5-(pyridin-4-yl)oxazole-2-carboxylic acid suggest its potential as a scaffold in drug discovery. The pyridine and oxazole moieties are present in a wide range of bioactive molecules, including kinase inhibitors and anticancer agents.

  • Kinase Inhibition: The pyridine ring is a common feature in many kinase inhibitors, where it can form key hydrogen bond interactions within the ATP-binding site of the enzyme. The oxazole ring can act as a rigid scaffold to orient other functional groups for optimal binding.

  • Anticancer Activity: Oxazole derivatives have been investigated for their potential as anticancer agents, with some compounds showing inhibitory activity against enzymes like topoisomerase IIα.[4] The oxazolo[5,4-d]pyrimidine scaffold, which is structurally related, has been explored for its anticancer properties due to its similarity to purine bases.[5]

  • Enzyme Inhibition: Carboxylic acid groups can act as key binding motifs, for example, by interacting with metal ions in the active sites of metalloenzymes or forming strong hydrogen bonds with protein residues.

Illustrative Signaling Pathway Involvement (Hypothetical):

Given the prevalence of pyridine and oxazole motifs in kinase inhibitors, a hypothetical mechanism of action could involve the inhibition of a protein kinase signaling pathway crucial for cancer cell proliferation and survival.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Inhibitor 5-(Pyridin-4-yl)oxazole- 2-carboxylic acid Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Future Directions and Conclusion

5-(Pyridin-4-yl)oxazole-2-carboxylic acid represents a molecule with significant potential for further investigation in the field of drug discovery. The immediate next steps would involve the development and optimization of a robust synthetic protocol, followed by a thorough characterization of the compound. Subsequent biological screening against a panel of relevant targets, such as protein kinases, would be crucial to elucidate its pharmacological profile.

This technical guide, while based on analogous structures and established chemical principles due to the current lack of specific literature, provides a solid framework for initiating research into this promising compound. The insights into its potential synthesis and applications are intended to catalyze further exploration and unlock the therapeutic potential of 5-(pyridin-4-yl)oxazole-2-carboxylic acid and its derivatives.

References

  • WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

  • US9321787B2 - Carboxylic acid derivatives having an oxazolo[5,4-d]pyrimidine ring.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]

  • JP2018527334A - N- (pyridin-2-yl) -4- (thiazol-5-yl) pyrimidin-2-amine derivatives as therapeutic compounds.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. [Link]

  • Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • The Synthesis of Oxazole-containing Natural Products. CORE. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed. [Link]

  • Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles. Arkivoc. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed. [Link]

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PMC - NIH. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Development

5-Pyridin-4-YL-oxazole-2-carboxylic acid is a heterocyclic compound with structural motifs that are of significant interest in medicinal chemistry. The pyridine ring offers a basic center, influencing solubility and potential for salt formation, while the oxazole-carboxylic acid moiety provides a hydrogen bond donor and acceptor, as well as an acidic handle. The interplay of these features dictates the molecule's physicochemical properties, which are paramount to its developability as a therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.[1][2]

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is designed to offer not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a robust and insightful characterization of this promising molecule.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability.[1] We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly useful in high-throughput screening settings.[3] This method measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated DMSO stock.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This will result in a final DMSO concentration of typically ≤1%.

  • Incubation: Shake the plate at room temperature for a defined period, usually 1-2 hours.

  • Analysis: Measure the light scattering of the solutions at a specific wavelength using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a solvent at equilibrium.[4][5][6] This is a more time-consuming but also more accurate measure of solubility, crucial for later-stage drug development and formulation.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate different physiological environments).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV. A standard curve of the compound in the same buffer system should be used for accurate quantification.

Parameter pH 1.2 Buffer pH 4.5 Buffer pH 6.8 Buffer pH 7.4 Buffer Organic Solvent
Kinetic Solubility (µM) [Insert Data][Insert Data][Insert Data][Insert Data]N/A
Thermodynamic Solubility (µg/mL) [Insert Data][Insert Data][Insert Data][Insert Data][Insert Data for e.g., Ethanol, Acetonitrile]
Visualization: Solubility Workflow

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (1-2h) k_add->k_incubate k_analyze Nephelometry Analysis k_incubate->k_analyze t_start Excess Solid Compound t_add Add to Aqueous Buffer t_start->t_add t_incubate Equilibrate (24-48h) t_add->t_incubate t_separate Centrifuge/Filter t_incubate->t_separate t_analyze HPLC-UV Quantification t_separate->t_analyze start Solubility Assessment start->k_start start->t_start

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Part 2: Stability and Forced Degradation Studies

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[7][8][9][10][11] Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, are performed to intentionally degrade the molecule under more severe conditions than accelerated stability testing.[12][13][14] The goal is to achieve 5-20% degradation to identify potential degradation products and develop a stability-indicating analytical method.[12][14][15]

Forced Degradation Protocols

A single batch of this compound should be subjected to the following stress conditions. A control sample, protected from the stress conditions, should be analyzed concurrently.

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). The oxazole ring may be susceptible to base-catalyzed hydrolysis.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, for up to 24 hours.[16]

    • Analyze at appropriate time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for a specified duration (e.g., 24, 48, 72 hours).

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][13][15]

    • A control sample should be wrapped in aluminum foil to protect it from light.

Analytical Strategy for Stability Assessment

A stability-indicating analytical method is required to separate the intact drug from its degradation products. UPLC-MS/MS is the preferred technique for this purpose.[17][18][19][20][21]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to ensure separation of the parent compound and any degradation products.

  • Detection: UV detection at an appropriate wavelength and mass spectrometric detection to identify and characterize the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Visualization: Forced Degradation and Analysis Workflow

G cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_results Data Analysis acid Acid Hydrolysis (0.1M HCl, 60°C) analysis UPLC-MS/MS Analysis acid->analysis base Base Hydrolysis (0.1M NaOH, RT) base->analysis oxidation Oxidation (3% H2O2, RT) oxidation->analysis thermal Thermal (80°C, solid) thermal->analysis photo Photolytic (ICH Q1B light exposure) photo->analysis api 5-Pyridin-4-YL-oxazole- 2-carboxylic acid api->acid api->base api->oxidation api->thermal api->photo pathways Identify Degradation Pathways analysis->pathways method Validate Stability- Indicating Method analysis->method mass_balance Assess Mass Balance analysis->mass_balance

Caption: Workflow for forced degradation studies and analysis.

Data Presentation: Summary of Forced Degradation Results
Stress Condition % Degradation of Parent Number of Degradants Major Degradant (m/z) Proposed Degradation Pathway
0.1 M HCl, 60°C, 24h [Insert Data][Insert Data][Insert Data][e.g., Hydrolysis of oxazole ring]
0.1 M NaOH, RT, 24h [Insert Data][Insert Data][Insert Data][e.g., Hydrolysis of oxazole ring]
3% H₂O₂, RT, 24h [Insert Data][Insert Data][Insert Data][e.g., N-oxidation of pyridine ring]
80°C, 72h [Insert Data][Insert Data][Insert Data][e.g., Decarboxylation]
Photolytic (ICH Q1B) [Insert Data][Insert Data][Insert Data][e.g., Photodimerization]

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, alongside a thorough forced degradation study, researchers can generate the critical data necessary to understand the compound's developability. The insights gained from these studies will guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe and efficacious drug product.

References

  • Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Taylor, R. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • Mehta, A. (2025, April 17). ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability testing of new drug substances and drug products. [Link]

  • Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Zhang, Y., et al. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Nature. [Link]

  • Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • STEMart. (n.d.). Forced Degradation Studies. [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715. [Link]

  • Klick, S., et al. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Santa, T., & Fukushima, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4819. [Link]

  • Kalariya, P. D., et al. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. RSC Advances, 5(37), 29139-29151. [Link]

  • ResearchGate. (2015). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. [Link]

  • Wang, Y., et al. (2024). Structure Elucidation and Toxicity Analyses of the Degradation Products of Aflatoxin B1 and Zearalenone by Trichoderma reesei GG-T40. Toxins, 16(5), 209. [Link]

  • AKJournals. (2023). Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Chromatographica, 36(2). [Link]

Sources

Unlocking the Therapeutic Potential of 5-Pyridin-4-YL-oxazole-2-carboxylic acid: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of Pyridine-Oxazole Scaffolds in Drug Discovery

The confluence of a pyridine ring and an oxazole core has consistently yielded scaffolds of significant interest in medicinal chemistry. The pyridine moiety, a well-established pharmacophore, offers hydrogen bonding capabilities and favorable pharmacokinetic properties. When coupled with the versatile oxazole ring system, it creates a molecular architecture ripe for exploration against a multitude of biological targets. 5-Pyridin-4-YL-oxazole-2-carboxylic acid represents a foundational structure within this class, presenting a compelling starting point for targeted library synthesis and biological screening. While direct, extensive research on this specific molecule is nascent, the broader family of pyridine-oxazole derivatives has demonstrated a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2][3][4] This guide will synthesize existing knowledge on related compounds to postulate the most probable biological activities of this compound and provide a comprehensive, technically-grounded framework for its preclinical evaluation.

Part 1: Postulated Biological Activities and Mechanistic Rationale

Based on structure-activity relationship (SAR) studies of analogous compounds, we can hypothesize several key biological activities for this compound. The core structure suggests potential interactions with ATP-binding sites of various enzymes, making it a candidate for kinase inhibition and other enzyme-targeted therapies.

Kinase Inhibition: A Primary Avenue of Investigation

The pyridine and oxazole moieties are prevalent in numerous kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many kinase active sites. The planar oxazole ring can participate in pi-stacking interactions with aromatic residues.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Derivatives of oxazolo[5,4-d]pyrimidines, which share the core pyridine-oxazole-like structure, have been identified as potent inhibitors of VEGFR-2.[5] This kinase is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. The inhibition of VEGFR-2 is a clinically validated strategy in oncology.

  • Focal Adhesion Kinase (FAK): The structural similarity to 5-pyridinyl-1,2,4-triazole derivatives, which have shown promise as FAK inhibitors, suggests a potential role for our lead compound in this area.[6] FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and its overexpression is linked to poor prognosis in several cancers.

  • Rho-associated coiled-coil containing protein kinase (ROCK): Polyheteroaryl compounds containing oxazole and pyridine units have been shown to inhibit ROCK kinase, which plays a role in cell motility and cytoskeletal dynamics.[7] Inhibition of ROCK has therapeutic potential in cancer and cardiovascular diseases.

Part 2: A Strategic Framework for Preclinical Evaluation

A systematic and robust preclinical evaluation is paramount to elucidating the true biological potential of this compound. The following sections outline a comprehensive, step-by-step experimental approach.

Initial Cytotoxicity Screening

The first step is to assess the compound's general cytotoxic effect across a panel of cancer cell lines. This provides a broad overview of its potential anticancer activity and helps in selecting appropriate cell lines for further mechanistic studies.

Table 1: Proposed NCI-60 Human Tumor Cell Line Screen

Panel Cell Lines Rationale
Leukemia CCRF-CEM, K-562, MOLT-4, HL-60(TB), RPMI-8226, SRHematological malignancy screen
Non-Small Cell Lung Cancer A549/ATCC, EKVX, HOP-62, HOP-92, NCI-H226, NCI-H23, NCI-H322M, NCI-H460, NCI-H522High incidence and mortality rates
Colon Cancer COLO 205, HCC-2998, HCT-116, HCT-15, HT29, KM12, SW-620Common solid tumor with diverse genetic backgrounds
CNS Cancer SF-268, SF-295, SF-539, SNB-19, SNB-75, U251Blood-brain barrier penetration potential
Melanoma LOX IMVI, MALME-3M, M14, MDA-MB-435, SK-MEL-2, SK-MEL-28, SK-MEL-5, UACC-257, UACC-62Aggressive cancer with unmet medical needs
Ovarian Cancer IGROV1, OVCAR-3, OVCAR-4, OVCAR-5, OVCAR-8, NCI/ADR-RES, SK-OV-3High mortality rate in women
Renal Cancer 786-0, A498, ACHN, CAKI-1, RXF 393, SN12C, TK-10, UO-31Increasing incidence
Prostate Cancer PC-3, DU-145Common cancer in men
Breast Cancer MCF7, MDA-MB-231/ATCC, HS 578T, BT-549, T-47DHigh prevalence and diverse subtypes

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each cell line.

Target-Based Enzymatic Assays

Based on the postulated activities, direct enzymatic assays are crucial to confirm target engagement and determine inhibitory potency.

Table 2: Kinase Inhibition Profile

Kinase Target Assay Principle Key Reagents Expected Outcome
VEGFR-2 Homogeneous Time-Resolved Fluorescence (HTRF)Recombinant VEGFR-2, biotinylated substrate peptide, ATP, Eu-cryptate labeled anti-phospho antibody, XL665-conjugated streptavidinIC50 value for VEGFR-2 inhibition
FAK LanthaScreen™ Eu Kinase Binding AssayRecombinant FAK, Alexa Fluor™ 647-labeled tracer, terbium-labeled anti-His antibodyKd value for FAK binding
ROCK2 ADP-Glo™ Kinase AssayRecombinant ROCK2, substrate peptide, ATP, ADP-Glo™ reagentsIC50 value for ROCK2 inhibition

Experimental Protocol: VEGFR-2 HTRF Assay

  • Reaction Setup: In a 384-well plate, add recombinant VEGFR-2 enzyme, biotinylated substrate peptide, and varying concentrations of this compound.

  • Initiation: Add ATP to initiate the kinase reaction and incubate at room temperature.

  • Detection: Add a solution containing Eu-cryptate labeled anti-phospho-tyrosine antibody and streptavidin-XL665.

  • Signal Reading: After incubation, read the HTRF signal on a compatible plate reader.

  • Analysis: Calculate the ratio of the emission signals at 665 nm and 620 nm and determine the IC50 value.

Cellular Mechanism of Action Studies

Once a primary target is confirmed, cellular assays are necessary to validate the on-target effect and elucidate the downstream signaling consequences.

Workflow: Investigating Cellular Kinase Inhibition

G cluster_0 Cellular Target Engagement & Downstream Signaling Treat Treat Cancer Cells with This compound Lysate Prepare Cell Lysates Treat->Lysate Western Western Blot Analysis Lysate->Western pVEGFR2 Phospho-VEGFR-2 Western->pVEGFR2 pFAK Phospho-FAK Western->pFAK pMLC Phospho-Myosin Light Chain (ROCK substrate) Western->pMLC Output Quantify Protein Phosphorylation pVEGFR2->Output pFAK->Output pMLC->Output

Caption: Workflow for assessing target kinase inhibition in a cellular context.

Experimental Protocol: Western Blot for Phosphorylated Kinases

  • Cell Treatment: Treat selected cancer cell lines with this compound at concentrations around its IC50 value for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-VEGFR-2, total VEGFR-2).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to the total protein.

Antimicrobial Activity Screening

The oxazole ring is a component of several natural and synthetic antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a worthwhile secondary objective.

Table 3: Antimicrobial Screening Panel

Organism Type Species Rationale
Gram-positive Bacteria Staphylococcus aureus, Bacillus subtilisCommon human pathogens
Gram-negative Bacteria Escherichia coli, Pseudomonas aeruginosaMedically important and often drug-resistant
Fungi Candida albicans, Aspergillus fumigatusOpportunistic fungal pathogens

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth medium.

  • Compound Dilution: Serially dilute this compound in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Synthesis and Derivatization Strategy

The availability of a robust synthetic route is crucial for generating sufficient quantities of the parent compound and for creating a library of analogs for SAR studies. Several methods for the synthesis of substituted oxazoles from carboxylic acids have been reported.[8]

Synthetic Workflow: Potential Route to this compound Analogs

G cluster_1 Analog Synthesis for SAR Studies Start Isonicotinic Acid (or derivatives) Activate Carboxylic Acid Activation Start->Activate Couple1 Coupling with α-amino ketone precursor Activate->Couple1 Cyclize Cyclization to form Oxazole Ring Couple1->Cyclize Ester Oxazole Ester Intermediate Cyclize->Ester Hydrolyze Ester Hydrolysis Ester->Hydrolyze Final Target Carboxylic Acid (or analog) Hydrolyze->Final

Caption: A generalized synthetic pathway for producing analogs for SAR analysis.

Conclusion: A Roadmap for Discovery

This compound stands as a promising, yet underexplored, chemical entity. The structural precedents set by related compounds strongly suggest a rich potential for biological activity, particularly in the realms of oncology and infectious diseases. The experimental framework detailed in this guide provides a clear and logical path forward for its comprehensive preclinical evaluation. By systematically investigating its cytotoxicity, target engagement, cellular effects, and antimicrobial properties, researchers can effectively unlock the therapeutic potential of this intriguing molecule and its future derivatives. This structured approach, grounded in established methodologies and a sound scientific rationale, will be instrumental in determining if this compound can be developed into a next-generation therapeutic agent.

References

  • National Institutes of Health. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available from: [Link]

  • ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

  • National Institutes of Health. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available from: [Link]

  • ResearchGate. Novel 1,3,4-(thiadiazol-2-ylamino) methyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiones: synthesis, docking and antimycobacterial testing. Available from: [Link]

  • PubMed. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. Available from: [Link]

  • ResearchGate. A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Available from: [Link]

  • PubChem. 5-Pyridin-4-yl-oxazole-4-carboxylic acid lithium salt. Available from: [Link]

  • National Institutes of Health. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

  • PubMed. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Available from: [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

  • Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Available from: [Link]

  • PubChem. (R)-5-(Pyrrolidin-2-YL)oxazole-4-carboxylic acid. Available from: [Link]

  • MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available from: [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

  • eScholarship.org. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Available from: [Link]

  • PubMed. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Available from: [Link]

  • 1,3-thiazole-5-carboxylic acid derivatives. Available from: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. Available from: [Link]

Sources

Spectroscopic Characterization of 5-(Pyridin-4-YL)-oxazole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 5-(Pyridin-4-yl)oxazole-2-carboxylic acid (CAS 857521-75-6), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] While direct experimental spectra for this specific molecule are not widely published in public-domain literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a predictive data set. By analyzing the constituent pyridine, oxazole, and carboxylic acid moieties, we offer a robust framework for researchers engaged in the synthesis, identification, and characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing both predicted data and the scientific rationale underpinning the spectral interpretations.

Molecular Structure and Spectroscopic Overview

5-(Pyridin-4-yl)oxazole-2-carboxylic acid is a rigid, aromatic system featuring three key functional components: a 4-substituted pyridine ring, a 1,3-oxazole ring, and a carboxylic acid group. Each component imparts distinct and predictable features to the overall spectroscopic profile. The elucidation of its structure relies on integrating data from multiple techniques, where each method provides a unique piece of the puzzle.

The workflow for structural confirmation is a systematic process, beginning with mass spectrometry to determine molecular weight, followed by infrared spectroscopy to identify functional groups, and culminating in NMR spectroscopy for detailed mapping of the carbon-hydrogen framework.

G cluster_workflow Spectroscopic Elucidation Workflow MS Mass Spectrometry (MS) Determine Molecular Formula (C₉H₆N₂O₃) IR Infrared (IR) Spectroscopy Identify Key Functional Groups (-COOH, C=N, C-O-C) MS->IR Provides MW NMR NMR Spectroscopy (¹H, ¹³C) Map H & C Framework IR->NMR Confirms functional groups Confirm Structure Confirmed NMR->Confirm Provides connectivity

Caption: A typical workflow for spectroscopic structure confirmation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule's structure. For 5-(Pyridin-4-yl)oxazole-2-carboxylic acid, the molecular formula is C₉H₆N₂O₃, yielding an exact mass of approximately 190.0378 Da.

Expected Fragmentation Pattern:

Electron Ionization (EI) MS would likely proceed through several predictable fragmentation pathways, primarily initiated by the loss of the carboxylic acid group.

  • Molecular Ion (M⁺): The primary ion observed would be the intact molecule at m/z ≈ 190.

  • Loss of CO₂: Decarboxylation is a highly favorable fragmentation for carboxylic acids, leading to a prominent peak at m/z ≈ 146 ([M - CO₂]⁺).

  • Loss of COOH: Cleavage of the entire carboxylic acid radical would produce a fragment at m/z ≈ 145 ([M - COOH]⁺).

  • Oxazole Ring Fragmentation: The oxazole ring itself can fragment. A characteristic pathway for oxazoles involves the cleavage into nitrile and acylium ion fragments.[2] For the decarboxylated intermediate (m/z 146), this could lead to the formation of a pyridyl-substituted acetylene radical cation (m/z 102) and other smaller fragments.

  • Pyridine Ring Fragmentation: Subsequent fragmentation would involve the characteristic loss of HCN (m/z 27) from the pyridine ring.

G M C₉H₆N₂O₃⁺˙ m/z = 190 M_minus_COOH [M-COOH]⁺ m/z = 145 M->M_minus_COOH - •COOH M_minus_CO2 [M-CO₂]⁺˙ m/z = 146 M->M_minus_CO2 - CO₂ Fragment_103 [C₇H₅N]⁺ m/z = 103 M_minus_CO2->Fragment_103 - HCNO Fragment_102 [C₇H₄N]⁺ m/z = 102 M_minus_CO2->Fragment_102 - CO, -HCN

Caption: Predicted major fragmentation pathways in EI-MS.

IonPredicted m/zIdentity
[M]⁺˙190Molecular Ion
[M - COOH]⁺145Loss of carboxylic acid radical
[M - CO₂]⁺˙146Loss of carbon dioxide (decarboxylation)
[C₇H₅N]⁺103Further fragmentation post-decarboxylation

Infrared (IR) Spectroscopy Analysis

The IR spectrum is ideal for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by features from the carboxylic acid and the aromatic rings.

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupComments
2500-3300O-H stretchCarboxylic AcidA very broad, characteristic band due to strong hydrogen bonding of the carboxylic acid dimer.[3]
~1720C=O stretchCarboxylic AcidStrong, sharp absorption. The exact position can be slightly higher if the acid is monomeric, but the dimeric form is typical in solid-state or concentrated samples.[3]
1610, 1580, 1480C=C and C=N stretchesAromatic RingsA series of sharp to medium bands characteristic of the pyridine and oxazole rings.
~1250C-O stretchCarboxylic Acid / OxazoleCoupled with the O-H bend, this contributes to the fingerprint region. The C-O-C stretch of the oxazole also appears here.
~995Ring BreathingPyridine RingA characteristic vibration for 4-substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information, revealing the number of unique protons and carbons and their chemical environments and connectivity.

Predicted ¹H NMR Spectrum

The molecule has a high degree of symmetry, simplifying the ¹H NMR spectrum. We expect to see three distinct signals in the aromatic region, plus a broad singlet for the carboxylic acid proton. The solvent used (e.g., DMSO-d₆) will be critical, as it readily exchanges with the acidic proton.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
> 13.0singlet (br)1HH-acidThe carboxylic acid proton is highly deshielded and often very broad. Its chemical shift is highly dependent on concentration and solvent.[3]
~8.80doublet2HH-α (Py)Protons adjacent to the pyridine nitrogen (positions 2' and 6') are strongly deshielded by the electronegative nitrogen atom. They will appear as a doublet due to coupling with the H-β protons.[4]
~8.20singlet1HH-4 (Ox)The lone proton on the oxazole ring. It is a singlet as it has no adjacent proton neighbors. Its precise shift is influenced by the adjacent oxygen and the attached pyridine ring.
~7.95doublet2HH-β (Py)Protons at positions 3' and 5' of the pyridine ring. They are coupled to the H-α protons, resulting in a doublet.
Predicted ¹³C NMR Spectrum

The molecule contains 9 unique carbon atoms. Their chemical shifts can be predicted based on established values for pyridine, oxazole, and carboxylic acid functionalities.

Predicted Shift (δ, ppm)AssignmentRationale
~161C-acidThe carbonyl carbon of the carboxylic acid is typically found in this downfield region.[3]
~158C-2 (Ox)The carbon atom of the oxazole ring bonded to two heteroatoms (O and N) and the carboxylic acid is significantly deshielded.
~151C-α (Py)The carbons adjacent to the pyridine nitrogen (C-2', C-6') are strongly deshielded.
~149C-5 (Ox)The oxazole carbon attached to the pyridine ring.
~138C-4 (Ox)The oxazole carbon bearing the lone proton (C-H).
~130C-γ (Py)The pyridine carbon at the point of attachment to the oxazole ring (C-4').
~121C-β (Py)The pyridine carbons at positions 3' and 5'.

Standardized Experimental Protocols

To ensure data reproducibility and quality, the following standardized protocols are recommended for acquiring the spectroscopic data for 5-(Pyridin-4-yl)oxazole-2-carboxylic acid.

Mass Spectrometry Protocol
  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes, and Electron Ionization (EI).

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). For ESI, dilute the stock solution 1:100 in methanol with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).

  • Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500. For fragmentation data (MS/MS), select the molecular ion (m/z 190.04) as the precursor and apply a collision energy ramp (e.g., 10-40 eV).

Infrared Spectroscopy Protocol
  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background scan prior to the sample scan. Average 16-32 scans for a high signal-to-noise ratio. The data should be baseline-corrected and presented in terms of transmittance or absorbance.

NMR Spectroscopy Protocol
  • Instrument: NMR spectrometer operating at a minimum of 400 MHz for ¹H.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve the polar compound and to shift the residual water peak away from analyte signals.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 16 scans.

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Conclusion

The structural elucidation of 5-(Pyridin-4-yl)oxazole-2-carboxylic acid is a straightforward process when approached with a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. This guide provides a detailed predictive framework for the expected spectral data, grounded in fundamental principles and comparison with analogous structures. The molecular ion at m/z 190, characteristic IR bands for a carboxylic acid and aromatic rings, and a well-resolved set of signals in the ¹H and ¹³C NMR spectra should allow for unambiguous confirmation of the molecular structure. These data and protocols serve as a valuable resource for scientists working on the synthesis and application of this and related heterocyclic compounds.

References

Sources

The Computational Microscope: A Technical Guide to Modeling 5-Pyridin-4-YL-oxazole-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffolds of Pyridine and Oxazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in clinically successful drugs. These "privileged scaffolds" possess inherent drug-like properties, offering a robust starting point for developing novel therapeutics. The title compound, 5-Pyridin-4-YL-oxazole-2-carboxylic acid, is a compelling example, wedding two such scaffolds: pyridine and oxazole. The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of drug design, enhancing water solubility and offering crucial hydrogen bonding capabilities.[1][2] Similarly, the 1,3-oxazole motif, a five-membered ring with nitrogen and oxygen, is prevalent in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

The fusion of these two potent moieties in this compound presents a molecule of significant interest for therapeutic development. However, elucidating its mechanism of action, identifying its biological targets, and optimizing its structure for enhanced efficacy and reduced off-target effects necessitates a deep understanding of its molecular properties and interactions. This is where theoretical and computational modeling becomes an indispensable tool. By simulating the behavior of this molecule at the atomic level, we can predict its electronic characteristics, its binding affinity for various protein targets, and the dynamics of its interactions, thereby guiding and accelerating the drug discovery process.[3]

This technical guide provides a comprehensive overview of the key computational methodologies for the in-depth study of this compound. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Part 1: Unveiling Intrinsic Properties with Density Functional Theory (DFT)

The Rationale: Before investigating how our molecule interacts with biological systems, we must first understand its intrinsic electronic properties. DFT is a powerful quantum mechanical method that allows us to calculate the electronic structure, geometry, and reactivity of a molecule with high accuracy.[3] For this compound, DFT can reveal crucial information about its stability, reactivity, and charge distribution, which are fundamental determinants of its biological activity.

Key DFT-Derived Properties:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[3]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding non-covalent interactions with a protein target.[3]

Experimental Protocol: DFT Calculations

  • Structure Preparation:

    • Draw the 2D structure of this compound using a molecular editor like ChemDraw or Marvin Sketch.

    • Convert the 2D structure to a 3D conformation.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step to ensure the calculated properties are representative of the molecule's most stable state.

    • Recommended Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-311++G(d,p) basis set offers a good balance of accuracy and computational cost for organic molecules.[3]

    • Software: Gaussian, ORCA, or GAMESS.

  • Property Calculation:

    • Once the geometry is optimized, perform a single-point energy calculation using the same functional and basis set to obtain the HOMO and LUMO energies.

    • Generate the MEP map from the optimized structure.

Data Presentation: DFT-Calculated Properties

PropertyCalculated Value (Illustrative)Significance in Drug Design
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.8 eVIndicates electron-accepting capacity
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and stability
Dipole Moment3.2 DebyeInfluences solubility and membrane permeability

Part 2: Identifying Potential Biological Targets with Molecular Docking

The Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. Given that oxazole and pyridine derivatives have shown significant anticancer activity, plausible targets for this compound include tubulin and various kinases like BRAF.[4][5] Molecular docking allows us to screen our molecule against these and other potential targets to generate hypotheses about its mechanism of action.

Key Outputs of Molecular Docking:

  • Binding Affinity/Docking Score: An estimation of the strength of the interaction between the ligand and the protein.

  • Binding Pose: The predicted 3D conformation of the ligand within the active site of the protein.

  • Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use the tubulin structure with PDB ID: 1SA0.[6][7]

    • Remove water molecules, co-crystallized ligands, and any other non-protein atoms.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Software: AutoDockTools, PyMOL, or Chimera.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Define the binding site on the protein, typically a grid box encompassing the active site.

    • Run the docking algorithm to generate a series of possible binding poses.

    • Software: AutoDock Vina, Glide, or GOLD.

  • Analysis of Results:

    • Analyze the docking scores to rank the predicted binding poses.

    • Visually inspect the top-ranked poses to identify key intermolecular interactions.

Data Presentation: Molecular Docking Results

Target ProteinPDB IDDocking Score (kcal/mol) (Illustrative)Key Interacting Residues (Illustrative)
Tubulin1SA0-8.5Cys241, Leu248, Ala316, Val318
BRAF Kinase4RZV-9.2Cys532, Phe583, Gln530, Trp531

Workflow for Molecular Docking

Caption: A typical workflow for a molecular docking study.

Part 3: Simulating Biological Dynamics with Molecular Dynamics (MD) Simulations

The Rationale: While molecular docking provides a static snapshot of the ligand-protein interaction, biological systems are dynamic. MD simulations allow us to observe the time-evolution of the protein-ligand complex, providing insights into its stability, the conformational changes that may occur upon binding, and a more accurate estimation of the binding free energy.

Key Insights from MD Simulations:

  • Stability of the Complex: Assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over time.

  • Flexibility of the System: The root-mean-square fluctuation (RMSF) of individual residues can reveal which parts of the protein are most affected by ligand binding.

  • Binding Free Energy: More rigorous methods like MM/PBSA or MM/GBSA can be used to calculate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone.

Experimental Protocol: MD Simulation of a Protein-Ligand Complex

This protocol provides a general workflow using the GROMACS software package.

  • System Preparation:

    • Start with the best-ranked docked pose of the this compound-protein complex.

    • Choose a suitable force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).

    • Generate the topology files for both the protein and the ligand.

  • Solvation and Ionization:

    • Place the complex in a periodic box of appropriate size and shape.

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while keeping the volume constant.

      • NPT (constant Number of particles, Pressure, and Temperature): Bring the system to the correct pressure while maintaining the temperature.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Analysis:

    • Analyze the trajectory to calculate RMSD, RMSF, hydrogen bond occupancy, and binding free energy.

Workflow for Molecular Dynamics Simulation

Caption: The sequential steps of a molecular dynamics simulation.

Data Presentation: MD Simulation Analysis

Analysis MetricResult (Illustrative)Interpretation
Average RMSD of Protein1.5 ÅThe protein structure is stable throughout the simulation.
Average RMSD of Ligand0.8 ÅThe ligand remains stably bound in the active site.
Binding Free Energy (MM/PBSA)-45.5 kcal/molA strong predicted binding affinity.

Conclusion: An Integrated Computational Approach

The theoretical and computational methodologies outlined in this guide provide a powerful, multi-faceted approach to understanding the therapeutic potential of this compound. By integrating DFT, molecular docking, and MD simulations, researchers can move beyond simple structure-activity relationships to a more profound, mechanism-based understanding of drug action. This in silico "microscope" allows for the rational design of more potent and selective drug candidates, ultimately accelerating the journey from a promising molecule to a life-saving medicine.

References

  • Semenyuta, I., Kovalishyn, V., Tanchuk, V., Pilyo, S., Zyabrev, V., Blagodatnyy, V., Trokhimenko, O., Brovarets, V., & Metelytsia, L. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Bioorganic & Medicinal Chemistry Letters, 26(22), 5534-5538. [Link]

  • ResearchGate. (n.d.). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Computational investigation of imidazo[2,1-b]oxazole derivatives as potential mutant BRAF kinase inhibitors: 3D-QSAR, molecular docking, molecular dynamics simulation, and ADMETox studies. Journal of Biomolecular Structure and Dynamics, 41(16), 8086-8103. [Link]

  • ResearchGate. (n.d.). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Retrieved from [Link]

  • ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-666. [Link]

  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives: Dual Inhibition of EGFRWT and EGFRT790M with ADMET Profiling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1SA0: TUBULIN-COLCHICINE: STATHMIN-LIKE DOMAIN COMPLEX. Retrieved from [Link]

  • RCSB PDB. (n.d.). 4O2B: Tubulin-Colchicine complex. Retrieved from [Link]

  • RCSB PDB. (n.d.). 4RZV: Crystal structure of the BRAF (R509H) kinase domain monomer bound to Vemurafenib. Retrieved from [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved from [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

Sources

literature review of pyridinyl-oxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyridinyl-Oxazole Carboxylic Acids in Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The pyridinyl-oxazole carboxylic acid motif has emerged as one such scaffold, demonstrating significant potential across a range of therapeutic areas. This guide provides a comprehensive literature review of this chemical class, delving into its synthesis, structure-activity relationships (SAR), and biological applications, with a particular focus on its development as a potent antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key target in fibrotic diseases.

The core structure, characterized by a pyridine ring linked to an oxazole ring bearing a carboxylic acid, offers a unique combination of properties. The pyridine and oxazole rings provide a rigid, planar core that can be functionalized to explore chemical space, while the carboxylic acid group often serves as a critical anchoring point to the target protein, typically through ionic interactions with basic residues in the binding pocket. This guide will synthesize findings from key publications to provide researchers and drug development professionals with a detailed understanding of this promising class of compounds.

Synthetic Strategies: Constructing the Pyridinyl-Oxazole Core

The synthesis of pyridinyl-oxazole carboxylic acids generally follows a convergent strategy, where the pyridine and oxazole moieties are constructed separately and then coupled. A common and effective approach involves the condensation of a 2-amino-pyridinyl derivative with a keto-ester, followed by cyclization to form the oxazole ring. This methodology allows for modularity, enabling the introduction of diverse substituents on both the pyridine and the oxazole precursors to systematically explore the SAR.

Representative Synthetic Protocol: Synthesis of a 5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid derivative

This protocol is adapted from a common synthetic route described in the medicinal chemistry literature for this class of compounds. The causality behind the choice of reagents is critical: the use of a dehydrating agent like phosphorus oxychloride (POCl3) is essential for the efficient cyclization of the amide intermediate to the oxazole ring, a classic example of a Bischler-Napieralski-type reaction for oxazole formation.

Step 1: Amide Formation

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials.

  • Concentrate the reaction mixture under reduced pressure. The resulting crude amide can be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.

Step 2: Oxazole Ring Formation (Cyclization)

  • Dissolve the crude amide from Step 1 in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) for 1-2 hours. This thermal cyclization is a common method for forming the oxazole ring.

  • Alternatively, for a lower temperature method, dissolve the amide in phosphorus oxychloride (POCl3) and heat at reflux (around 110 °C) for 2-3 hours.

  • After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry to yield the ethyl 5-(pyridin-2-yl)oxazole-4-carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

  • Stir the mixture at room temperature or gently heat to 40-50 °C until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute acid, such as 1N HCl, to a pH of 3-4.

  • The desired pyridinyl-oxazole carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

This robust synthetic sequence allows for the generation of a library of analogs for SAR studies by simply varying the substituted 2-aminopyridine and keto-ester starting materials.

G A 2-Aminopyridine + Diethyl 2-(ethoxymethylene)-3-oxobutanoate B Amide Intermediate A->B Amide Formation (DCM, rt) C Ethyl 5-(pyridin-2-yl)oxazole-4-carboxylate B->C Cyclization (POCl3, reflux) D Final Product: 5-(pyridin-2-yl)oxazole-4-carboxylic acid C->D Saponification (LiOH, EtOH/H2O)

Caption: Synthetic workflow for pyridinyl-oxazole carboxylic acids.

Biological Activity and Therapeutic Targets: Focus on LPA1 Antagonism

A significant body of research has focused on pyridinyl-oxazole carboxylic acids as potent and selective antagonists of the lysophosphatidic acid receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), triggers a signaling cascade leading to cell proliferation, migration, and cytokine release. Dysregulation of the LPA-LPA1 signaling axis has been implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and scleroderma. Therefore, blocking this pathway with an LPA1 antagonist represents a promising therapeutic strategy.

The pyridinyl-oxazole carboxylic acid scaffold has proven to be an excellent starting point for the development of LPA1 antagonists. The carboxylic acid moiety is believed to form a key salt bridge with a conserved arginine residue (Arg3.28) in the LPA1 binding pocket, anchoring the molecule for effective antagonism.

LPA LPA LPA1 LPA1 Receptor (GPCR) LPA->LPA1 binds G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein activates PLC PLC G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K/Akt G_protein->PI3K Ras_MAPK Ras/MAPK G_protein->Ras_MAPK Cell_Response Cell Proliferation, Migration, Cytokine Release PLC->Cell_Response leads to RhoA->Cell_Response leads to PI3K->Cell_Response leads to Ras_MAPK->Cell_Response leads to Antagonist Pyridinyl-Oxazole Carboxylic Acid Antagonist->LPA1 blocks

Methodological & Application

Introduction: The Significance of 5-Pyridin-4-YL-oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 5-Pyridin-4-YL-oxazole-2-carboxylic acid has been developed for researchers, scientists, and drug development professionals. This document provides a detailed, step-by-step methodology for the synthesis of this valuable heterocyclic compound, emphasizing the underlying chemical principles and providing practical guidance for its successful preparation in a laboratory setting.

Oxazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of a pyridine ring, as in this compound, often enhances the pharmacological properties of the molecule. This particular scaffold is a key building block in the development of novel therapeutic agents, and a reliable synthetic protocol is crucial for advancing research in this area.

The synthetic strategy outlined in this document is a two-step process that is both efficient and scalable. The core of this approach is the formation of the oxazole ring via a Van Leusen-type reaction, a powerful tool for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[1][2][3] This is followed by the hydrolysis of an ester precursor to yield the final carboxylic acid.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the formation of an ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate intermediate. This is achieved through a base-mediated cycloaddition reaction between 4-pyridinecarboxaldehyde and ethyl isocyanoacetate. The second and final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Synthesis_Workflow Start Starting Materials: 4-Pyridinecarboxaldehyde Ethyl Isocyanoacetate Step1 Step 1: Oxazole Ring Formation (Cycloaddition Reaction) Start->Step1 Intermediate Intermediate: Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate Step1->Intermediate Step2 Step 2: Ester Hydrolysis Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct Oxazole_Formation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Elimination Isocyanoacetate Ethyl Isocyanoacetate Carbanion Carbanion Intermediate Isocyanoacetate->Carbanion -H⁺ Base K₂CO₃ (Base) Aldehyde 4-Pyridinecarboxaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Carbanion2->Aldehyde Nucleophilic Attack Oxazoline Oxazoline Intermediate Alkoxide2->Oxazoline Intramolecular Cyclization OxazoleEster Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate Oxazoline2->OxazoleEster - H₂O Hydrolysis_Mechanism cluster_h_step1 Step 1: Nucleophilic Attack cluster_h_step2 Step 2: Elimination of Alkoxide cluster_h_step3 Step 3: Protonation Ester Oxazole Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Hydroxide OH⁻ (from LiOH) Hydroxide->Ester Nucleophilic Attack Carboxylate Carboxylate Anion Tetrahedral2->Carboxylate - EtO⁻ CarboxylicAcid Final Carboxylic Acid Carboxylate2->CarboxylicAcid H_plus H⁺ (from HCl) H_plus->Carboxylate2

Sources

Application Notes and Protocols for the In-Vitro Characterization of 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to a Novel Scaffold

The compound 5-Pyridin-4-YL-oxazole-2-carboxylic acid represents a novel chemical entity with significant potential for biological activity. Its structure incorporates three key pharmacophores: a pyridine ring, an oxazole core, and a carboxylic acid moiety. The pyridine nucleus is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, permeability, and target binding, and is present in numerous FDA-approved drugs.[1][2] The oxazole ring is another versatile heterocycle associated with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6][7] Finally, the carboxylic acid group is a crucial determinant in drug-target interactions, often forming strong electrostatic and hydrogen bonds with target proteins, although it can also present challenges for cell permeability.[8][9][10][11]

Given the absence of established biological data for this specific molecule, this document provides a comprehensive guide for its initial in-vitro characterization. The protocols outlined herein are designed as a self-validating system, starting with fundamental physicochemical assessments and progressing to broad biological profiling and more focused mechanistic studies. This strategic workflow enables researchers to efficiently establish a biological profile for this novel compound and make data-driven decisions for further investigation.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for reliable in-vitro testing. Inaccurate concentration of dosing solutions is a primary source of experimental irreproducibility.

Aqueous Solubility Assessment

The aqueous solubility of a compound dictates its bioavailability and is critical for preparing accurate, homogenous solutions for cell-based and biochemical assays. We recommend determining both kinetic and thermodynamic solubility.

Protocol 1: Kinetic Aqueous Solubility by Turbidimetry

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility.[12][13] It involves creating a supersaturated solution from a DMSO stock and measuring the point of precipitation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom plates

  • Plate reader with nephelometric or absorbance (620 nm) capabilities

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of PBS pH 7.4 to a series of wells.

  • Add 2 µL of the 10 mM DMSO stock to the first well, resulting in a 100 µM solution in 1% DMSO. Mix thoroughly.

  • Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100 µM down to 0.1 µM).

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the turbidity of each well using a plate reader by detecting light scattering or absorbance at 620 nm.

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Stock Solution Stability in DMSO

Compounds can degrade in DMSO, especially when stored for extended periods or subjected to multiple freeze-thaw cycles.[14][15][16][17] Verifying stability is crucial for the integrity of screening campaigns.

Protocol 2: DMSO Stock Stability by LC-MS

Materials:

  • 10 mM stock solution of the compound in anhydrous DMSO

  • LC-MS system

  • Control compound with known stability

  • Storage vials (glass or polypropylene)

Procedure:

  • Prepare multiple aliquots of a 10 mM stock solution in DMSO.

  • Time-Zero Analysis: Immediately analyze one aliquot by LC-MS to determine the initial purity and concentration (peak area). This is your T=0 reference.

  • Storage Conditions: Store aliquots under various conditions:

    • Room temperature

    • 4°C

    • -20°C

  • Freeze-Thaw Cycles: Subject a separate set of aliquots to repeated freeze (-20°C) and thaw (room temperature) cycles (e.g., 1, 3, 5, 10 cycles).

  • Analysis: At specified time points (e.g., 1 week, 1 month, 3 months) and after the desired number of freeze-thaw cycles, analyze the respective aliquots by LC-MS.

  • Data Analysis: Compare the peak area of the compound at each time point/cycle to the T=0 sample. A decrease of >10% typically indicates instability.

Table 1: Hypothetical Physicochemical Profile

Parameter Method Result Classification
Kinetic Solubility (PBS, pH 7.4) Turbidimetry 75 µM Moderately Soluble
Stability in DMSO (-20°C, 3 months) LC-MS >98% Purity Stable

| Freeze-Thaw Stability (5 cycles) | LC-MS | >99% Purity | Stable |

Part 2: Primary Biological Assessment - Cellular Viability

The initial step in biological characterization is to determine the compound's effect on cell health. This establishes a therapeutic window and guides concentration selection for subsequent mechanistic assays.

Protocol 3: Cell Viability using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active, viable cells, offering high sensitivity and a broad dynamic range.[18][19][20]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma) and a non-cancerous cell line (e.g., WI-38 lung fibroblasts)

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Procedure:

  • Seed cells in a 96-well opaque plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of medium. Incubate for 24 hours.

  • Prepare a serial dilution of this compound in culture medium from your DMSO stock. Final DMSO concentration in the assay should be ≤0.5%.

  • Add 10 µL of the compound dilutions to the cells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

  • Incubate for 72 hours at 37°C, 5% CO₂.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration] to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 2: Hypothetical Cell Viability Data (IC₅₀ Values)

Cell Line Type IC₅₀ (µM) after 72h
A549 Lung Carcinoma 8.5

| WI-38 | Normal Lung Fibroblast | > 100 |

An IC₅₀ value significantly lower in a cancer cell line compared to a normal cell line suggests potential cancer-selective cytotoxicity and warrants further investigation into anticancer mechanisms.

Part 3: Mechanistic Investigation

Based on the compound's structural motifs, plausible mechanisms of action include kinase inhibition and modulation of inflammatory signaling pathways.

In-Vitro Kinase Inhibition Assay

The pyridine and oxazole scaffolds are common features of kinase inhibitors.[2][21] A direct biochemical assay can determine if the compound inhibits the activity of a specific kinase.

Protocol 4: ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[22]

Materials:

  • Recombinant Kinase (e.g., VEGFR-2, a common target for cancer therapeutics)[23]

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, low-volume 384-well plates

  • Luminometer

Procedure:

  • Dispense 1 µL of this compound at various concentrations into the wells of a 384-well plate. Include a known inhibitor as a positive control and DMSO as a negative control.

  • Add 2 µL of a solution containing the kinase and its specific substrate.

  • Incubate for 1 hour at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate for 1 hour at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Measure luminescence. A lower signal indicates less ADP produced, thus higher kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control and plot against log[concentration] to determine the IC₅₀ value.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Biological Profiling cluster_2 Phase 3: Mechanistic Insight cluster_3 Decision Point Compound Novel Compound: This compound Solubility Aqueous Solubility (Protocol 1) Compound->Solubility Stability DMSO Stability (Protocol 2) Compound->Stability Viability Cell Viability / Cytotoxicity (Protocol 3) Solubility->Viability Informs Dosing Solution Prep Stability->Viability Kinase Kinase Inhibition Assay (Protocol 4) Viability->Kinase Sets Concentration Range NFkB NF-κB Pathway Analysis (Protocol 5) Viability->NFkB Sets Concentration Range Decision Data Analysis & Go/No-Go Decision Kinase->Decision NFkB->Decision

Caption: Canonical NF-κB signaling pathway.

References

  • Jadhav, P. P. (2023). PHARMACOLOGICAL SIGNIFICANCE OF OXAZOLE DERIVATIVES. International Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • de Souza, G. E. P., et al. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Singh, U. P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Patel, K., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Swellmeen, L. (2016).
  • BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
  • ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Small-molecule discovery through DNA-encoded libraries. Nature Reviews Chemistry. Available at: [Link]

  • Fivephoton Biochemicals. (2023). NF-KAPPA B ACTIVATION ASSAY KIT. Available at: [Link]

  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Chemical Biology.
  • OUCI. (2023).
  • National Center for Biotechnology Information. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2018). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. Available at: [Link]

  • BenchChem. (2025). evaluating the biological activity of acetohydrazide-derived pyridines versus existing compounds.
  • National Center for Biotechnology Information. (2017). Monitoring the Levels of Cellular NF-κB Activation States. Journal of Visualized Experiments. Available at: [Link]

  • BenchChem. (2025).
  • ResearchGate. (2020). Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. Available at: [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Available at: [Link]

  • R Discovery. (2025).
  • Creative Biolabs. (n.d.). Aqueous Solubility. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • SlidePlayer. (n.d.). ORGANIC PHARMACEUTICAL CHEMISTRY IV.
  • National Center for Biotechnology Information. (2013). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PLoS One. Available at: [Link]

  • Wikipedia. (n.d.). Drug design. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. Available at: [Link]

  • National Center for Biotechnology Information. (2022). In Vitro Selection and Characterization of DNA Aptamers to a Small Molecule Target. International Journal of Molecular Sciences. Available at: [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Available at: [Link]

  • National Center for Biotechnology Information. (2020). In vitro benchmarking of NF-κB inhibitors. Scientific Reports. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition. Available at: [Link]

  • Springer Link. (2002). Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. Methods in Molecular Biology.
  • National Center for Biotechnology Information. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • SAGE Journals. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Available at: [Link]

  • Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
  • ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind.

Sources

Application Notes and Protocols for the Exploration of 5-Pyridin-4-YL-oxazole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of drug discovery. The 5-pyridin-4-yl-oxazole-2-carboxylic acid scaffold represents a compelling convergence of two such "privileged" heterocyclic systems: pyridine and oxazole. The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its contribution to favorable pharmacokinetic properties.[1] Pyridine derivatives have demonstrated efficacy against a range of therapeutic targets, including kinases, tubulin, and topoisomerase enzymes, particularly in the realm of oncology.[2][3][4]

Concurrently, the oxazole nucleus is recognized for its broad spectrum of biological activities, encompassing anticancer, anti-inflammatory, and antimicrobial properties.[5][6] Its five-membered aromatic structure allows for versatile substitution patterns, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[5] The incorporation of a carboxylic acid moiety further enhances the potential for specific, charge-based interactions with protein active sites.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Given the nascent stage of research on this specific molecule, this guide will focus on proposing a robust framework for its synthesis, screening, and characterization, drawing upon established methodologies for related chemical classes.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to the target compound and its analogues can be envisioned based on established methods for oxazole synthesis. One common approach involves the reaction of an activated carboxylic acid derivative with an isocyanide.[7] A generalized synthetic scheme is proposed below.

Synthetic_Pathway start Pyridine-4-carboxamide intermediate1 Pyridine-4-carbonitrile start->intermediate1 Dehydration intermediate3 Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate intermediate1->intermediate3 Reaction with Ethyl 2-isocyanoacetate intermediate2 Ethyl 2-amino-2-oxoacetate intermediate2->intermediate3 Condensation final_product This compound intermediate3->final_product Hydrolysis

Caption: Proposed synthetic route for this compound.

This proposed synthesis allows for the generation of a library of analogues by varying the starting pyridine carboxamide and the isocyanoacetate component, facilitating structure-activity relationship (SAR) studies.

Hypothesized Therapeutic Targets and Applications

The amalgamation of the pyridine and oxazole moieties suggests several promising avenues for therapeutic intervention, with a primary focus on oncology.

Anticancer Applications

The pyridine nucleus is a key component of numerous kinase inhibitors.[4] Therefore, it is hypothesized that this compound derivatives may exhibit inhibitory activity against various protein kinases implicated in cancer cell proliferation and survival. Furthermore, both pyridine and oxazole derivatives have been reported to target tubulin polymerization and topoisomerase function, both of which are validated anticancer targets.[3]

A general workflow for the initial screening of these compounds for anticancer activity is outlined below.

Screening_Workflow synthesis Synthesis of Compound Library cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT/MTS Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 target_based Target-Based Assays (e.g., Kinase Inhibition) ic50->target_based moa Mechanism of Action Studies (Cell Cycle, Apoptosis) target_based->moa in_vivo In vivo Efficacy Studies (Xenograft Models) moa->in_vivo Kinase_Signaling_Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase receptor->kinase1 Activation kinase2 Target Kinase kinase1->kinase2 Phosphorylation substrate Substrate Protein kinase2->substrate Phosphorylation inhibitor This compound derivative inhibitor->kinase2 Inhibition response Cellular Response (Proliferation, Survival) substrate->response

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the field of oncology. The application notes and protocols provided herein offer a foundational framework for the synthesis, screening, and initial characterization of compounds based on this scaffold. Future work should focus on the synthesis of a diverse library of analogues to establish robust structure-activity relationships, followed by in-depth mechanism of action studies for the most promising lead compounds.

References

  • Saini, R. K. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 44-50.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
  • Plant Methods. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University.
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • Kallesha N. (2022). Anticancer Functions of Pyridine Heterocycles.
  • ResearchGate. (n.d.). Guideline for anticancer assays in cells.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.
  • Bentham Science Publisher. (2025).
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • PubMed. (2022).
  • ResearchGate. (n.d.). Recent advance in oxazole-based medicinal chemistry.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
  • Frontiers. (n.d.).
  • BellBrook Labs. (2025).
  • PubMed. (n.d.). Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers.
  • PubMed. (2025).
  • ResearchGate. (n.d.).
  • Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. (2009).
  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • PubMed Central. (n.d.). Synthesis and biological activity of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.
  • Semantic Scholar. (n.d.).

Sources

experimental procedure for testing 5-Pyridin-4-YL-oxazole-2-carboxylic acid on cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Cellular Evaluation of 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive, research-grade framework for the initial preclinical evaluation of the novel heterocyclic compound, this compound. The strategic workflow detailed herein is designed for researchers, scientists, and drug development professionals aiming to systematically characterize the compound's cytotoxic potential and elucidate its primary mechanism of action in cancer cell lines. The protocols are structured as a multi-tiered investigational funnel, beginning with broad cytotoxicity screening and progressing to more focused mechanistic assays, including the assessment of apoptosis and cell cycle perturbation. Each experimental choice is rationalized to ensure a logical, efficient, and self-validating investigative process.

Strategic Overview: A Phased Approach to Compound Evaluation

The preclinical assessment of a new chemical entity is a critical step in drug discovery.[1] Our strategy for this compound is built on a logical, phased approach. Heterocyclic scaffolds containing pyridine and oxazole moieties are prevalent in medicinal chemistry and have been implicated in various anticancer mechanisms, including kinase inhibition and the induction of apoptosis.[2][3][4][5] This provides a strong rationale for investigating this compound's potential as an anticancer agent.

Our evaluation is structured in three sequential phases:

  • Phase I: Viability Screening. The initial goal is to determine if the compound exhibits cytotoxic or cytostatic effects against cancer cells and to quantify its potency. This phase establishes the foundational dose-response relationship and calculates the half-maximal inhibitory concentration (IC50).

  • Phase II: Mechanistic Investigation. If the compound proves to be active in Phase I, we then investigate how it affects the cells. The primary questions are: Does it induce programmed cell death (apoptosis)? Does it halt cellular proliferation by arresting the cell cycle?

  • Phase III: Molecular Target Engagement. Following the identification of a cellular mechanism, this phase aims to identify the molecular players involved. Western blotting is employed to measure changes in the expression or activation state of key proteins that govern apoptosis and cell cycle progression.

This structured workflow ensures that resources are directed efficiently, building a comprehensive biological profile of the compound from the macroscopic (cell population) to the microscopic (protein) level.

G cluster_0 Phase I: Screening cluster_1 Phase II: Mechanism cluster_2 Phase III: Molecular Analysis Compound_Prep Compound Preparation (Stock & Dilutions) Cell_Culture Cell Line Seeding (96-well plates) Compound_Prep->Cell_Culture MTT_Assay MTT Viability Assay (24h, 48h, 72h) Cell_Culture->MTT_Assay IC50_Calc Data Analysis (IC50 Determination) MTT_Assay->IC50_Calc Decision Compound Active? IC50_Calc->Decision Apoptosis_Assay Apoptosis Assay (Caspase-3/7 Activity) Western_Blot Western Blotting (Key Protein Markers) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay Cell Cycle Analysis (PI Staining & Flow Cytometry) Cell_Cycle_Assay->Western_Blot Mechanism_ID Mechanism of Action Elucidation Western_Blot->Mechanism_ID Decision->Apoptosis_Assay Yes Decision->Cell_Cycle_Assay Yes

Figure 1: A tiered experimental workflow for evaluating the novel compound.

Cell Line Selection and General Culture

The choice of cell lines is a critical parameter that can profoundly influence experimental outcomes.[6][7] It is recommended to screen the compound against a panel of cell lines from different tissue origins to identify potential lineage-specific sensitivity.[8][9]

Recommended Starter Panel:

Cell Line Cancer Type Rationale Seeding Density (cells/well)
A549 Non-Small Cell Lung Carcinoma A widely used, robust epithelial cancer line.[2] 5,000 - 8,000
MCF-7 Breast Adenocarcinoma Represents an estrogen receptor-positive breast cancer model.[3] 8,000 - 12,000
HCT116 Colorectal Carcinoma A common model for colon cancer with known genetic features. 7,000 - 10,000

| HELA | Cervical Cancer | An aggressive, well-characterized cell line.[3] | 5,000 - 8,000 |

General Protocol:

  • Maintain cell lines in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Ensure cells are in the logarithmic growth phase and have a viability >95% before seeding for any experiment.

  • Routinely test cultures for mycoplasma contamination.

Phase I Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1][10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[11][12]

Materials
  • 96-well flat-bottom tissue culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[13]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[1] Perform serial dilutions in complete culture medium to create 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 2 µM, 0.2 µM).

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of medium.[14] Incubate for 24 hours to allow for cell attachment.[1]

  • Treatment: Add 100 µL of the 2X compound working solutions to the respective wells to achieve a 1X final concentration.

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest dose of the compound (typically ≤0.5%).

    • Untreated Control: Add 100 µL of medium only.

    • Blank: Wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1][15]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[1][11]

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

Data Analysis
  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.[1]

Phase II Protocols: Mechanistic Investigation

Apoptosis Detection (Caspase-3/7 Activity Assay)

Caspases-3 and -7 are key effector enzymes that are activated during the execution phase of apoptosis.[16][17] Commercially available luminescent or fluorescent assays, such as Caspase-Glo® 3/7 or CellEvent™, provide a sensitive method to measure this activity.[18][19] These assays typically use a pro-luminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to generate a quantifiable signal.[18]

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. After 24 hours, treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50).

    • Positive Control: Include a known apoptosis inducer (e.g., Staurosporine, 1 µM).

    • Negative Control: Vehicle-treated cells.

  • Incubation: Incubate for a relevant period (e.g., 12, 24, or 48 hours).

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions (e.g., Promega Caspase-Glo® 3/7).[18]

  • Assay Execution: Add 100 µL of the prepared reagent directly to each well.

  • Incubation: Mix on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.[17]

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and express results as "Fold Change in Caspase-3/7 Activity."

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[20][21] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[22][23]

  • Cell Seeding and Treatment: Seed approximately 1 x 10^6 cells in 6-well plates. Treat with the compound at 0.5x, 1x, and 2x IC50 for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to include the apoptotic population. Centrifuge at 300 x g for 5 minutes.[24]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[24] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A to eliminate RNA-related signals).[22][24]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[24]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use analysis software (e.g., FlowJo, FCS Express) to generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases. Look for the appearance of a "sub-G1" peak, which is indicative of apoptotic cells with fragmented DNA.

Phase III Protocol: Molecular Analysis (Western Blotting)

Western blotting allows for the detection of specific proteins in a complex mixture, providing insight into the molecular pathways affected by the compound.[25][26]

G cluster_0 Cell Cycle Arrest Pathway cluster_1 Apoptosis Pathway Compound 5-Pyridin-4-YL-oxazole- 2-carboxylic acid p53_cc p53 Activation Compound->p53_cc p53_ap p53 Activation Compound->p53_ap p21 p21 Upregulation p53_cc->p21 CDK2_CyclinE CDK2/Cyclin E Inhibition p21->CDK2_CyclinE G1_S_Arrest G1/S Phase Arrest CDK2_CyclinE->G1_S_Arrest Bax Bax Upregulation p53_ap->Bax Mito Mitochondrial Disruption Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Cleaved_PARP PARP Cleavage Casp3->Cleaved_PARP Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: A hypothetical signaling pathway illustrating potential molecular targets.

Target Proteins of Interest
PathwayProtein TargetRationale for Analysis
Apoptosis Cleaved Caspase-3Direct marker of effector caspase activation.
Cleaved PARPA key substrate of cleaved caspase-3; a hallmark of apoptosis.
Cell Cycle Cyclin D1A key regulator of the G1 to S phase transition.
p21A cyclin-dependent kinase inhibitor, often upregulated to induce cell cycle arrest.
Loading Control GAPDH or β-ActinEnsures equal protein loading across all lanes for accurate comparison.
Step-by-Step Protocol
  • Lysate Preparation: Treat cells in 6-well plates as described for cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[24]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and mix with Laemmli sample buffer. Heat samples at 95°C for 5 minutes.[26]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[25]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27][28]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[24][26]

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[24]

  • Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the target protein bands to the corresponding loading control bands.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Caicedo, J. C., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]

  • Gillet, J. P., et al. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • Tahrin, S., & Terman, J. R. (2025). Western Blot. StatPearls. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • Sharma, S. V., et al. (2012). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Al-Warhi, T., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives. Molecules. [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. [Link]

  • Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]

  • Singh, A., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

  • Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents. Anti-cancer agents in medicinal chemistry. [Link]

  • Sharma, D., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

Sources

Application Notes and Protocols for the Preparation of 5-Pyridin-4-YL-oxazole-2-carboxylic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the preparation, handling, and storage of stock solutions of 5-Pyridin-4-YL-oxazole-2-carboxylic acid (CAS No: 857521-75-6)[1]. Aimed at researchers, scientists, and professionals in drug development, this document outlines the critical chemical properties of the compound, recommends appropriate solvents, and offers step-by-step procedures to ensure the accuracy, stability, and integrity of the resulting stock solutions. The causality behind experimental choices is explained to empower users with a deeper understanding of the protocol.

Introduction: Understanding the Compound

This compound is a heterocyclic compound featuring a pyridine ring linked to an oxazole-carboxylic acid moiety. Such structures are of significant interest in medicinal chemistry and drug discovery due to their potential as scaffolds for various therapeutic agents. The oxazole ring is a bioisostere for ester and amide functionalities and can participate in hydrogen bonding, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

The preparation of accurate and stable stock solutions is a fundamental yet critical step in any experimental workflow. Inaccurate concentrations can lead to erroneous and irreproducible results, wasting valuable time and resources. This guide aims to provide a robust framework for the preparation of this compound stock solutions, grounded in scientific principles and best laboratory practices.

Compound Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling.

Physicochemical Data
PropertyValueSource
CAS Number 857521-75-6[1]
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
Safety and Handling

Based on data from structurally similar compounds, this compound should be handled with care. Safety data for related oxazole-carboxylic acids indicate the following potential hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Solubility and Solvent Selection

The choice of solvent is critical for preparing a stable and effective stock solution. The carboxylic acid and pyridine moieties suggest that polar aprotic solvents are likely to be effective.

Recommended Solvents

Based on the solubility of structurally related compounds like oxazole-4-carboxylic acid and pyrimidine-4-carboxylic acid, the following solvents are recommended for initial testing:

  • Dimethyl Sulfoxide (DMSO): Generally an excellent solvent for a wide range of organic compounds. It is a preferred solvent for high-concentration stock solutions intended for in vitro biological assays.

  • Methanol (MeOH): Oxazole-4-carboxylic acid is reported to be soluble in methanol[2]. This is a volatile solvent, which can be advantageous if removal is required.

  • Dimethylformamide (DMF): Another polar aprotic solvent that can be a suitable alternative to DMSO.

It is strongly recommended to perform a small-scale solubility test before preparing a large-volume stock solution.

Considerations for Aqueous Solutions

Directly dissolving this compound in aqueous buffers is likely to be challenging due to its limited water solubility. Furthermore, some oxazole derivatives, particularly 5-hydroxyoxazole-4-carboxylic acids, have been shown to be unstable in aqueous media, being prone to hydrolytic ring-opening and decarboxylation[3][4]. While this compound is not a hydroxy derivative, caution is advised when preparing and storing aqueous solutions for extended periods. The stability of the oxazole ring can be influenced by pH and the presence of nucleophiles[5].

Experimental Protocols

The following protocols provide step-by-step instructions for preparing stock solutions of this compound. Accurate weighing and volume measurements are crucial for achieving the desired concentration.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Handling weigh 1. Weigh Compound transfer 2. Transfer to Volumetric Flask weigh->transfer Use analytical balance add_solvent 3. Add Solvent transfer->add_solvent dissolve 4. Dissolve Compound add_solvent->dissolve Vortex/sonicate qs 5. Bring to Final Volume dissolve->qs Rinse weighing vessel aliquot 6. Aliquot qs->aliquot Ensure homogeneity store 7. Store Appropriately aliquot->store Label vials clearly G cluster_solution Stock Solution cluster_storage Storage Conditions compound This compound Solid stock In Anhydrous DMSO 10 mM (example) compound->stock Dissolution storage_conditions • -20°C or -80°C • Protect from light • Single-use aliquots stock->storage_conditions Aliquoting

Caption: Recommended storage pathway for stock solutions.

Conclusion

The successful preparation of accurate and stable stock solutions of this compound is a cornerstone for reliable and reproducible research. By understanding the compound's properties, selecting appropriate solvents, adhering to meticulous laboratory techniques, and following the recommended storage conditions, researchers can ensure the integrity of their experiments. This guide provides the necessary framework to achieve these goals, empowering scientists to confidently utilize this compound in their drug discovery and development endeavors.

References

  • Herzon, S. B., & Woo, C. M. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5457–5460. Retrieved from [Link]

  • PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

Sources

analytical techniques for quantifying 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Topic: Quantitative Analysis of 5-(Pyridin-4-YL)-oxazole-2-carboxylic acid

Abstract

This document provides a comprehensive technical guide detailing robust analytical methodologies for the accurate quantification of 5-(Pyridin-4-YL)-oxazole-2-carboxylic acid. As a novel heterocyclic compound of interest in medicinal chemistry and materials science, establishing reliable quantitative methods is paramount for pharmacokinetic studies, quality control, and reaction monitoring. We present two validated starting protocols: 1) A Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) method, ideal for routine analysis and purity assessment, and 2) A Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, offering high sensitivity and selectivity for complex biological matrices. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for method design, ensuring adaptability and successful implementation.

Introduction and Physicochemical Profile

5-(Pyridin-4-YL)-oxazole-2-carboxylic acid (MW: 190.16 g/mol ) is a bifunctional molecule featuring a basic pyridine ring and an acidic carboxylic acid group.[1] This zwitterionic nature governs its solubility and chromatographic behavior.[2] Accurate quantification is essential for advancing its development from discovery to application. The analytical strategies herein are designed to control the ionization state of the molecule, thereby achieving robust and reproducible results.

Table 1: Physicochemical Properties of 5-(Pyridin-4-YL)-oxazole-2-carboxylic acid

PropertyValue / PredictionRationale & Analytical Implication
CAS Number 857521-75-6Unique identifier for the specific chemical substance.[1]
Molecular Formula C₉H₆N₂O₃Confirmed by various chemical suppliers.[1]
Molecular Weight 190.16 g/mol Used for all concentration and mass spectrometry calculations.[3]
Predicted pKa₁ ~2.5 - 3.5Associated with the carboxylic acid group. An acidic mobile phase (pH < pKa₁) is required to suppress ionization and enhance retention in reversed-phase chromatography.
Predicted pKa₂ ~5.0 - 5.5Associated with the pyridine nitrogen. An acidic mobile phase ensures this group is consistently protonated, yielding a single cationic species.[4]
Predicted LogP ~0.5 - 1.5Indicates moderate hydrophilicity. Suitable for reversed-phase chromatography with a significant aqueous component in the mobile phase.

Strategic Selection of Analytical Technique

The choice between HPLC-UV and LC-MS/MS depends on the analytical objective.

  • RP-HPLC-UV: Recommended for quantifying the analyte in relatively clean sample matrices, such as during synthesis workup, for purity assessment of the active pharmaceutical ingredient (API), or in dissolution studies. Its advantages are operational simplicity and wide availability.[5]

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, urine, tissue homogenates).[6] Its unparalleled selectivity minimizes interference from endogenous components, making it essential for pharmacokinetic and metabolism studies.[5]

Method 1: RP-HPLC with UV Detection

Scientific Principle

This method leverages reversed-phase chromatography to separate the analyte from impurities based on hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. The key to this assay is the mobile phase pH. By setting the pH to ~3.0 with an additive like formic acid, we achieve two critical goals:

  • The carboxylic acid group (pKa ~2.5-3.5) is largely in its neutral, protonated state (-COOH), increasing its hydrophobicity and retention.

  • The pyridine nitrogen (pKa ~5.0-5.5) is consistently in its protonated, cationic state (pyridinium), ensuring a single, well-defined ionic form.

Detection is performed via UV spectrophotometry. The conjugated system of the pyridine and oxazole rings provides a strong chromophore, with an expected absorbance maximum around 250-260 nm, typical for pyridine-containing structures.[7]

Experimental Protocol: RP-HPLC-UV

A. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 5-(Pyridin-4-YL)-oxazole-2-carboxylic acid reference standard and dissolve in 10 mL of Diluent. Sonicate if necessary.

  • Calibration Standards: Perform serial dilutions of the Stock Standard Solution with the Diluent to prepare a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

B. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
14.0595
14.1955
17.0955

C. System Suitability and Validation

  • System Suitability Test (SST): Inject a mid-range standard (e.g., 25 µg/mL) five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates: ≥ 2000.

  • Quantification: Construct a linear calibration curve by plotting peak area versus concentration. Apply a linear regression model (y = mx + c) with a weighting of 1/x.

Workflow and Expected Performance

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent B Prepare Stock & Calibration Standards A->B E Inject Samples & Standards B->E C Equilibrate HPLC System & Column D Perform System Suitability Test (SST) C->D D->E F Integrate Peaks at 254 nm E->F G Generate Calibration Curve F->G H Quantify Unknown Samples G->H

Caption: Workflow for HPLC-UV analysis.

Table 2: Typical Performance Characteristics for HPLC-UV Method (Note: These are representative values. Actual performance must be determined during in-lab validation.)

ParameterTypical Value
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Quantification (LOQ) 1 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Retention Time ~6-8 minutes

Method 2: LC-MS/MS for Biological Matrices

Scientific Principle

For bioanalysis, LC-MS/MS provides superior sensitivity and selectivity by combining chromatographic separation with mass-based detection of specific parent-to-daughter ion transitions. The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, which is highly efficient for the basic pyridine nitrogen, forming a protonated molecule [M+H]⁺ at m/z 191.1. This precursor ion is isolated and fragmented in the collision cell. We monitor a specific, high-abundance fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates background noise, allowing for quantification at ng/mL levels or lower.[8]

A crucial component of this protocol is sample preparation. For plasma or serum, a simple protein precipitation step is often sufficient to remove the bulk of matrix interferences that can cause ion suppression.[9]

Experimental Protocol: LC-MS/MS

A. Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial or well plate for injection.

B. Instrumentation and Conditions

  • LC System: UPLC or HPLC system capable of sharp, fast gradients.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A fast gradient is recommended (e.g., 5% to 95% B in 3 minutes).

C. Mass Spectrometer Parameters (Representative)

  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions:

    • Analyte: 191.1 -> 147.1 (Precursor -> Product for Quantitation, corresponds to loss of CO₂).

    • Analyte (Confirmation): 191.1 -> 119.1 (Secondary transition).

    • Internal Standard: To be determined based on selection.

  • Collision Energy: Optimize for maximum signal (~15-25 eV).

Workflow and Expected Performance

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot 50 µL Plasma Sample B Add 150 µL Acetonitrile with Internal Standard A->B C Vortex & Centrifuge B->C D Transfer Supernatant to Vial C->D E Inject Sample onto UPLC-MS/MS System D->E F Separate via Gradient Elution E->F G Detect via MRM (191.1 -> 147.1) F->G H Integrate Analyte & Internal Standard Peaks G->H I Calculate Peak Area Ratios H->I J Quantify via Calibration Curve I->J

Caption: Bioanalytical workflow using LC-MS/MS.

Table 3: Typical Performance Characteristics for LC-MS/MS Method (Note: These are representative values. Actual performance must be determined during in-lab validation according to regulatory guidance.)

ParameterTypical Value
Linearity (r²) > 0.995
Range 0.5 - 500 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

References

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • Kopp, K., & Majors, R. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Link]

  • Al-Tannak, N. F., & Zaher, A. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia. [Link]

  • Cruz, C., et al. (2015). Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. SciSpace. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. [Link]

  • Semantic Scholar. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • PubChem. (n.d.). 5-Pyridin-4-yl-oxazole-4-carboxylic acid lithium salt. [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. [Link]

Sources

Application Note: Characterization of 5-Pyridin-4-YL-oxazole-2-carboxylic acid for Target-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist

Introduction: The Opportunity of Heterocyclic Scaffolds in Kinase Inhibition

Heterocyclic compounds form the backbone of a significant portion of modern pharmacology. Scaffolds combining pyridine, oxazole, and carboxylic acid moieties are of particular interest due to their capacity for forming specific, high-affinity interactions with protein targets, particularly within the ATP-binding pockets of protein kinases. 5-Pyridin-4-YL-oxazole-2-carboxylic acid (herein referred to as POC-421 ) is a novel investigational compound built on this privileged architecture.

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is therefore a cornerstone of modern drug discovery. This document provides a comprehensive guide for researchers utilizing POC-421 in a target-based screening cascade. We will use a hypothetical serine/threonine kinase, "Cancer-Associated Kinase 1" (CAK1), as a model target to illustrate a robust validation workflow, from initial high-throughput biochemical screening to definitive confirmation of target engagement in a cellular environment.

The protocols herein are designed to be self-validating and provide a clear rationale for each experimental choice, ensuring that researchers can generate high-quality, reproducible data.

The Screening Cascade: A Multi-Assay Strategy for Hit Validation

A successful screening campaign does not rely on a single experiment. Instead, it employs a strategic sequence of assays—a screening cascade—to triage initial "hits" and eliminate false positives, ultimately identifying compounds with genuine, potent, and specific activity.[1] Our recommended cascade for validating POC-421 is designed to build confidence at each stage, assessing its activity from a purified protein environment to a live-cell context.

G cluster_0 Screening & Validation Workflow for POC-421 A Primary Screen Biochemical HTS (TR-FRET) Is POC-421 an inhibitor of CAK1? B Hit Confirmation Dose-Response Curve Determine IC50 A->B 'Hit' Found C Orthogonal Assay Biophysical Binding (SPR) Does POC-421 bind directly to CAK1? Determine KD B->C Potency Confirmed D Cellular Activity Target Engagement (NanoBRET™) Does POC-421 engage CAK1 in live cells? C->D Direct Binding Confirmed E Functional Cellular Assay Downstream Pathway Analysis Does POC-421 inhibit CAK1 signaling? D->E Cellular Engagement Confirmed

Figure 1: A representative screening cascade for the validation of a small molecule inhibitor.

Protocol 1: Primary High-Throughput Screening (HTS) - TR-FRET Biochemical Assay

Objective: To determine if POC-421 inhibits the enzymatic activity of purified CAK1 kinase in a high-throughput format.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS due to its sensitivity and low background interference.[2][3] In this kinase assay, a biotinylated peptide substrate is phosphorylated by CAK1. A terbium (Tb)-labeled anti-phosphopeptide antibody (donor) and a streptavidin-linked fluorophore (acceptor) are added. If the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, generating a FRET signal. An inhibitor like POC-421 will prevent phosphorylation, leading to a loss of the FRET signal.

Materials & Reagents
ReagentRecommended SupplierPurpose
Purified, active CAK1 enzymeIn-house or VendorThe biological target
Biotinylated Peptide SubstrateVendorSubstrate for the kinase reaction
ATP (Adenosine Triphosphate)Sigma-AldrichCo-factor for the kinase reaction
TR-FRET Tb-Antibody (Phospho-specific)VendorFRET Donor, detects phosphorylated product
Streptavidin-d2 AcceptorVendorFRET Acceptor, binds biotinylated substrate
POC-421 Compound StockN/ATest inhibitor (10 mM in 100% DMSO)
StaurosporineVendorPositive control inhibitor (1 mM in DMSO)
Assay BufferSee belowMaintains pH and optimal enzyme activity
384-well Low-Volume PlatesGreiner Bio-OneHTS-compatible assay plates
Plate ReaderBMG LABTECH, etc.Capable of TR-FRET detection
Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare fresh. The inclusion of MgCl₂ is critical as it is a required co-factor for the kinase's catalytic activity.

    • 2X CAK1 Enzyme Solution: Dilute CAK1 to 2 nM in Assay Buffer.

    • 2X Substrate/ATP Solution: Dilute biotinylated peptide to 1 µM and ATP to 20 µM in Assay Buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be identified effectively.

    • Compound Dilution: Prepare a serial dilution of POC-421 in 100% DMSO. Then, dilute these stocks into Assay Buffer to create the final compound plate, ensuring the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

  • Assay Procedure (384-well format):

    • Add 5 µL of the diluted POC-421 , control inhibitor (Staurosporine), or vehicle (DMSO in Assay Buffer) to the appropriate wells of the 384-well plate.

    • Add 5 µL of the 2X CAK1 Enzyme Solution to all wells except the "no enzyme" negative control wells. Add 5 µL of Assay Buffer to these wells instead.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Solution to all wells.

    • Incubate for 60 minutes at room temperature. Cover the plate to prevent evaporation.

    • Stop the reaction and detect the product by adding 10 µL of the TR-FRET detection mix (containing Tb-antibody and SA-d2 acceptor diluted in EDTA-containing buffer). The EDTA chelates Mg²⁺, effectively stopping the kinase activity.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate using a TR-FRET-capable plate reader. Set the excitation wavelength to 340 nm and read emissions at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and the positive control inhibitor (100% inhibition).

    • Plot the normalized response against the log of the POC-421 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the Z'-factor for the screen using the high and low controls to assess assay quality. A Z' > 0.5 indicates an excellent assay.[4]

Protocol 2: Secondary Assay - Surface Plasmon Resonance (SPR) for Direct Binding

Objective: To confirm that POC-421 directly binds to the CAK1 protein and to determine the binding kinetics (association and dissociation rates) and affinity (Kᴅ).

Principle: SPR is a label-free biophysical technique that measures changes in refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[5] The target protein (CAK1) is immobilized on the chip, and a solution containing the analyte (POC-421 ) is flowed over the surface. Binding of the analyte causes a change in the refractive index, which is measured as a response.

Materials & Reagents
ReagentRecommended SupplierPurpose
Purified CAK1 Enzyme (>95%)In-house or VendorLigand to be immobilized
POC-421 N/AAnalyte for binding analysis
SPR InstrumentCytiva (Biacore), etc.Real-time interaction analysis
CM5 Sensor ChipCytivaCarboxymethylated dextran surface for coupling
Amine Coupling KitCytivaFor covalent immobilization of the protein
Running Buffer (HBS-EP+)CytivaMaintains pH and minimizes non-specific binding
Step-by-Step Protocol
  • Protein Immobilization:

    • Activate the CM5 sensor chip surface using a 1:1 mixture of EDC/NHS from the amine coupling kit.

    • Inject the purified CAK1 protein (diluted to 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (~5000 Response Units) is reached.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a serial dilution of POC-421 in Running Buffer containing a low percentage of DMSO (e.g., 1%) to aid solubility. Concentrations should span a range from 0.1x to 10x the expected Kᴅ.

    • Inject the different concentrations of POC-421 over both the CAK1-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response during the association phase (injection) and the dissociation phase (buffer flow).

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a brief pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ / kₐ).

Representative Data
CompoundIC₅₀ (TR-FRET)kₐ (1/Ms)kₔ (1/s)Kᴅ (nM) (SPR)
POC-421 150 nM2.5 x 10⁵5.0 x 10⁻³20 nM

Protocol 3: Cellular Target Engagement - NanoBRET™ Assay

Objective: To confirm that POC-421 can cross the cell membrane and bind to CAK1 in a live-cell environment.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures molecular proximity in living cells.[3][6] The target protein (CAK1) is expressed as a fusion with the bright, small NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). If POC-421 enters the cell and binds to CAK1, it will displace the fluorescent tracer, leading to a loss of BRET signal.

G cluster_0 Principle of Competitive NanoBRET™ Assay cluster_1 No Competitor cluster_2 With POC-421 A NanoLuc-CAK1 Fusion Protein B Fluorescent Tracer A->B Tracer Binds C POC-421 (Competitor) A->C POC-421 Binds D BRET Signal (Energy Transfer) B->D Proximity E No BRET Signal C->E Tracer Displaced

Figure 2: Diagram illustrating the competitive displacement mechanism in a NanoBRET™ target engagement assay.

Materials & Reagents
ReagentRecommended SupplierPurpose
HEK293 cellsATCCHost cell line for protein expression
Plasmid encoding NanoLuc®-CAK1 fusionPromega (custom)Expression vector for the donor protein
Transfection Reagent (e.g., FuGENE®)PromegaTo introduce plasmid DNA into cells
NanoBRET™ Tracer K-10PromegaCell-permeable fluorescent energy acceptor
Nano-Glo® SubstratePromegaSubstrate for NanoLuc® luciferase
Opti-MEM™ I Reduced Serum MediumThermo FisherMedium for transfection and assays
White, 96-well Assay PlatesCorningOpaque plates for luminescence measurements
Step-by-Step Protocol
  • Cell Preparation and Transfection:

    • Culture HEK293 cells to ~80% confluency.

    • Transfect the cells with the NanoLuc®-CAK1 plasmid according to the transfection reagent manufacturer's protocol.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ to the desired density (e.g., 2 x 10⁵ cells/mL).

  • Assay Procedure:

    • Add the cell suspension to the wells of a white 96-well plate.

    • Add the POC-421 compound at various concentrations to the wells. Include vehicle (DMSO) controls.

    • Add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound entry and target engagement.

  • Data Acquisition:

    • Add the Nano-Glo® Substrate to all wells. This reagent lyses the cells and provides the substrate for the NanoLuc® enzyme.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm) simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data and plot the BRET ratio against the log of the POC-421 concentration to determine the cellular IC₅₀, which reflects the compound's potency in a physiological context.

Conclusion

This application note provides a validated, multi-step framework for characterizing the investigational compound POC-421 . By following this screening cascade, researchers can move from a high-throughput biochemical screen to a definitive confirmation of direct target binding and, finally, to a quantitative measurement of target engagement in living cells. This rigorous approach ensures that the biological activity of POC-421 is thoroughly vetted, providing a solid foundation for further preclinical development and for its use as a selective chemical probe to study CAK1 biology.

References

  • Biophysical methods in early drug discovery. National Institutes of Health (NIH). [Link]

  • Biophysical Assays. Charles River Laboratories. [Link]

  • Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. [Link]

  • Cell-Based Assays and Imaging. Precision for Medicine. [Link]

  • Biophysical Assays. Sygnature Discovery. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • Biochemical Assays. Concept Life Sciences. [Link]

  • Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis Online. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • High throughput screening : methods and protocols. Frederick National Lab for Cancer Research. [Link]

  • Target Validation. Cellomatics Biosciences. [Link]

  • Cell-based assays on the rise. BMG LABTECH. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. National Institutes of Health (NIH). [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health (NIH). [Link]

  • Biochemical Assays. Sygnature Discovery. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PubMed Central. [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. [Link]

  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed Central. [Link]

Sources

Application Notes and Protocols for 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Pyridin-4-YL-oxazole-2-carboxylic acid is a heterocyclic compound that incorporates both a pyridine and an oxazole ring system, with a carboxylic acid functional group. This unique combination of moieties suggests its potential as a versatile building block in medicinal chemistry and materials science. The pyridine ring, a common feature in many pharmaceuticals, offers opportunities for hydrogen bonding and metal coordination. The oxazole ring is a bioisostere for ester and amide functionalities and is present in a number of biologically active natural products and synthetic compounds. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation or esterification, enabling the synthesis of diverse compound libraries for screening.

Given the growing interest in heterocyclic scaffolds in drug discovery, this guide provides a comprehensive overview of the safety and handling guidelines for this compound, along with detailed protocols for its potential application in research and development. The information herein is extrapolated from data on related pyridine and oxazole derivatives and should be used in conjunction with standard laboratory safety practices.

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not available, the hazards can be inferred from its structural components: a pyridine derivative and a heterocyclic carboxylic acid. Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory system.[1][2][3] Some heterocyclic compounds are also flammable.[2][4]

2.1. Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the first line of defense against potential exposure.[2] The following PPE is mandatory when handling this compound:

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves such as nitrile or neoprene are recommended.[1] Always inspect gloves for damage before use and change them frequently.Provides a barrier against skin contact, which can be harmful.
Body Protection A flame-retardant lab coat, fully buttoned, is required.[2]Protects against accidental spills and splashes.
Respiratory Protection Use only in a certified chemical fume hood.[1][5] If aerosols or dust are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.Prevents inhalation of potentially harmful vapors or dust.

2.2. Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[2] Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water if the person is conscious.[2] Seek immediate medical attention.[2]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

3.1. Handling

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Avoid the formation of dust and aerosols.[7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[4]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][4]

  • Containers must be properly labeled.[1]

  • Do not eat, drink, or smoke in the laboratory.[1][3]

3.2. Storage

  • Store in a cool, dry, and well-ventilated place.[1][6]

  • Keep containers tightly closed when not in use.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

Experimental Protocols

The following protocols are provided as examples of how this compound may be used in a research setting. These are general guidelines and may require optimization based on specific experimental goals.

4.1. Protocol 1: Amide Coupling Reaction

This protocol describes a general procedure for the synthesis of an amide derivative of this compound, a common step in creating compound libraries for biological screening.

Workflow for Amide Coupling:

AmideCoupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Pyridin-4-YL-oxazole-2- carboxylic acid in anhydrous DMF B Add coupling agent (e.g., TBTU) and base (e.g., DIPEA) A->B Activate carboxylic acid C Add amine to the reaction mixture B->C Nucleophilic attack D Stir at room temperature for 2-12 hours C->D Amide bond formation E Quench reaction with water D->E Stop reaction F Extract with an organic solvent (e.g., ethyl acetate) E->F Isolate product G Purify by column chromatography F->G Obtain pure amide

Caption: Workflow for a typical amide coupling reaction.

Step-by-Step Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 equivalents).[8]

  • Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

4.2. Protocol 2: Esterification

This protocol outlines a general method for the esterification of this compound, which can be useful for modifying the compound's solubility and pharmacokinetic properties.

Workflow for Esterification:

Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 5-Pyridin-4-YL-oxazole-2- carboxylic acid in the desired alcohol B Add a catalytic amount of acid (e.g., H2SO4) A->B Acid catalysis C Heat the mixture to reflux B->C Fischer esterification D Cool to room temperature C->D Cooling E Neutralize with a weak base (e.g., NaHCO3 solution) D->E Neutralization F Extract with an organic solvent and purify E->F Isolation and purification

Caption: General workflow for Fischer esterification.

Step-by-Step Procedure:

  • Suspend this compound (1 equivalent) in the desired alcohol (e.g., methanol or ethanol), which will act as both the solvent and the reagent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops), to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography or recrystallization.

Potential Applications in Research

Derivatives of oxazole and pyridine are of significant interest in medicinal chemistry due to their wide range of biological activities.

5.1. Anticancer and Antimicrobial Research

Numerous studies have reported the anticancer and antimicrobial properties of compounds containing oxazole and pyridine scaffolds.[8][9][10] For instance, certain oxazolo[5,4-d]pyrimidine derivatives have shown cytotoxic activity against various human cancer cell lines.[10][11] Additionally, some 5-oxopyrrolidine derivatives bearing azole moieties have demonstrated promising antimicrobial activity against multidrug-resistant bacteria.[9] The unique structure of this compound makes it a valuable starting material for the synthesis of novel compounds to be screened for such activities.

5.2. Building Block for Library Synthesis

The presence of a carboxylic acid group allows for the straightforward synthesis of a diverse library of amides and esters. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a new chemical scaffold. The pyridine nitrogen can also be functionalized, further increasing the chemical diversity that can be generated from this single building block.

Disposal Considerations

All waste containing this compound or its derivatives should be treated as hazardous chemical waste.[1] Dispose of the waste through a licensed and certified hazardous waste disposal contractor.[2] Do not dispose of down the drain or in regular trash.[2]

Conclusion

This compound is a promising heterocyclic compound with potential applications in drug discovery and materials science. While a specific SDS is not currently available, a thorough understanding of the hazards associated with its structural components, coupled with strict adherence to the safety and handling guidelines outlined in this document, will enable researchers to work with this compound in a safe and effective manner. The provided experimental protocols offer a starting point for the chemical modification of this versatile building block.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (R)-5-(Pyrrolidin-2-YL)oxazole-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. Retrieved from [Link]

  • PubMed. (2022, February 12). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 13). Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Retrieved from [Link]

  • PubChem. 5-Pyridin-4-yl-oxazole-4-carboxylic acid lithium salt. Retrieved from [Link]

  • National Institutes of Health. (2022, October 2). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Pyridin-4-YL-oxazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to help you optimize your reaction yield and product purity.

The synthesis of this valuable heterocyclic building block is typically approached via a two-stage process: the formation of an ester precursor, followed by its hydrolysis to the final carboxylic acid. This guide is structured to troubleshoot issues that may arise in each of these critical stages.

Overall Synthetic Workflow

The general strategy involves the initial construction of the 5-(pyridin-4-yl)oxazole ring system as a stable ester, commonly the ethyl or methyl ester. This intermediate is then saponified under controlled conditions to yield the target carboxylic acid.

Synthetic_Workflow Start Starting Materials (e.g., Pyridine-4-carboxaldehyde derivative, Ethyl 2-isocyanoacetate) Step1 Step 1: Oxazole Formation (Cyclization/Condensation) Start->Step1 Intermediate Intermediate: Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis (Saponification) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: General two-step workflow for the synthesis.

Part 1: Troubleshooting the Oxazole Ring Formation (Ester Synthesis)

The formation of the oxazole ring is the cornerstone of this synthesis. Methods like the Van Leusen reaction, Robinson-Gabriel synthesis, or other condensation/cyclization strategies are commonly employed.[1][2] Low yields at this stage are a frequent bottleneck.

Frequently Asked Questions (FAQs) - Step 1

Question 1: My reaction yield is consistently low or I'm getting no product. What are the primary causes?

Answer: This is a common issue that can typically be traced back to one of three areas: reaction conditions, reagent quality, or atmospheric contamination.[3]

  • Causality - Suboptimal Conditions: The cyclization reaction is often sensitive to temperature, concentration, and reaction time. For instance, in many condensation reactions, temperatures that are too low result in a sluggish reaction, while temperatures that are too high can lead to decomposition of starting materials or the formation of tar-like side products.[4]

  • Causality - Reagent Purity: Impurities in starting materials, particularly the aldehyde or isocyanide precursors, can halt the reaction. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the desired reaction. Solvents must be anhydrous, as water can react with strong bases or other reactive intermediates.[3]

  • Causality - Atmospheric Contamination: Many organic reactions, especially those employing strong bases (e.g., K₂CO₃, t-BuOK) or organometallic reagents, are sensitive to moisture and oxygen.[3] Failure to maintain an inert atmosphere (N₂ or Ar) can lead to quenching of reagents and significantly lower yields.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Cond Verify Reaction Conditions (Temp, Time, Conc.) Start->Cond Reagent Assess Reagent & Solvent Purity Cond->Reagent Conditions OK Optimize Systematically Optimize Reaction Parameters Cond->Optimize Incorrect Atmosphere Inert Atmosphere Technique Check Reagent->Atmosphere Purity OK Reagent->Optimize Impure/Wet Atmosphere->Optimize Atmosphere OK Atmosphere->Optimize Inadequate

Caption: Systematic approach to diagnosing low reaction yield.

Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?

Answer: Side product formation often arises from competing reaction pathways or product degradation.

  • Incomplete Cyclization: You may be isolating an acyclic intermediate. For example, in a Van Leusen-type synthesis, the initial adduct between the aldehyde and the TosMIC anion may not have fully cyclized.[5] This can be addressed by increasing the reaction time or temperature moderately.

  • Side Reactions of the Pyridine Ring: The nitrogen atom on the pyridine ring is basic and can be protonated or alkylated under certain conditions.[1] While generally less reactive in this state, it can complicate the reaction and purification.

  • Formation of Isomers: Depending on the specific synthetic route, there can be a lack of regiocontrol, leading to the formation of isomeric oxazoles.[6] This often requires re-evaluating the synthetic strategy or employing regioselective methods.

ParameterEffect on Selectivity/Side ProductsRecommended Action
Solvent Choice Can influence regioselectivity. Polar solvents may favor one isomer over another in certain metal-catalyzed reactions.[4]Screen a range of solvents (e.g., THF, Dioxane, Acetonitrile, Toluene).
Base Strength A base that is too strong can promote side reactions like the self-condensation of aldehydes.[5]Use a milder base if possible (e.g., K₂CO₃ instead of t-BuOK).
Temperature Higher temperatures can lead to decomposition or undesired pathways.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[6]

Question 3: How should I best purify the ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate intermediate?

Answer: Purification of heterocyclic compounds can be challenging due to their polarity.

  • Aqueous Workup: First, perform a standard aqueous workup. After the reaction, quench cautiously, dilute with an organic solvent (like Ethyl Acetate or DCM), and wash with water and then brine. This will remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is the most effective method.[4] Given the polarity of the pyridine moiety, a silica gel column is standard.

    • Eluent System: A gradient system of Hexanes/Ethyl Acetate is a good starting point. You may need to add a small percentage of a more polar solvent like Methanol (1-5%) or a tertiary amine like Triethylamine (0.5-1%) to the eluent system. The triethylamine is crucial as it deactivates the acidic silica gel surface, preventing the basic pyridine product from streaking on the column, which leads to poor separation and lower recovery.

  • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an excellent final purification step to obtain highly pure material.[4] A solvent system like Ethanol/Water or Ethyl Acetate/Hexanes is often effective.

Part 2: Troubleshooting the Hydrolysis (Saponification)

The final step is the conversion of the ester to the carboxylic acid. While seemingly straightforward, this step can be plagued by incomplete reactions or degradation of the sensitive oxazole ring.

Frequently Asked Questions (FAQs) - Step 2

Question 4: My hydrolysis is incomplete, and I always recover starting ester. How can I drive the reaction to completion?

Answer: Incomplete hydrolysis is usually due to insufficient base, suboptimal solvent conditions, or low reaction temperature.

  • Causality - Base Stoichiometry: Saponification is a stoichiometric reaction. You need at least one equivalent of base (e.g., LiOH, NaOH) to hydrolyze the ester and a second equivalent to deprotonate the resulting carboxylic acid. It is common practice to use a slight excess (1.5 - 3 equivalents) to ensure the reaction goes to completion.

  • Causality - Solubility: The reaction is often biphasic, with the organic ester having limited solubility in the aqueous base. Using a co-solvent system is critical. A mixture of THF/Water or Methanol/Water is standard.[7][8] Lithium hydroxide is often preferred as it has better solubility in mixed organic-aqueous systems compared to NaOH or KOH.[8][9]

  • Causality - Temperature: While many saponifications run at room temperature, some sterically hindered or less reactive esters require gentle heating (e.g., 40-60 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to avoid product degradation at higher temperatures.

Question 5: I believe the hydrolysis is working, but my final yield is very low after workup. Where is my product going?

Answer: Product loss during the workup of this specific molecule is a very common problem due to its amphoteric nature (containing both a basic pyridine site and an acidic carboxylic acid site). This means it can exist as a cation, an anion, or a neutral zwitterion depending on the pH.

  • The Zwitterion Problem: At neutral pH, the molecule is likely a zwitterion, which often has high water solubility and poor solubility in common organic solvents. Attempting to extract it at this pH will result in most of the product remaining in the aqueous layer.

  • The Workup is Key:

    • After hydrolysis, first, remove the organic solvent (THF, Methanol) under reduced pressure.

    • Dilute the remaining aqueous solution with water. Wash with a non-polar organic solvent like ether or DCM to remove any unreacted ester or non-polar impurities.

    • Crucially, cool the aqueous layer in an ice bath and slowly acidify it with an acid (e.g., 1M HCl) to its isoelectric point (pI). The pI is the pH at which the molecule has a net-zero charge. For this molecule, it will likely be in the weakly acidic range (pH 3-5). At the pI, the product's solubility in water is at its minimum, and it should precipitate out of the solution.

    • Collect the precipitated solid by filtration, wash it with cold water, and then a small amount of a non-polar solvent (like cold ether) to aid in drying. Dry the solid under vacuum.

Mechanism of Hydrolysis and pH-Dependent Forms

Hydrolysis_Mechanism cluster_0 Saponification (High pH) cluster_1 Acidification & Isolation (Low pH) Ester Ester Intermediate (R-COOEt) Base OH⁻ (e.g., LiOH) Ester->Base Nucleophilic Attack Salt Carboxylate Salt (R-COO⁻ Li⁺) Base->Salt Hydrolysis Acid H⁺ (e.g., HCl) Salt->Acid Protonation Product Final Product (Precipitate) (R-COOH) Acid->Product Isolation at pI

Caption: Key stages of the hydrolysis and workup process.

Experimental Protocols

The following are generalized starting protocols. They should be optimized based on your specific substrate and laboratory conditions.

Protocol 1: Synthesis of Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate

This protocol is a representative condensation procedure.

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous solvent (e.g., Acetonitrile or THF).

  • To this suspension, add ethyl 2-isocyanoacetate (1.1 eq.).

  • Add a solution of the appropriate pyridine-4-carboxaldehyde derivative (1.0 eq.) in the same anhydrous solvent dropwise over 15 minutes.

  • Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.[4][6]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup as described in FAQ #3.

  • Purify the crude product by flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient, potentially with 0.5% Et₃N).

Protocol 2: Hydrolysis to this compound
  • Dissolve the purified ester intermediate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq.).[7]

  • Stir the mixture vigorously at room temperature. Gentle heating (40 °C) may be required. Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the residue with water and wash with diethyl ether (2x) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath.

  • Slowly add 1M HCl dropwise with constant stirring, monitoring the pH. Continue adding acid until a precipitate forms and no more seems to be crashing out (typically pH 3-5).

  • Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold water, followed by a small amount of cold diethyl ether.

  • Dry the product under high vacuum to a constant weight.

References
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Available at: [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of the American Chemical Society.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • ResearchGate. (n.d.). 85 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Available at: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros.
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?
  • YouTube. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV.
  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.).
  • ResearchGate. (2021).
  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?
  • BLDpharm. (n.d.). 5-(Pyridin-4-yl)oxazole-2-carboxylic acid.
  • (n.d.).
  • PubMed. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
  • PubMed Central. (n.d.). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases - Wordpress.
  • PubMed. (2008).
  • ResearchGate. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones.
  • Santa Cruz Biotechnology. (n.d.). 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid.
  • National Institutes of Health. (n.d.). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase.
  • National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)
  • ResearchGate. (n.d.). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors.
  • ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies.
  • ResearchGate. (n.d.). Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement.
  • Organic Chemistry Portal. (n.d.).
  • ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings.
  • MDPI. (n.d.).
  • PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

Sources

optimizing reaction conditions for 5-Pyridin-4-YL-oxazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-(pyridin-4-yl)oxazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the common challenges associated with this synthesis.

Introduction: The Significance and Synthetic Hurdles

5-(Pyridin-4-yl)oxazole-2-carboxylic acid is a valuable scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a privileged fragment in drug design. However, its synthesis is not without challenges. Issues such as low yields, difficult purification, and competing side reactions are common. This guide aims to provide a systematic approach to overcoming these obstacles.

The most common and reliable pathway involves a two-step process: first, the construction of the oxazole ring as an ester, followed by saponification to yield the final carboxylic acid. This approach allows for easier purification of the intermediate ester and circumvents issues related to the low nucleophilicity of certain reagents in the presence of a free carboxylic acid.

Visualized Synthetic Workflow

The following diagram outlines the standard two-step synthetic procedure, from starting materials to the final product.

Synthetic_Workflow cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Saponification Start1 Isonicotinaldehyde (Pyridine-4-carboxaldehyde) Reaction1 Van Leusen Oxazole Synthesis Start1->Reaction1 Start2 Ethyl Isocyanoacetate Start2->Reaction1 Intermediate Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate Reaction1->Intermediate K₂CO₃, MeOH Reflux Reaction2 Hydrolysis Intermediate->Reaction2 Workup Acidic Workup (pH adjustment) Reaction2->Workup 1. LiOH, THF/H₂O 2. HCl (aq) Product 5-(Pyridin-4-yl)oxazole- 2-carboxylic acid Workup->Product

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My yield for the first step (ester formation) is very low. What are the likely causes and how can I fix it?

Low yield in the Van Leusen oxazole synthesis is a frequent issue. The causes can be multifaceted, ranging from reagent quality to reaction conditions.

Potential Causes & Solutions:

  • Sub-optimal Base: The choice and amount of base are critical. While potassium carbonate (K₂CO₃) is standard, other bases may be more effective. Some studies on similar syntheses have shown that stronger bases or different conditions can significantly impact the outcome. For instance, using potassium phosphate (K₃PO₄) under microwave irradiation has been reported to produce 5-substituted oxazoles in high yields.[1][2] The amount of base is also crucial; using insufficient base can lead to the formation of an oxazoline intermediate instead of the desired oxazole.[1][2]

  • Reaction Temperature and Time: This reaction often requires heat to proceed efficiently. If you are running the reaction at room temperature, try refluxing in methanol or ethanol. If refluxing still gives low yields, consider extending the reaction time (monitoring by TLC). Microwave-assisted synthesis can be a powerful alternative, often reducing reaction times from hours to minutes and improving yields.[1]

  • Reagent Quality:

    • Isonicotinaldehyde: This aldehyde can oxidize over time. Use a fresh bottle or purify it by recrystallization or distillation before use.

    • Ethyl Isocyanoacetate: Isocyanides can degrade. Ensure it is stored properly and use it fresh.

  • Side Reactions: The primary competing reaction is the formation of an oxazoline. This is often favored by milder conditions or an insufficient amount of base. Driving the reaction to completion with adequate heat and base helps eliminate this byproduct.

Troubleshooting_Low_Yield Start Low Yield of Ester Intermediate Check1 Check Reagent Quality (Aldehyde, Isocyanide) Start->Check1 Check2 Evaluate Base (Type & Stoichiometry) Check1->Check2 Reagents pure Sol1 Purify/Replace Starting Materials Check1->Sol1 Impurities found Check3 Assess Reaction Conditions (Temp & Time) Check2->Check3 Base is standard Sol2 Screen Bases: K₂CO₃, K₃PO₄, DBU Ensure >2 eq. Check2->Sol2 Base is suspect Sol3 Increase Temp (Reflux) Extend Time (monitor TLC) Consider Microwave Check3->Sol3 Conditions too mild End Optimized Yield Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting low ester yield.

Question 2: The saponification (hydrolysis) of the ester is either incomplete or seems to be degrading my product. How can I improve this step?

The hydrolysis of the ester to the carboxylic acid is a delicate balance. The oxazole ring can be sensitive to harsh conditions, while the ester can be resistant to hydrolysis.

Potential Causes & Solutions:

  • Harsh Conditions: Using strong NaOH at high temperatures can lead to nucleophilic attack and cleavage of the oxazole ring.[3]

    • Solution: Switch to milder conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is a standard and much gentler method for saponifying esters in sensitive heterocyclic systems.

  • Incomplete Reaction: If using mild conditions, the reaction may be slow.

    • Solution: Allow the reaction to stir for a longer period (12-24 hours), monitoring by TLC or LC-MS until all the starting ester is consumed. A slight increase in temperature (e.g., to 40 °C) can also be beneficial if degradation is not observed.

  • Difficult Workup and Isolation: The product is amphoteric, containing both a basic pyridine nitrogen and an acidic carboxylic acid. This can make isolation tricky.

    • Solution: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with cold 1N HCl. The goal is to reach the isoelectric point of the molecule, where its net charge is zero, causing it to precipitate out of the solution. Adjust the pH slowly and monitor for precipitation. The optimal pH may be between 3 and 5. Isolate the precipitated solid by filtration.

Question 3: My final product is difficult to purify. What strategies do you recommend?

Purification can be challenging due to the product's polarity and amphoteric nature.

Recommended Purification Strategies:

  • Purify the Intermediate: It is often much easier to purify the ethyl ester intermediate. It is less polar and not amphoteric, making it well-suited for standard silica gel column chromatography. Using a highly pure ester for the hydrolysis step will yield a crude acid that often only requires recrystallization.

  • Recrystallization: The final carboxylic acid is typically a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is a highly effective method for purification.

  • Acid-Base Extraction: This technique can be used to remove neutral impurities from the final product. Dissolve the crude acid in a weak base (e.g., aqueous sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product.

Frequently Asked Questions (FAQs)

  • Q: Are there alternative synthetic routes to this molecule?

    • A: Yes, several methods for oxazole synthesis exist.[4] One modern approach involves the direct synthesis from a carboxylic acid and an isocyanide derivative, bypassing the need for pre-activating the acid.[5][6] For example, using a stable triflylpyridinium reagent can activate a carboxylic acid in situ for reaction with an isocyanoacetate.[5][6] Other classical methods include the Robinson-Gabriel synthesis (cyclodehydration of α-acylamino ketones) and reactions of α-haloketones with amides.[3][7]

  • Q: What analytical methods are best for monitoring reaction progress?

    • A: For both steps, Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 50-70% ethyl acetate in hexanes for the ester and a more polar system like 10% methanol in dichloromethane (with a trace of acetic acid) for the final acid. For more precise monitoring and purity analysis, LC-MS is ideal. ¹H NMR spectroscopy is essential for structural confirmation of the intermediate and final product.

  • Q: What are the key safety considerations?

    • A: Isocyanides, such as ethyl isocyanoacetate, are toxic and have a very unpleasant odor. Always handle them in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate
ParameterValue
Reagents Isonicotinaldehyde, Ethyl Isocyanoacetate, K₂CO₃
Solvent Methanol (MeOH)
Temperature Reflux (~65 °C)
Time 4-12 hours
Typical Yield 65-85%

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add isonicotinaldehyde (1.0 eq), methanol (approx. 0.2 M), and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension vigorously.

  • Add ethyl isocyanoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester as a solid.

Protocol 2: Hydrolysis to 5-(Pyridin-4-yl)oxazole-2-carboxylic acid
ParameterValue
Reagents Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate, LiOH·H₂O
Solvent Tetrahydrofuran (THF) / Water
Temperature Room Temperature
Time 12-24 hours
Typical Yield 80-95%

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of THF and water (approx. 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly add cold 1N HCl with vigorous stirring to adjust the pH to ~4. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

References

  • Nayak, S. K., & Behera, A. K. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline. Available at: [Link]

  • Hioki, K., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Nayak, S. K., & Behera, A. K. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Chavan, L. N., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts. Available at: [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Rostom, S. A. F., et al. (2012). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Arkivoc. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Dr. Venkatesh P. (2022). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Available at: [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Pyridin-4-YL-oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Pyridin-4-YL-oxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility issues encountered during experimentation.

Frequently Asked Questions (FAQs)

I'm having trouble dissolving this compound in aqueous solutions. What are its fundamental properties?

Understanding the inherent physicochemical properties of this compound is the first step in troubleshooting solubility.

Answer: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. This characteristic is central to its solubility behavior.

  • Acidic Group: The carboxylic acid group (-COOH) can donate a proton to become a negatively charged carboxylate (-COO⁻).

  • Basic Group: The pyridine ring contains a nitrogen atom that can accept a proton to become positively charged.

The predicted pKa for the carboxylic acid function is approximately 2.00 ± 0.10.[1] The pKa of the pyridine moiety is not explicitly stated but is expected to be in the range of 5-6, typical for a pyridine ring. This dual nature means its solubility is highly dependent on the pH of the solution.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
Molecular Weight 190.16 g/mol Moderate molecular weight.
pKa (acidic) 2.00 ± 0.10[1]The carboxylic acid will be deprotonated (ionized) at pH > 2.
pKa (basic) ~5-6 (estimated)The pyridine nitrogen will be protonated (ionized) at pH < 5-6.
LogP 1.43480 (Predicted)[5]Indicates moderate lipophilicity.

At a certain pH, known as the isoelectric point (pI), the net charge of the molecule is zero, and its solubility is at a minimum. For amphoteric compounds, this typically results in a U-shaped solubility-pH profile.[3]

How does pH affect the solubility of this compound and how can I use this to my advantage?

Answer: Adjusting the pH is one of the most effective methods to enhance the solubility of ionizable compounds.[6][7][8][9] For this compound, moving the pH away from its isoelectric point will increase solubility.

  • In Acidic Conditions (pH < 2): The carboxylic acid will be largely protonated (neutral), while the pyridine nitrogen will be protonated (cationic). The net positive charge should increase solubility.

  • In Basic Conditions (pH > 6): The carboxylic acid will be deprotonated (anionic), and the pyridine nitrogen will be in its neutral state. The net negative charge will increase solubility.

  • At the Isoelectric Point (pI) (likely between pH 2 and 5): The compound will exist predominantly as a zwitterion (both groups ionized) or a neutral molecule, leading to minimal aqueous solubility.

The following workflow can help you determine the optimal pH for solubilization.

Caption: Workflow for pH-dependent solubility determination.

I've tried adjusting the pH, but the solubility is still not sufficient for my needs. What's the next step?

Answer: If pH adjustment alone is insufficient, consider forming a salt of the compound. Salt formation is a common and highly effective technique for increasing the solubility and dissolution rate of weakly acidic or basic drugs.[6][10][11][12][13][14][15]

Given the presence of both a carboxylic acid and a pyridine group, you can form salts with either a base or an acid.

  • Base Salts: Reacting the carboxylic acid with a base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like tromethamine) will form a more soluble salt.[11][14]

  • Acid Salts: Reacting the pyridine nitrogen with an acid (e.g., hydrochloric acid, sulfuric acid, or methanesulfonic acid) will also yield a more soluble salt.[12][13]

The choice of counterion is critical and can significantly impact the properties of the resulting salt.[11][15]

Protocol for Salt Formation Screening:

  • Dissolve this compound in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add a stoichiometric equivalent of the chosen acid or base.

  • Stir the mixture at room temperature or with gentle heating to encourage salt formation.

  • Isolate the resulting salt, which may precipitate out of the solution.

  • Wash the salt with a non-polar solvent (e.g., ether) to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Assess the aqueous solubility of the newly formed salt.

Can I use co-solvents to improve solubility?

Answer: Yes, co-solvents can be a very effective strategy. Co-solvency involves adding a water-miscible organic solvent to your aqueous solution to increase the solubility of a poorly soluble compound.[7][16][17][18][19] This works by reducing the polarity of the solvent system.[9]

Commonly used co-solvents in research and pharmaceutical formulations include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerin[16][18]

  • Dimethyl sulfoxide (DMSO)[19]

Table 2: Common Co-solvents and Their Properties

Co-solventPolarityNotes
Water HighThe primary solvent you are modifying.
Ethanol ModerateGood for many organic molecules.
Propylene Glycol ModerateOften used in pharmaceutical formulations.
PEG 400 ModerateA liquid polymer with low toxicity.
DMSO HighA powerful aprotic solvent, but can have toxicological concerns.

Experimental Approach for Co-solvent Screening:

  • Prepare stock solutions of your compound in various co-solvents.

  • Create a series of aqueous solutions with increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Determine the solubility of your compound in each co-solvent mixture.

  • Plot solubility as a function of the co-solvent percentage to find the optimal ratio.

Caption: Co-solvent screening workflow.

Could the solid-state form of my compound be the problem?

Answer: Absolutely. The solid-state form of a drug can have a significant impact on its solubility and dissolution rate.[20][21] Compounds can exist in different crystalline forms (polymorphs) or in a non-crystalline (amorphous) state.[22]

  • Amorphous Forms: These are generally more soluble than their crystalline counterparts due to their higher free energy and disordered structure.[23][24] However, they can be less stable and may convert to a crystalline form over time.

  • Polymorphs: Different crystalline forms of the same compound can exhibit different solubilities. It's possible that you are working with a particularly stable, and therefore less soluble, polymorph.

If you suspect the solid-state form is a contributing factor, consider the following:

  • Recrystallization: Attempt to recrystallize the material from different solvents or under different conditions to see if you can obtain a different crystal form.[20]

  • Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can stabilize the amorphous form and improve solubility.[25][26][27]

Are there any other advanced techniques I can try?

Answer: Yes, if the above methods are not sufficient, you can explore more advanced formulation strategies.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing its aqueous solubility.[6][28][29]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecule.[8]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, which can lead to a faster dissolution rate, although it does not increase the equilibrium solubility.[6][7]

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to Use
pH Adjustment Increase ionization of the acidic or basic groups.First-line approach for ionizable compounds.
Salt Formation Create a more soluble ionic form of the compound.When pH adjustment is insufficient or impractical.
Co-solvency Reduce the polarity of the solvent system.When working with organic-soluble compounds in aqueous media.
Solid-State Modification Utilize more soluble forms like amorphous or different polymorphs.If you suspect the solid form is limiting solubility.
Advanced Formulation Use excipients like cyclodextrins or surfactants to form complexes.For particularly challenging solubility issues.

References

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). Retrieved January 15, 2026, from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology and Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Retrieved January 15, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (n.d.). Retrieved January 15, 2026, from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. (2008). PubMed. Retrieved January 15, 2026, from [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved January 15, 2026, from [Link]

  • pH Modifier Excipients. (n.d.). CD Formulation. Retrieved January 15, 2026, from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. (2025). CrystEngComm. Retrieved January 15, 2026, from [Link]

  • Picolinic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). PubMed. Retrieved January 15, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]

  • pyridine-4-carboxylic acid. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]

  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Crystallization of Amorphous Drugs and Inhibiting Strategies. (n.d.). Chinese Journal of Chemistry. Retrieved January 15, 2026, from [Link]

  • Impact of Polymorphism on Drug Formulation and Bioavai. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

  • effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. (2014). Retrieved January 15, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]

  • Product Class 3: Carboxylic Acid Salts. (n.d.). Retrieved January 15, 2026, from [Link]

  • Crystals and Crystallization in Drug Delivery Design. (2021). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved January 15, 2026, from [Link]

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes. (2015). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review. Retrieved January 15, 2026, from [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). SPECIAL FEATURE. Retrieved January 15, 2026, from [Link]

  • (R)-5-(Pyrrolidin-2-YL)oxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 5-(2-Pyridinyl)-2-oxazolecarboxylic Acid. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

Sources

resolving inconsistencies in biological assay results for 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support center is designed for researchers, scientists, and drug development professionals encountering inconsistencies in biological assay results with 5-Pyridin-4-YL-oxazole-2-carboxylic acid. As a heterocyclic small molecule, its behavior in aqueous and biological systems can be complex. This guide provides a structured, causality-driven approach to troubleshooting, moving from compound-specific issues to general assay variability and advanced mechanistic questions. Our goal is to empower you to diagnose and resolve common experimental challenges, ensuring the integrity and reproducibility of your data.

Section 1: Core Troubleshooting - Is Your Compound the Culprit?

Inconsistencies often originate from the physicochemical properties of the test article itself. Before troubleshooting the biological system, it is imperative to validate the behavior of this compound under your specific assay conditions.

FAQ 1.1: My IC50 values are highly variable between experiments. What's the first thing I should check?

Answer: The most frequent cause of such variability for compounds like this compound is inconsistent aqueous solubility and compound aggregation.[1] The pyridine ring and carboxylic acid moiety confer a pH-dependent solubility profile. If your compound precipitates in the assay medium, the effective concentration available to the target will be lower and more variable than the nominal concentration.

Troubleshooting Steps:

  • Visual Solubility Check: Prepare your highest assay concentration in the final assay buffer. Let it sit at the assay temperature for 1-2 hours. Visually inspect for any precipitate or cloudiness against a dark background.

  • Solvent & Stock Preparation: The use of 100% DMSO for primary stocks is standard, but the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Pyridine-containing compounds can exhibit improved solubility in acidic or basic conditions, depending on the specific pKa of the molecule.[2][3]

  • Dynamic Light Scattering (DLS): If available, use DLS to detect sub-visible aggregation in your final assay buffer.

  • Assay Interference Check: Some compounds can interfere with assay readouts (e.g., fluorescence quenching, colorimetric interference). Run a control plate with all assay components except the biological target (e.g., no cells or no enzyme) to see if the compound itself generates a signal.

Recommended Solvents and Stock Conditions
SolventRecommended Max Stock Conc.Final Assay Conc. (Typical)Notes
DMSO10-50 mM< 0.5%Ensure stock is fully dissolved. Sonicate gently if needed. Avoid repeated freeze-thaw cycles.[4]
Ethanol1-10 mM< 1%May be less effective for this compound structure.
Aqueous BufferspH-dependentN/ANot recommended for primary stocks due to potential for low solubility and instability.[5]

Section 2: Assay-Specific Troubleshooting Guides

If you have confirmed your compound is soluble and stable in the assay medium, the next step is to investigate the assay methodology. Variability can be introduced at multiple stages of any experimental workflow.[6][7]

Workflow for Diagnosing Inconsistent Assay Results

Below is a generalized decision-making workflow for troubleshooting.

G start Inconsistent Results Observed compound_check Step 1: Compound Integrity Check start->compound_check solubility Is compound soluble at assay concentration? compound_check->solubility stability Is compound stable in assay medium? solubility->stability Yes resolution Hypothesis Formed. Design experiment to test. solubility->resolution No, optimize solvent/pH assay_check Step 2: Assay Performance Check stability->assay_check Yes stability->resolution No, determine degradation rate controls Are assay controls (pos/neg/vehicle) behaving as expected? assay_check->controls reagents Are all reagents qualified and within expiry? controls->reagents Yes controls->resolution No, troubleshoot controls pipetting Review Pipetting Technique & Calibration reagents->pipetting Yes reagents->resolution No, replace reagents advanced_check Step 3: Advanced Troubleshooting pipetting->advanced_check Technique Verified pipetting->resolution Errors Found, retrain/recalibrate off_target Could results be due to off-target effects? advanced_check->off_target cell_health Is cell health compromised (for cell-based assays)? off_target->cell_health Possible off_target->resolution Unlikely, re-evaluate assay design cell_health->resolution Yes, perform cytotoxicity multiplex cell_health->resolution No, investigate target engagement

Caption: A logical workflow for troubleshooting inconsistent assay results.

FAQ 2.1 (Cell-Based Assays): My dose-response curve is flat or shows inconsistent inhibition. What's happening?

Answer: This issue often points to problems with cell health, inconsistent cell seeding, or compound stability in the complex environment of cell culture media.[8][9] It's also possible the compound is not cell-permeable.

Troubleshooting Steps:

  • Verify Cell Health: Ensure cells are healthy, in a logarithmic growth phase, and have a low passage number. Stressed cells respond inconsistently to treatment.[9]

  • Standardize Cell Seeding: Inconsistent cell numbers per well is a major source of variability.[7] Ensure you have a homogenous cell suspension before and during plating.

  • Address "Edge Effects": Wells on the perimeter of a microplate are prone to evaporation, altering concentrations. Avoid using the outer wells or fill them with sterile media/PBS to create a humidity barrier.[7]

  • Multiplex with a Viability Assay: Run a cytotoxicity assay (e.g., MTS, CellTiter-Glo) in parallel with your functional assay. A decrease in signal in your primary assay might be due to cell death rather than specific target inhibition.[9]

  • Check Compound Stability: Incubate the compound in your cell culture media for the duration of the assay, then test its activity in a cell-free assay (if possible) to see if it has degraded.

FAQ 2.2 (Enzyme Assays): My reaction rates are non-linear or my signal is very low.

Answer: Non-linear reaction rates can be caused by substrate depletion, enzyme instability, or detector saturation.[4] A low signal suggests issues with reagent concentration, buffer conditions, or inactive enzyme.[10][11]

Troubleshooting Steps:

  • Confirm Linear Range: The rate of an enzymatic reaction should be measured during the initial linear phase.[12] Perform a time-course experiment to determine the optimal measurement window where product formation is linear with time.

  • Check Substrate Concentration: Ensure the substrate concentration is not limiting. It should ideally be at or above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is dependent on enzyme activity, not substrate availability.[4]

  • Verify Buffer Conditions: Enzyme activity is highly sensitive to pH and ionic strength. Ensure your assay buffer is prepared correctly, the pH is verified, and it's at the optimal temperature.[4][10]

  • Assess Enzyme Activity: The enzyme may be inactive due to improper storage or repeated freeze-thaw cycles.[4] Always run a positive control with a known active enzyme lot or a reference inhibitor to validate the assay run.[10]

FAQ 2.3 (Ligand-Binding Assays): I'm seeing high background noise and poor reproducibility.

Answer: High background and poor reproducibility in ligand-binding assays often stem from non-specific binding, low-quality reagents, or inconsistent incubation conditions.[13][14]

Troubleshooting Steps:

  • Optimize Blocking Conditions: Insufficient blocking of the plate surface can lead to high background from non-specific binding.[13] Test different blocking agents (e.g., BSA, non-fat milk) and incubation times.

  • Verify Reagent Quality: Use high-affinity antibodies or ligands to enhance specificity and signal.[14] Qualify new lots of reagents before use in critical experiments to minimize batch-to-batch variability.[15]

  • Control Incubation Times and Temperatures: Deviations in incubation parameters can significantly alter binding kinetics and assay equilibrium.[13][16] Ensure consistent temperature across the plate and precise timing for all incubation steps.

  • Increase Wash Steps: Inadequate washing can leave unbound reagents behind, contributing to high background. Increase the number or stringency of wash steps.

Section 3: Investigating Off-Target & Advanced Effects

If you have ruled out compound and general assay issues, but the results are still inconsistent or don't align with the expected mechanism of action, you may need to consider more complex biological phenomena.

FAQ 3.1: The cellular phenotype I observe doesn't match the known function of the intended target. Could this be an off-target effect?

Answer: Yes, it is highly plausible. Many small molecule inhibitors interact with multiple proteins, and sometimes the observed biological effect is mediated through these off-target interactions.[17][18][19] Kinase inhibitors, for example, are known to have potential off-target effects due to the structural similarity of ATP-binding sites across the kinome.[20]

Workflow for Differentiating On-Target vs. Off-Target Effects

G start Unexpected Phenotype Observed knockout Generate Target Knockout/Knockdown (e.g., CRISPR or siRNA) start->knockout treat_ko Treat Knockout/Knockdown Cells with Compound knockout->treat_ko phenotype_check Is the phenotype still observed? treat_ko->phenotype_check off_target Conclusion: Off-Target Effect phenotype_check->off_target Yes on_target Conclusion: On-Target Effect phenotype_check->on_target No identify Identify Off-Targets (e.g., Proteomics, Kinase screen) off_target->identify

Caption: Experimental workflow to distinguish on-target from off-target effects.

Experimental Approaches to Identify Off-Targets:

MethodPrincipleAdvantagesDisadvantages
Target Knockout/Knockdown Use CRISPR or siRNA to remove the primary target. If the compound still works, the effect is off-target.[19]Definitive test for on-target engagement in a cellular context.Can be time-consuming; potential for incomplete knockdown.
Affinity-based Proteomics Immobilized compound is used to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[19]Directly identifies protein binders.May miss transient interactions; binding doesn't guarantee functional effect.
Kinase Panel Screening The compound is tested against a large panel of recombinant kinases.Provides a broad view of selectivity across the kinome.In vitro results may not perfectly reflect cellular activity.
Thermal Proteome Profiling Measures changes in protein thermal stability across the proteome upon compound binding.Unbiased, in-cell method to identify direct targets.Technically demanding and requires specialized equipment.

Section 4: Key Experimental Protocols

Protocol 4.1: General Enzyme Activity Assay

This protocol provides a template for measuring the activity of a purified enzyme in the presence of an inhibitor.

  • Reagent Preparation: Prepare all buffers, substrate solutions, and enzyme dilutions on ice. Prepare a serial dilution of this compound in 100% DMSO, then dilute into assay buffer to the final concentrations.[4]

  • Reaction Setup: In a microplate, add the assay buffer, inhibitor dilutions (or vehicle control), and enzyme solution.

  • Pre-incubation: Incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the assay temperature to allow for binding to occur.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.[12]

  • Measure Signal: Measure product formation at multiple time points using a plate reader, ensuring you are within the linear range of the reaction.[4]

  • Data Analysis: Plot the initial reaction velocity against the inhibitor concentration to determine the IC50 value.

Protocol 4.2: General Cell-Based Viability Assay (MTS)

This protocol assesses the effect of the compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound (and vehicle control) to the wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) under standard cell culture conditions.[1]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[1]

  • Incubation & Readout: Incubate for 1-4 hours at 37°C. Measure the absorbance at the recommended wavelength (typically 490 nm).[1]

  • Data Analysis: Calculate percent viability for each concentration relative to the vehicle control and plot the results to determine the GI50/IC50 value.

References

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available at: [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Available at: [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Available at: [Link]

  • A-M, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1613-1626. Available at: [Link]

  • BioTechniques. (2019). Best practice in bioassay development. Available at: [Link]

  • Okuzumi, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 146(1), 1-3. Available at: [Link]

  • BioPhorum. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. Available at: [Link]

  • BPI. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Available at: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Available at: [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. Available at: [Link]

  • SRI International. (n.d.). Biological assay development and validation. Available at: [Link]

  • Sword Bio. (2024). Optimizing Ligand Binding Assays for Multi-Analyte Detection, Focusing on Bispecific Antibodies and Biomarkers. Available at: [Link]

  • Riss, T. (2018). How to Reduce Cell Culture Variability. Promega Connections. Available at: [Link]

  • Vera, J., et al. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology, 12(1), e1004696. Available at: [Link]

  • Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • Patsnap Synapse. (2025). How to Perform a Standard Enzyme Activity Assay? Available at: [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Available at: [Link]

  • Hossain, M. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 9974955. Available at: [Link]

  • IARC. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Available at: [Link]

  • Islam, R., & Foe, K. (2017). Ligand-Binding Assay Development: What Do You Want to Measure Versus What You Are Measuring? The AAPS Journal, 19(6), 1606-1610. Available at: [Link]

  • ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link]

  • ChemRxiv. (2022). Unexpected Discovery of Saturated Pyridine Mimetics. Available at: [Link]

  • Malin, D., et al. (2012). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Yildiz, I., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Pyridin-4-YL-oxazole-2-carboxylic acid. As a key heterocyclic building block in pharmaceutical research, scaling its production from the benchtop to pilot scale presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Synthesis Overview: A Recommended Two-Step Approach

The most reliable and scalable synthesis of this compound involves a two-step process. The first step is the formation of the 5-(pyridin-4-yl)oxazole core via the Van Leusen reaction, followed by a regioselective carboxylation at the C2 position.

Synthesis_Pathway cluster_0 Step 1: Van Leusen Oxazole Synthesis cluster_1 Step 2: C2-Carboxylation PyridineCarbaldehyde Pyridine-4-carbaldehyde OxazoleCore 5-(pyridin-4-yl)oxazole PyridineCarbaldehyde->OxazoleCore K₂CO₃, MeOH Reflux TosMIC TosMIC TosMIC->OxazoleCore OxazoleCore_ref 5-(pyridin-4-yl)oxazole nBuLi 1. n-BuLi, THF, -78 °C OxazoleCore_ref->nBuLi CO2 2. CO₂, then H₃O⁺ quench nBuLi->CO2 FinalProduct 5-Pyridin-4-YL-oxazole- 2-carboxylic acid CO2->FinalProduct

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Question: My yield for the Van Leusen reaction (Step 1) is consistently low after scaling up. What are the likely causes and solutions?

Answer: Low yields in the Van Leusen reaction during scale-up often stem from issues with reaction kinetics, mass transfer, and thermal management. Here’s a breakdown of potential causes and corrective actions:

  • Cause 1: Inefficient Deprotonation of TosMIC. On a larger scale, localized concentration gradients can lead to incomplete deprotonation of Tosylmethyl isocyanide (TosMIC). The base, typically potassium carbonate (K₂CO₃), is a solid, and the reaction is heterogeneous.

    • Solution: Improve agitation to ensure a uniform slurry. Consider using a finer mesh K₂CO₃ to increase surface area. For more difficult cases, a stronger, soluble base like DBU (1,8-Diazabicyclo[11.undec-7-ene) can be used, though this may complicate downstream purification. The Van Leusen reaction mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde.[1][2]

  • Cause 2: Aldehyde Side Reactions. Pyridine-4-carbaldehyde can undergo self-condensation (Cannizzaro reaction) under basic conditions, especially with prolonged reaction times or excessive heat.

    • Solution: Ensure the reaction temperature does not overshoot the target reflux temperature (typically around 65°C for methanol). The TosMIC should be deprotonated first before the slow addition of the aldehyde solution to maintain a low concentration of the free aldehyde.

  • Cause 3: Sub-optimal Solvent Choice. While methanol is standard, its low boiling point can be problematic for thermal control on a large scale.

    • Solution: A switch to a higher-boiling solvent like isopropanol or an ionic liquid might offer a wider operating window and has been shown to be effective for this reaction.[3][4]

Question: I am struggling with the C2-carboxylation (Step 2). The reaction is sluggish, and I observe multiple byproducts. Why is this happening?

Answer: The C2-lithiation of an oxazole ring is a highly sensitive organometallic reaction. Success is critically dependent on maintaining anhydrous conditions and precise temperature control.

  • Cause 1: Presence of Moisture. n-Butyllithium (n-BuLi) is extremely reactive towards water and other protic sources. Any moisture will quench the n-BuLi, leading to an incomplete reaction and requiring excess reagent, which complicates the process.

    • Solution: Rigorously dry all glassware, solvents (THF), and the starting 5-(pyridin-4-yl)oxazole. Perform the reaction under an inert atmosphere (Argon or Nitrogen).

  • Cause 2: Temperature Fluctuation. The lithiated oxazole intermediate is thermally unstable. If the temperature rises above -70 °C before the addition of CO₂, decomposition can occur.

    • Solution: Use a reliable cryogenic cooling bath (e.g., acetone/dry ice). On a larger scale, this requires a jacketed reactor with a high-performance cooling system. Ensure the n-BuLi is added dropwise to the substrate solution, never the other way around, to control the exotherm.

  • Cause 3: Impure Carbon Dioxide. Gaseous CO₂ from a cylinder can contain moisture.

    • Solution: Bubble the CO₂ gas through a drying agent (e.g., a sulfuric acid trap) before introducing it into the reaction mixture. Alternatively, use crushed dry ice, which is generally anhydrous, but add it in portions to control the quenching exotherm.

Question: Purification of the final product is difficult. The compound seems to be soluble in both acidic and basic aqueous layers, and it streaks on silica gel columns. How can I purify it effectively?

Answer: The final product is amphoteric, possessing both a basic pyridine ring and an acidic carboxylic acid group. This zwitterionic character at its isoelectric point complicates standard extractions and chromatography.

  • Solution 1: Isoelectric Point Precipitation. The most effective purification method on a large scale is isoelectric point precipitation.

    • Dissolve the crude product in a dilute basic solution (e.g., 1M NaOH) to form the sodium carboxylate salt.

    • Filter the solution to remove any non-acidic, organic-soluble impurities (like residual starting material or byproducts).

    • Slowly add a dilute acid (e.g., 1M HCl) to the filtrate with vigorous stirring. The product will precipitate out at its isoelectric point (typically pH 3-5).

    • Monitor the pH carefully; adding too much acid will re-solubilize the product by protonating the pyridine ring.

    • Collect the solid by filtration, wash with cold water and a non-polar solvent (like diethyl ether) to remove residual impurities, and dry under vacuum.

  • Solution 2: Modified Chromatography. If chromatography is necessary, use a modified approach.

    • Reverse-Phase Chromatography (C18): This is often more effective for polar, amphoteric compounds than normal-phase silica gel.

    • Acidified Silica Gel: Pre-treating the silica gel with a small amount of acetic or formic acid can improve peak shape by keeping the compound in its protonated (cationic) form.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this synthesis?

A1: The primary safety concerns are associated with Step 2, the C2-carboxylation.

  • n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere. The transfer should be done via cannula or a pressure-equalizing dropping funnel.

  • Cryogenic Temperatures: Handling large quantities of dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, to prevent cold burns.

  • Quenching: Both the addition of n-BuLi and the subsequent quench with CO₂ or water are highly exothermic. A robust reactor cooling system and a pre-chilled quenching solution are essential to prevent thermal runaway.

Q2: How can I effectively monitor the progress of these reactions on a large scale?

A2: Process Analytical Technology (PAT) is key for monitoring large-scale reactions.

  • Step 1 (Van Leusen): High-Performance Liquid Chromatography (HPLC) is the preferred method. A small aliquot can be taken, quenched, and analyzed to track the consumption of pyridine-4-carbaldehyde and the formation of the 5-(pyridin-4-yl)oxazole product. Thin-Layer Chromatography (TLC) can be used for a quicker, qualitative check.

  • Step 2 (Carboxylation): Monitoring this step is more challenging due to the reactive intermediates. The most practical approach is to monitor for the complete consumption of the starting oxazole via a quenched sample analyzed by HPLC or GC-MS. The reaction is typically run for a fixed, validated time after the n-BuLi addition.

Q3: Are there greener or more efficient alternatives to the proposed synthesis?

A3: Yes, the field of organic synthesis is continually evolving.

  • One-Pot Syntheses: Recent literature describes methods for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids, which could potentially be adapted.[5][6] This would bypass the need to activate a carboxylic acid derivative in a separate step, improving atom economy.

  • Flow Chemistry: The hazardous C2-lithiation step is an excellent candidate for conversion to a continuous flow process. Flow reactors offer superior heat and mass transfer, allowing for precise control over the highly exothermic lithiation and quenching steps, which significantly improves safety and reproducibility on a large scale.

  • Alternative Solvents: Using ionic liquids or other green solvents in the Van Leusen reaction can reduce the reliance on volatile organic compounds (VOCs) like methanol.[2][4]

Experimental Protocols & Data

Protocol 1: Synthesis of 5-(pyridin-4-yl)oxazole (Step 1)
  • To a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge methanol (5 L/mol of aldehyde).

  • Add finely ground anhydrous potassium carbonate (1.5 equiv).

  • Begin vigorous stirring to create a slurry and heat the mixture to a gentle reflux (~65 °C).

  • In a separate vessel, dissolve Tosylmethyl isocyanide (TosMIC) (1.05 equiv) in methanol.

  • Add the TosMIC solution to the reactor over 15-20 minutes.

  • Dissolve Pyridine-4-carbaldehyde (1.0 equiv) in methanol.

  • Add the aldehyde solution dropwise to the refluxing mixture over 1-2 hours.

  • Maintain the reaction at reflux and monitor by HPLC until the aldehyde is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by recrystallization or carried forward to the next step.

Protocol 2: Synthesis of this compound (Step 2)
  • Set up a dry, inerted reactor and charge with a solution of 5-(pyridin-4-yl)oxazole (1.0 equiv) in anhydrous THF (10 L/mol).

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via a cannula, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting dark solution at -78 °C for 1 hour.

  • Quench the reaction by bubbling dry CO₂ gas through the solution or by adding crushed dry ice in portions. Maintain the temperature below -60 °C during the quench.

  • Allow the reaction to slowly warm to room temperature.

  • Carefully add water to quench any remaining reactive species.

  • Adjust the pH for isoelectric point precipitation as described in the purification section.

ParameterStep 1: Van LeusenStep 2: Carboxylation
Key Reagents Pyridine-4-carbaldehyde, TosMIC, K₂CO₃5-(pyridin-4-yl)oxazole, n-BuLi, CO₂
Solvent MethanolAnhydrous THF
Temperature ~65 °C (Reflux)-78 °C
Typical Yield 80-90%70-85%
Critical Controls Agitation, Slow aldehyde additionStrict anhydrous conditions, Temp < -70°C

Mechanistic Insights & Troubleshooting Logic

Van Leusen Reaction Mechanism

The reaction proceeds via a [3+2] cycloaddition mechanism. Understanding this is key to troubleshooting.[1][2]

Van_Leusen_Mechanism cluster_0 Mechanism TosMIC Tos-CH₂-NC Anion Tos-CH⁻-NC TosMIC->Anion -H⁺ Base Base (K₂CO₃) Adduct Tos-CH(NC)-CH(O⁻)-R Anion->Adduct + R-CHO Aldehyde R-CHO Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Product 5-R-Oxazole + TosH Oxazoline->Product Elimination (-TosH)

Caption: Key steps of the Van Leusen reaction mechanism.

Troubleshooting Workflow: Low Yield

This decision tree can guide the logical process of addressing yield issues.

Troubleshooting_Yield Start Low Yield Observed Purity Are starting materials pure & dry? Start->Purity Stoichiometry Is stoichiometry correct? (esp. n-BuLi) Purity->Stoichiometry Yes Failure Consult Process Chemistry Expert Purity->Failure No, purify/re-source Temp Was temperature strictly controlled? Stoichiometry->Temp Yes Stoichiometry->Failure No, re-calculate & repeat Atmosphere Was inert atmosphere maintained? Temp->Atmosphere Yes Temp->Failure No, improve cooling/monitoring Optimize Consider process optimization: - Slower addition - Better agitation - Alternative base/solvent Atmosphere->Optimize Yes Atmosphere->Failure No, improve inerting technique Success Yield Improved Optimize->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Collins, I. et al. (2016). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
  • Yadav, J. S., & Reddy, B. V. S. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]

  • Feng, C., & Li, Y. (2014). New routes to 5-substituted oxazoles.
  • Shang, Y. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Singh, R. et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Kaur, R. et al. (2023). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Shang, Y. et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available at: [Link]

  • Mittal, R. et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Scientific Reports. Available at: [Link]

  • Strotman, N. A. et al. (2010). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Chavan, S. P. et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Chavan, S. P. et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available at: [Link]

Sources

stability issues of 5-Pyridin-4-YL-oxazole-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Welcome to the technical support guide for this compound (Compound Purity and Stability Information). This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in various solvents and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound I should be aware of?

A1: The structure of this compound contains two key moieties that influence its stability: the oxazole ring and the carboxylic acid group. The oxazole ring is an electron-rich heterocycle susceptible to cleavage under strong acidic or basic conditions.[1][2] Specifically, the ring can undergo hydrolytic opening, leading to the formation of acyclic degradation products.[3][4] Additionally, carboxylic acids attached to heterocyclic rings can be prone to decarboxylation (loss of CO₂), particularly when subjected to heat.[4] The pyridine ring, being a weak base (pKa of conjugate acid ≈ 5.23), can be protonated in acidic media, which may alter the compound's solubility and electronic properties.[5]

Q2: What are the recommended storage conditions for this compound to ensure long-term stability?

A2: To maintain the integrity of this compound, it is recommended to store the solid material in a tightly sealed container in a cool, dry, and dark environment.[4] For long-term storage, refrigeration (2-8°C) under an inert atmosphere, such as argon or nitrogen, is advisable to minimize exposure to moisture and atmospheric oxygen.[4]

Q3: In which common laboratory solvents is this compound expected to be most stable for short-term experimental use?

A3: For short-term use (e.g., preparing solutions for assays), aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred. Acetonitrile (MeCN) and Tetrahydrofuran (THF) are also viable options. It is crucial to use anhydrous-grade solvents whenever possible, as residual water can contribute to hydrolysis over time. Aqueous buffers should be prepared fresh and used promptly, ideally at a pH close to neutral (pH 6-8), where the rate of acid- or base-catalyzed hydrolysis is minimized.

Q4: Are there any known chemical incompatibilities for this compound?

A4: Yes. Avoid strong oxidizing agents, potent acids (e.g., concentrated HCl, H₂SO₄), and strong bases (e.g., NaOH, KOH), as they are known to promote the degradation of the oxazole ring.[1][4] The compound may also be incompatible with certain reactive metals or strong reducing agents, although oxazoles are generally stable to many reducing agents.[1]

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: I observe a progressive loss of my compound's peak area in HPLC analysis when using an aqueous mobile phase or buffer.

  • Potential Cause: Hydrolytic degradation of the oxazole ring. The oxazole ring is susceptible to ring-opening hydrolysis, a reaction that can be catalyzed by either acidic or basic conditions.[3][6] If your buffer is outside the optimal pH range or if the solution is stored for an extended period (e.g., overnight in an autosampler), significant degradation can occur.

  • Troubleshooting Steps:

    • pH Optimization: Determine the pH-stability profile of the compound. We recommend conducting a preliminary study in buffers ranging from pH 3 to 10 to identify the pH at which the compound is most stable.

    • Fresh Sample Preparation: Always prepare aqueous solutions of the compound immediately before analysis. Avoid storing stock solutions in aqueous buffers for more than a few hours at room temperature.

    • Temperature Control: If your HPLC system has a temperature-controlled autosampler, set it to a lower temperature (e.g., 4°C) to slow the rate of degradation for samples in the queue.

    • Solvent Choice: If the experimental design allows, prepare stock solutions in an anhydrous aprotic solvent like DMSO and perform the final dilution into the aqueous assay buffer just before the experiment.

Issue 2: After heating my reaction mixture, I see a new, less polar impurity peak in my LC-MS analysis, and the mass corresponds to the loss of 44 Da.

  • Potential Cause: Thermal decarboxylation. The loss of 44 Da corresponds to the loss of a CO₂ molecule from the carboxylic acid group. Heterocyclic carboxylic acids can be susceptible to decarboxylation upon heating.[4]

  • Troubleshooting Steps:

    • Reaction Temperature: Evaluate if the reaction can be performed at a lower temperature. Explore alternative catalysts or longer reaction times at a reduced temperature to minimize this side reaction.

    • Protecting Groups: If the carboxylic acid is not required for the reaction, consider protecting it as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions.

    • Analytical Confirmation: To confirm decarboxylation, obtain a high-resolution mass spectrum (HRMS) of the impurity to verify its elemental composition and perform tandem MS (MS/MS) to compare its fragmentation pattern with the parent compound.

Issue 3: My experimental results are inconsistent, and I suspect the purity of my starting material has diminished over time.

  • Potential Cause: The compound has degraded during storage due to exposure to light, moisture, or air. Both hydrolytic and photolytic degradation pathways can contribute to a decrease in purity.[4][7] The pyridine moiety, in particular, can be susceptible to photoreactions.[8][9]

  • Troubleshooting Steps:

    • Purity Re-assessment: Before use, always re-analyze the purity of the compound, especially if the container has been opened previously. A quick HPLC-UV or LC-MS analysis is recommended.

    • Proper Handling: When handling the solid, minimize its exposure to ambient air and humidity. Use a glove box or weigh it out quickly and reseal the container promptly. Protect solutions from direct light by using amber vials or wrapping them in aluminum foil.

    • Small Aliquots: For long-term projects, consider aliquoting the solid compound into several smaller, tightly sealed vials. This prevents the need to repeatedly open and close the main stock container, thereby protecting its integrity.

Forced Degradation Study: A Stability Assessment Protocol

Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products.[10][11] This information is critical for developing stable formulations and establishing appropriate storage conditions.[7]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow start Start: Prepare 1 mg/mL Stock in Acetonitrile stress Expose to Stress Conditions (Parallel Experiments) start->stress acid Acid Hydrolysis 0.1 M HCl, 60°C stress->acid pH < 2 base Base Hydrolysis 0.1 M NaOH, RT stress->base pH > 12 oxidation Oxidation 3% H₂O₂, RT stress->oxidation Oxidative thermal Thermal Stress Solid, 80°C stress->thermal Heat photo Photostability ICH Q1B Light Conditions stress->photo Light quench Neutralize/Quench Reaction (at t=0, 2, 8, 24 hr) acid->quench base->quench oxidation->quench thermal->quench photo->quench analysis Analyze Samples by Stability-Indicating HPLC-UV/MS quench->analysis end End: Characterize Degradants & Determine Degradation Rate analysis->end Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Stress cluster_oxidation Oxidation Parent This compound Hydrolysis_Product Ring-Opened Amide Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Decarboxylated_Product 5-(Pyridin-4-yl)oxazole (Loss of CO₂) Parent->Decarboxylated_Product Heat (Δ) N_Oxide_Product Pyridine N-Oxide Derivative Parent->N_Oxide_Product [O] e.g., H₂O₂

Caption: Potential degradation pathways for the compound.

References

  • ResearchGate. Force degradation study of compound A3. Available from: [Link]

  • SlideShare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Available from: [Link]

  • Wikipedia. Oxazole. Available from: [Link]

  • Forced Degradation – A Review. Available from: [Link]

  • National Institutes of Health. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Available from: [Link]

  • RSC Publishing. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Available from: [Link]

  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • National Institutes of Health. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Available from: [Link]

  • Wiley Online Library. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Available from: [Link]

  • Journal of the American Chemical Society. Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Available from: [Link]

  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • PubMed. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Available from: [Link]

Sources

Technical Support Center: Characterization of 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Pyridin-4-YL-oxazole-2-carboxylic acid (Mol. Wt. 190.16 g/mol ). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the analytical characterization of this heterocyclic compound. As a molecule combining a stable aromatic pyridine ring with a reactive oxazole-carboxylic acid moiety, its analysis presents unique challenges requiring careful methodological consideration.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues from solubility and stability to complex spectroscopic interpretation. Each answer provides not only a solution but also the underlying principles to empower your experimental design.

Q1: I'm having difficulty dissolving this compound for my analysis. What are the recommended solvents and why?

A1: This is a common first hurdle. The molecule's structure contains both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group, making it amphoteric. Its solubility is therefore highly dependent on the pH of the medium.

Core Insight: You are not just dissolving a neutral molecule; you are working with a species that can exist as a cation, an anion, or a zwitterion.

Troubleshooting Protocol: Solvent & Solubility Screening

  • Polar Aprotic Solvents (First Choice for NMR/LC-MS): Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally effective for complex heterocyclic compounds. For NMR, DMSO-d6 is an excellent choice.

  • Polar Protic Solvents: Methanol is a viable option, as oxazole-4-carboxylic acid shows good solubility in it.[1] Ethanol may also be effective.

  • Aqueous Solutions (pH is Critical):

    • Basic Conditions: The carboxylic acid group will deprotonate to a carboxylate, significantly increasing aqueous solubility. Prepare a dilute aqueous solution of NaOH (e.g., 0.1 M) or ammonium hydroxide. This is useful for stock solutions but be mindful of potential base-catalyzed hydrolysis (see Q5).

    • Acidic Conditions: The pyridine nitrogen will protonate, forming a pyridinium salt which enhances aqueous solubility. Use dilute aqueous HCl (e.g., 0.1 M) or formic acid. This is often compatible with reverse-phase HPLC.

  • Avoid Non-Polar Solvents: Chloroform, dichloromethane (DCM), hexanes, and ethyl acetate are unlikely to be effective on their own.

Summary of Recommended Solvents:

Solvent TypeExamplesRecommended Use CaseRationale
Polar Aprotic DMSO, DMFNMR, Stock Solutions, LC-MSExcellent dissolving power for complex heterocycles.
Polar Protic Methanol, EthanolHPLC Mobile Phase, DilutionsGood general-purpose polar solvents.[1]
Aqueous (Basic) Dilute NaOH, NH₄OHStock Solutions, Certain AssaysDeprotonates the carboxylic acid, forming a soluble salt.
Aqueous (Acidic) Dilute HCl, Formic AcidHPLC Mobile Phase (RP)Protonates the pyridine ring, forming a soluble salt.
Q2: My reverse-phase HPLC analysis shows poor peak shape (tailing or fronting) and inconsistent retention times. How can I optimize my method?

A2: This issue almost always stems from uncontrolled ionization of the molecule's acidic and basic functional groups during chromatography. When the compound exists in multiple ionic states on the column, it leads to broad, tailing peaks and shifting retention.

Core Insight: The key is to suppress or control this ionization by buffering the mobile phase, forcing the analyte into a single, consistent ionic form.

Workflow for HPLC Method Optimization:

start Start: Poor Peak Shape buffer Introduce a Buffer (e.g., 10-20 mM Ammonium Formate or Ammonium Acetate) start->buffer ph_low Set pH to 2.5-3.5 (e.g., with Formic Acid) buffer->ph_low Low pH Strategy (Protonates Pyridine) ph_high Set pH to 7.5-8.5 (e.g., with Ammonium Hydroxide) buffer->ph_high High pH Strategy (Deprotonates Acid) Requires high-pH stable column assess_low Assess Peak Shape & Retention ph_low->assess_low assess_high Assess Peak Shape & Retention ph_high->assess_high good_peak Good Peak Shape: Proceed with Validation assess_low->good_peak Resolved still_bad Still Tailing: Consider Ion-Pairing Agent (e.g., TFA, but avoid for MS) assess_low->still_bad Unresolved assess_high->good_peak Resolved assess_high->still_bad Unresolved

Caption: Troubleshooting workflow for HPLC peak shape issues.

Step-by-Step HPLC Protocol:

  • Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase Preparation (Low pH - Recommended Start):

    • Aqueous (A): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to ~3.0 with formic acid.

    • Organic (B): Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a shallow gradient, for example: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at ~300-320 nm, where the conjugated system is likely to have strong absorbance.[2]

  • Analysis & Optimization:

    • If Tailing Persists: Increase buffer concentration to 20 mM.

    • If Retention is Too Short: Decrease the starting percentage of organic solvent (B).

    • If Retention is Too Long: Increase the starting percentage of organic solvent (B).

Q3: How do I interpret the ¹H NMR spectrum? I'm unsure about the assignments for the pyridine and oxazole protons.

A3: The spectrum is expected to be complex due to the coupling within the pyridine ring and the distinct electronic environments. The chemical shifts can also be sensitive to the solvent and the protonation state of the molecule.

Core Insight: Use a combination of expected chemical shift regions, coupling patterns (J-values), and 2D NMR techniques for unambiguous assignment.

Expected ¹H NMR Chemical Shifts and Coupling:

Proton(s)RingMultiplicity (Expected)Approx. Chemical Shift (δ, ppm) in DMSO-d₆Rationale
H-2', H-6'PyridineDoublet (d)~8.7 - 8.9Protons adjacent to the electron-withdrawing ring nitrogen are highly deshielded.
H-3', H-5'PyridineDoublet (d)~7.8 - 8.0Protons ortho to the oxazole substituent.
Carboxyl OHCarboxylic AcidBroad Singlet (br s)>12.0Highly deshielded, exchangeable acidic proton. Often very broad.

Note: The oxazole ring in this specific structure (5-substituted-2-carboxylic acid) does not have a proton directly attached to it.

Troubleshooting Protocol for NMR Assignment:

  • Initial 1D ¹H Spectrum: Acquire a standard proton spectrum in DMSO-d₆. Integrate the signals to confirm proton counts.

  • D₂O Exchange: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The broad signal corresponding to the carboxylic acid proton (>12 ppm) should disappear or significantly diminish.[3]

  • COSY (Correlation Spectroscopy): This 2D experiment is essential. It will show a cross-peak between the coupled protons on the pyridine ring (H-2'/H-6' coupling with H-3'/H-5'), confirming their relationship in the same spin system.

  • ¹³C and HSQC/HMBC:

    • A standard ¹³C spectrum will show the number of unique carbons. Expect signals for the oxazole C2 and C5 carbons in the ~155-165 ppm range.[3]

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons that are 2-3 bonds away, which is invaluable for mapping the full connectivity between the pyridine and oxazole rings.

Q4: What are the expected ESI-MS fragmentation patterns to confirm the identity and purity of my compound?

A4: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this molecule. You should be able to detect the parent ion in both positive and negative modes. The fragmentation pattern provides a structural fingerprint.

Core Insight: The most likely fragmentation points are the loss of the carboxylic acid group and cleavage of the oxazole ring, which is a common pathway for this heterocycle.[4][5]

Expected Ions and Fragments:

Ion Modem/z (Expected)IonCommon Fragment(s)Description of Fragmentation
Positive 191.05[M+H]⁺147.06Loss of CO₂ (44 Da) from the protonated molecule.
Negative 189.03[M-H]⁻145.04Loss of CO₂ (44 Da) from the deprotonated molecule (decarboxylation).
Positive 191.05[M+H]⁺163.05Loss of CO (28 Da), often indicative of oxazole ring cleavage.[5]

Experimental Protocol for LC-MS Analysis:

  • Interface: Use an Electrospray Ionization (ESI) source.

  • Mobile Phase: Use the optimized HPLC method from Q2. Volatile buffers like ammonium formate are crucial as they are MS-compatible. Avoid non-volatile buffers like phosphate.

  • Acquisition Mode: Scan in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻.

  • MS/MS Analysis: To confirm the structure, perform fragmentation analysis (MS²) on the parent ion (m/z 191 in positive mode or 189 in negative mode). This will generate the daughter ions listed in the table above, providing high confidence in the structural assignment.

Q5: My analytical results are inconsistent, and I suspect the compound is degrading. What are the stability risks and proper handling procedures?

A5: Yes, oxazole carboxylic acids can be susceptible to degradation. The primary risks are hydrolytic ring-opening and decarboxylation, which can be catalyzed by strong acid, base, or even prolonged exposure to moisture.[6][7][8]

Core Insight: The oxazole ring, particularly when substituted with an electron-withdrawing carboxylic acid, can be sensitive. Minimizing exposure to water, strong pH, and elevated temperatures is key to maintaining sample integrity.

Potential Degradation Pathway:

Compound 5-Pyridin-4-YL-oxazole- 2-carboxylic acid Hydrolysis Hydrolytic Ring Opening (Intermediate) Compound->Hydrolysis H₂O (Acid/Base Cat.) Decarboxylation Decarboxylation Product (Loss of CO2) Compound->Decarboxylation Heat (Δ) Hydrolysis->Decarboxylation Further Decomposition

Caption: Primary degradation pathways for the target compound.

Recommended Handling and Storage Protocol:

  • Solid Storage: Store the compound as a solid in a tightly sealed vial at 2-8°C, protected from light.[1][9] Use a desiccator for long-term storage to minimize exposure to atmospheric moisture.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, use an anhydrous aprotic solvent like DMSO, store at -20°C in small aliquots, and blanket with an inert gas (nitrogen or argon) before sealing.

  • Avoid Extremes: Do not use strongly acidic or basic conditions during workups or analysis unless absolutely necessary and for a minimal amount of time. Avoid prolonged heating of solutions.

  • Purity Check: If you suspect degradation, re-analyze the sample by HPLC-UV or LC-MS. The appearance of new, smaller peaks is a strong indicator of decomposition.

References

  • Reay, A. J., Williams, H. E. L., Williams, C. M., & Blanksby, S. J. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457–5460. [Link]

  • Reay, A. J., Williams, H. E. L., Williams, C. M., & Blanksby, S. J. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed.[Link]

  • Reay, A. J., Williams, H. E. L., Williams, C. M., & Blanksby, S. J. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH.[Link]

  • Uccella, N. (n.d.). Mass spectrometry of oxazoles. University of Calabria.[Link]

  • Shestakova, T., et al. (2021). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. PMC - NIH.[Link]

  • Ramesh, D., et al. (2024). Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry, 40(3). [Link]

  • Bowie, J. H., et al. (1968). The mass spectra of some alkyl and aryl oxazoles. SciSpace.[Link]

  • National Center for Biotechnology Information. (R)-5-(Pyrrolidin-2-YL)oxazole-4-carboxylic acid. PubChem.[Link]

  • Gomaa, A., et al. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. PMC - PubMed Central.[Link]

  • Palamarchuk, I.V., & Kulakov, I.V. (2021). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Macroheterocycles, 14(4), 364-370. [Link]

  • Jiménez, J. I., & Scheuer, P. J. (2018). Naturally Occurring Oxazole-Containing Peptides. MDPI.[Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of compound 4. ResearchGate.[Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. ResearchGate.[Link]

  • Berezina, E. S., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI.[Link]

  • Kumar, S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH.[Link]

  • Funatsu, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.[Link]

  • Pharmaffiliates. 5-(2-Pyridinyl)-2-oxazolecarboxylic Acid. Pharmaffiliates.[Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.[Link]

  • Palamarchuk, I.V., & Kulakov, I.V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate.[Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.[Link]

  • National Center for Biotechnology Information. 5-Pyridin-4-yl-oxazole-4-carboxylic acid lithium salt. PubChem.[Link]

  • Nuta, D. C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH.[Link]

  • ResearchGate. (2018). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Target Validation of 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Target Validation in Drug Discovery

The journey of a drug from a laboratory curiosity to a clinical therapeutic is fraught with challenges, and a significant portion of failures can be attributed to an incomplete understanding of the drug's mechanism of action. Target validation is the rigorous process of confirming that a specific molecular entity, such as a protein or a nucleic acid, is directly responsible for the therapeutic effects of a potential drug.[1][2] This process is paramount for several reasons: it enhances the likelihood of therapeutic efficacy, minimizes the risk of off-target effects and associated toxicity, and provides a rational basis for patient selection and biomarker development.[2]

In this guide, we will navigate the hypothetical yet common scenario of having identified 5-Pyridin-4-YL-oxazole-2-carboxylic acid as a hit from a phenotypic screen that, for instance, inhibits cancer cell proliferation. While its chemical structure is known, its precise biological target remains elusive. Our objective is to design a multi-pronged, logical, and experimentally sound strategy to identify and validate its molecular target.

Phase 1: Generating an Initial Target Hypothesis

Before embarking on extensive experimental validation, it is prudent to generate a set of plausible hypotheses for the molecular target of this compound. This can be achieved through a combination of computational and broad-spectrum experimental approaches.

Computational Approaches
  • Pharmacophore Modeling and Similarity Searching: By comparing the structure of this compound to libraries of compounds with known biological targets, we can identify potential targets that are modulated by structurally similar molecules.[3] The oxazole and pyridine moieties are common in medicinal chemistry and have been associated with a range of targets, including kinases and other enzymes.[4][5]

Broad-Spectrum Experimental Screening
  • Kinase Profiling: Given that a large number of signaling pathways are regulated by kinases and their dysregulation is a hallmark of many diseases, including cancer, performing a broad kinase panel screen is a logical first step.[6] These services, offered by companies like Promega, Reaction Biology, and Pharmaron, can assess the inhibitory activity of our compound against hundreds of kinases in either biochemical or cellular formats.[7][8][9] Cellular assays are often preferred as they provide a more physiologically relevant context, accounting for cell permeability and intracellular interactions.[7]

Phase 2: Orthogonal Experimental Approaches for Target Validation

Once a list of putative targets is generated, it is crucial to employ multiple, independent (orthogonal) methods to validate these initial findings. This approach minimizes the risk of artifacts and strengthens the confidence in the identified target. We will compare and contrast three widely used and powerful techniques: Cellular Thermal Shift Assay (CETSA), siRNA-mediated knockdown, and CRISPR-Cas9-based gene knockout.

Cellular Thermal Shift Assay (CETSA): Direct Evidence of Target Engagement

Principle: CETSA is a biophysical method that directly assesses the physical interaction between a drug and its target protein in a cellular environment.[10] The principle is based on the ligand-induced stabilization of the target protein.[11] When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase its thermal stability, causing it to denature at a higher temperature.[10][11] This thermal shift can be quantified, typically by Western blotting or mass spectrometry, to confirm target engagement.[10]

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis start Culture cells to appropriate confluency treat Treat cells with This compound or vehicle (DMSO) start->treat heat Aliquot cell suspensions and heat to a range of temperatures treat->heat lyse Lyse cells via freeze-thaw cycles heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge sds_page Run soluble fraction on SDS-PAGE centrifuge->sds_page western Western blot for putative target protein sds_page->western analyze Quantify band intensity and plot melt curve western->analyze

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment: Plate a cancer cell line (e.g., HeLa) and grow to 80-90% confluency. Treat the cells with a predetermined concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heating: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature.[12]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[13]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]

  • Detection: Carefully collect the supernatant (soluble protein fraction) and analyze by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.[14]

  • Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

Hypothetical Data & Comparison:

Let's assume our initial kinase screen identified "Kinase X" as a potential target.

Temperature (°C)Vehicle (DMSO) - Soluble Kinase X (%)10 µM Compound - Soluble Kinase X (%)
40100100
4598100
508595
555080
602060
65530
70010

This hypothetical data, when plotted, would show a clear rightward shift in the melting curve for Kinase X in the presence of this compound, providing strong evidence of direct binding in a cellular context.

siRNA-Mediated Knockdown: Assessing Target Necessity

Principle: Small interfering RNA (siRNA) is a powerful tool for transiently silencing the expression of a specific gene.[15] By introducing siRNA molecules that are complementary to the mRNA of our putative target, we can trigger its degradation, leading to a decrease in the corresponding protein levels.[16] If the phenotypic effect of our compound is diminished in cells with reduced levels of the target protein, it strongly suggests that the protein is necessary for the compound's activity.[17]

Experimental Workflow:

siRNA_Workflow cluster_transfection siRNA Transfection cluster_incubation Incubation & Knockdown cluster_validation Knockdown Validation cluster_phenotypic_assay Phenotypic Assay start Seed cells for transfection transfect Transfect with target-specific siRNA, non-targeting control siRNA, or transfection reagent only start->transfect incubate Incubate for 48-72 hours to allow for protein knockdown transfect->incubate validate_kd Validate knockdown efficiency by Western blot or qPCR incubate->validate_kd treat_cells Treat transfected cells with This compound validate_kd->treat_cells measure_phenotype Measure cell viability or other relevant phenotype treat_cells->measure_phenotype analyze_results Compare compound effect in knockdown vs. control cells measure_phenotype->analyze_results

Caption: siRNA knockdown workflow for target validation.

Detailed Protocol for siRNA Knockdown:

  • Transfection: Seed cells (e.g., HeLa) in a multi-well plate. Transfect the cells with siRNA targeting "Kinase X", a non-targeting (scrambled) control siRNA, and a mock transfection control (transfection reagent only) using a suitable lipid-based transfection reagent.[18]

  • Incubation: Incubate the cells for 48-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.

  • Knockdown Validation: Harvest a subset of cells from each condition to confirm the knockdown efficiency by Western blotting or quantitative PCR (qPCR) for the target gene.

  • Compound Treatment: Treat the remaining cells with a dose-range of this compound.

  • Phenotypic Assay: After a suitable incubation period (e.g., 24-48 hours), assess the cellular phenotype of interest, such as cell viability using an MTS or CellTiter-Glo assay.

  • Analysis: Compare the dose-response curves of the compound in the target-knockdown cells versus the control cells. A rightward shift in the IC50 value in the knockdown cells indicates that the target is required for the compound's full efficacy.

Hypothetical Data & Comparison:

ConditionTarget Protein Level (vs. Control)IC50 of Compound
Non-targeting siRNA100%1.2 µM
Kinase X siRNA15%15.8 µM

This data shows that when the expression of Kinase X is significantly reduced, a much higher concentration of the compound is required to achieve the same level of cell killing, strongly implicating Kinase X in the compound's mechanism of action.

CRISPR-Cas9 Mediated Knockout: The Gold Standard for Genetic Validation

Principle: CRISPR-Cas9 is a powerful gene-editing technology that allows for the permanent and complete knockout of a target gene.[19][] Unlike the transient and sometimes incomplete knockdown achieved with siRNA, CRISPR-Cas9 creates a null-mutant cell line, providing a cleaner genetic background for target validation.[21][22] The logic is similar to siRNA: if the compound loses its activity in cells completely lacking the target protein, it provides definitive evidence for the target's role.

Experimental Workflow:

CRISPR_Workflow cluster_design Design & Construction cluster_transfection_selection Transfection & Selection cluster_validation Knockout Validation cluster_phenotypic_assay Phenotypic Assay design_gRNA Design guide RNAs (gRNAs) targeting the gene of interest clone_vector Clone gRNAs into a Cas9 expression vector design_gRNA->clone_vector transfect_cells Transfect cells with the Cas9-gRNA plasmid clone_vector->transfect_cells select_clones Select and expand single-cell clones transfect_cells->select_clones validate_ko Validate gene knockout by sequencing and Western blot select_clones->validate_ko treat_cells Treat knockout and wild-type cells with the compound validate_ko->treat_cells measure_phenotype Measure cell viability treat_cells->measure_phenotype analyze_results Compare compound effect in knockout vs. wild-type cells measure_phenotype->analyze_results

Caption: CRISPR-Cas9 knockout workflow for target validation.

Detailed Protocol for CRISPR-Cas9 Knockout:

  • gRNA Design and Cloning: Design and synthesize guide RNAs (gRNAs) that target a critical exon of the "Kinase X" gene. Clone these gRNAs into a vector that also expresses the Cas9 nuclease.

  • Transfection and Clonal Selection: Transfect the Cas9-gRNA plasmid into the chosen cell line. After transfection, select for cells that have taken up the plasmid and perform single-cell sorting to isolate and expand individual clones.

  • Knockout Validation: For each clonal population, validate the knockout of the target gene by sequencing the genomic DNA to identify frameshift mutations and by Western blotting to confirm the absence of the target protein.

  • Compound Treatment and Phenotypic Assay: Treat the validated knockout cell line and the parental (wild-type) cell line with a dose-range of this compound.

  • Analysis: Perform a cell viability assay and compare the dose-response curves. A complete loss of sensitivity to the compound in the knockout cells is considered the gold standard for target validation.

Hypothetical Data & Comparison:

Cell LineTarget Protein ExpressionIC50 of Compound
Wild-TypePresent1.2 µM
Kinase X KnockoutAbsent> 50 µM (Inactive)

This result, showing that the compound has no effect on cells lacking Kinase X, provides the most compelling evidence that Kinase X is the biological target of this compound.

Comparison of Target Validation Methods

MethodPrincipleProsCons
CETSA Ligand-induced thermal stabilization of the target protein.[10]- Direct evidence of target engagement.- Can be performed in intact cells and tissues.- Does not require genetic manipulation.- Requires a specific antibody for the target.- May not be suitable for all proteins.- Can be lower throughput.
siRNA Knockdown Transient silencing of gene expression by degrading target mRNA.[15][16]- Relatively fast and high-throughput.- Allows for the assessment of target necessity.- Knockdown can be incomplete.- Potential for off-target effects.- Transient effect.
CRISPR Knockout Permanent disruption of a gene, leading to a loss of protein expression.[19][]- Complete and permanent loss of target.- Considered the "gold standard" for genetic validation.- Low risk of off-target effects with proper design.- Time-consuming to generate and validate knockout cell lines.- Potential for cell lethality if the target is essential.

Synthesizing the Evidence and Drawing Conclusions

The strength of a target validation campaign lies in the convergence of evidence from multiple, orthogonal approaches. In our hypothetical case study:

  • Kinase profiling suggested that this compound inhibits Kinase X.

  • CETSA provided direct evidence that the compound binds to Kinase X in intact cells, causing its stabilization.

  • siRNA knockdown of Kinase X significantly reduced the potency of the compound, indicating that the target is necessary for its activity.

  • CRISPR knockout of Kinase X rendered the cells completely insensitive to the compound, providing definitive genetic proof that Kinase X is the target.

The collective weight of this evidence provides a high degree of confidence that this compound exerts its anti-proliferative effects through the direct inhibition of Kinase X. This validated target can now be confidently taken forward into further drug development programs.

References

  • Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

  • Du, X., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4108.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
  • Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research.
  • Lab Manager. (2017, March 15). How siRNA Knockdown Antibody Validation Works. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 11(5), 1183-1188.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • denDekker, A. D., et al. (2014). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research, 192(2), 537-545.
  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. Retrieved from [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Drug target validation: Hitting the target. Retrieved from [Link]

  • Bio-Rad. (n.d.). Knockdown (siRNA) Validated Antibodies. Retrieved from [Link]

  • Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 617-619.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of Novel Nrf2 Pathway Inhibitors: Benchmarking 5-Pyridin-4-YL-oxazole-2-carboxylic acid Against Established Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development, particularly for oncology and inflammatory diseases, the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway presents a compelling, albeit complex, target.[1][2] Nrf2 is a master transcriptional regulator that orchestrates cellular defense against oxidative and electrophilic stress.[3] While its activation is protective in normal cells, many cancer types hijack this pathway to enhance their survival and develop resistance to therapy, creating a dependency that can be exploited.[2][[“]][5] This has spurred the search for potent and specific Nrf2 inhibitors.

This guide introduces a putative novel Nrf2 inhibitor, 5-Pyridin-4-YL-oxazole-2-carboxylic acid (hereafter designated Cpd-X ), and contextualizes its potential efficacy by comparing it with well-characterized modulators of the Nrf2 pathway: ML385 , a direct Nrf2 inhibitor, and Brusatol , a potent inhibitor of Nrf2 protein synthesis. We will also discuss Bardoxolone Methyl , an Nrf2 activator, to provide a broader perspective on the nuances of targeting this critical pathway.

The Keap1-Nrf2 Signaling Axis: A Double-Edged Sword

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[6] In response to oxidative stress, Keap1's conformation changes, preventing Nrf2 degradation. Nrf2 then translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and initiates the transcription of a broad array of cytoprotective enzymes and proteins.[1][6] In cancer, constitutive activation of Nrf2—often through mutations in Keap1—protects tumor cells from endogenous reactive oxygen species (ROS) and chemotherapeutic agents, making Nrf2 inhibition a key therapeutic strategy.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Keap1->Nrf2 Ubiquitination Nrf2_cyto_to_nuc Translocation Ub Ubiquitin ROS Oxidative Stress (e.g., ROS, Electrophiles) ROS->Keap1 Inactivates Nrf2_nuc Nrf2 Maf sMaf Nrf2_nuc->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Maf->ARE Binding Genes Cytoprotective Genes (e.g., NQO1, HO-1, GCLC) ARE->Genes Transcription

Figure 1: Simplified Keap1-Nrf2 signaling pathway.
Comparative Analysis of Nrf2 Modulators

An effective comparison requires evaluating inhibitors based on their mechanism of action, potency (IC50), and cellular effects. Cpd-X is hypothesized to be a direct inhibitor, similar to ML385.

CompoundTarget/Mechanism of ActionReported IC50Key Cellular EffectsPrimary Reference(s)
Cpd-X (Hypothetical) Putative direct inhibitor of Nrf2-ARE binding.To Be DeterminedExpected to decrease Nrf2 target gene expression and sensitize cancer cells to oxidative stress.N/A
ML385 A specific, direct Nrf2 inhibitor that binds to the Nrf2 DNA-binding domain, preventing its interaction with ARE.[7]~1.9 µMInhibits Nrf2 target gene expression; suppresses proliferation in Nrf2-addicted cancer cells; enhances chemosensitivity.[8][9][10][11]
Brusatol Inhibits global protein translation, leading to a rapid but transient depletion of short-lived proteins, including Nrf2.[12][13]~0.27 µg/mL (Cell Viability)Rapidly reduces Nrf2 protein levels; sensitizes a broad spectrum of cancer cells to chemotherapeutic agents like cisplatin.[14][15][16]
Bardoxolone Methyl Nrf2 Activator . Covalently modifies Keap1, preventing Nrf2 degradation and leading to Nrf2 pathway activation.[17][18][19]N/A (Activator)Increases expression of Nrf2 target genes; exhibits anti-inflammatory effects.[20][21]
Experimental Design for Efficacy Comparison

To validate Cpd-X as an Nrf2 inhibitor and compare its efficacy to ML385 and Brusatol, a multi-step experimental workflow is essential. This ensures a self-validating system where results from one assay inform and are confirmed by the next.

Causality Behind Experimental Choices:

  • Step 1 (Biochemical): We start with a cell-free assay to confirm direct interaction with the target protein (Nrf2), eliminating confounding cellular variables.

  • Step 2 (Cellular Target Engagement): We move into a cellular context using a reporter assay. This confirms the compound is cell-permeable and engages its target in a living system.

  • Step 3 (Functional Cellular Outcome): We then measure the downstream functional consequence of target engagement—the inhibition of Nrf2-regulated gene expression.

  • Step 4 (Therapeutic Potential): Finally, we assess the desired therapeutic outcome—does inhibiting Nrf2 sensitize cancer cells to a standard-of-care chemotherapeutic agent?

Experimental_Workflow cluster_workflow Comparative Efficacy Workflow A Step 1: In Vitro Binding Assay (e.g., Surface Plasmon Resonance) Purpose: Confirm direct binding of Cpd-X to Nrf2 protein. B Step 2: ARE-Luciferase Reporter Assay Purpose: Quantify inhibition of Nrf2 transcriptional activity in cells. A->B Validate in Cellular Context C Step 3: qPCR for Nrf2 Target Genes (NQO1, GCLC, HO-1) Purpose: Measure functional inhibition of downstream gene expression. B->C Confirm Functional Outcome D Step 4: Chemosensitization Assay (e.g., Cell Viability with Cisplatin) Purpose: Assess therapeutic potential in a combination treatment model. C->D Evaluate Therapeutic Effect

Figure 2: Experimental workflow for validating a novel Nrf2 inhibitor.
Detailed Protocol: ARE-Luciferase Reporter Assay

This assay is a cornerstone for quantifying Nrf2 pathway inhibition. It utilizes a cell line (e.g., A549 lung cancer cells, known for Keap1 mutations) stably transfected with a plasmid containing a luciferase gene under the control of an ARE promoter. Activation of Nrf2 leads to luciferase expression, which can be measured via luminescence.

Methodology:

  • Cell Seeding: Plate A549-ARE-luciferase stable cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Rationale: A white plate is used to maximize the luminescent signal. Overnight adherence ensures cells are in a healthy, exponential growth phase for the experiment.

  • Compound Preparation: Prepare a 2x concentration serial dilution of Cpd-X , ML385 (positive control), and Brusatol (positive control) in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Rationale: A serial dilution allows for the determination of a dose-response curve and calculation of the IC50 value. The vehicle control is critical to ensure the solvent itself has no effect.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Rationale: A 24-hour incubation period is typically sufficient for the inhibitor to exert its effect on Nrf2 activity and for the subsequent changes in luciferase protein levels to become apparent.

  • Lysis and Luminescence Reading: After incubation, remove the medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer’s instructions (e.g., Promega ONE-Glo™). Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of treated wells to the vehicle control wells (set as 100% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

This robust protocol provides a quantitative measure of how effectively each compound can enter a cell and suppress the transcriptional activity of the Nrf2 pathway.

Concluding Remarks

The comparison between the direct, reversible inhibitor ML385 and the protein synthesis inhibitor Brusatol highlights the diverse strategies available for targeting the Nrf2 pathway.[9][13] While Brusatol is highly potent, its mechanism as a general translation inhibitor raises potential off-target concerns.[13] ML385 offers greater specificity by directly targeting the Nrf2 protein.[7][10] The journey of Bardoxolone Methyl , which progressed to Phase 3 trials as an Nrf2 activator for chronic kidney disease before being halted, underscores the profound and sometimes unexpected systemic effects of modulating this pathway.[17][18]

For a novel agent like This compound (Cpd-X) , the path forward requires rigorous validation using the outlined experimental workflow. Determining its precise mechanism, potency, and specificity will be paramount in establishing its potential as a valuable tool for researchers and, ultimately, as a candidate for therapeutic development in Nrf2-addicted cancers.[22][23]

References

  • Bardoxolone methyl - Wikipedia . Wikipedia. [Link]

  • Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 . National Institutes of Health (NIH). [Link]

  • Bardoxolone methyl: drug development for diabetic kidney disease . PubMed Central (PMC). [Link]

  • The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells . PubMed Central (PMC). [Link]

  • Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism . PNAS. [Link]

  • Brusatol overcomes chemoresistance through inhibition of protein translation . PubMed Central (PMC). [Link]

  • Mechanisms Contributing to Adverse Cardiovascular Events in Patients with Type 2 Diabetes Mellitus and Stage 4 Chronic Kidney Disease Treated with Bardoxolone Methyl . Karger Publishers. [Link]

  • Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties . Dovepress. [Link]

  • Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications . MDPI. [Link]

  • Inhibition of nuclear factor-erythroid 2–related factor (Nrf2) by caveolin-1 promotes stress-induced premature senescence . PubMed Central (PMC). [Link]

  • Can NRF2 inhibitors improve cancer therapy outcomes? . Consensus. [Link]

  • Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development . Hindawi. [Link]

  • Venetoclax plus ML385 defeats AML chemotherapy resistance . Bioengineer.org. [Link]

  • Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment . MDPI. [Link]

  • Emerging role of nuclear factor erythroid 2-related factor 2 in the mechanism of action and resistance to anticancer therapies . National Institutes of Health (NIH). [Link]

  • An overview of chemical inhibitors of the Nrf2-ARE signaling pathway and their potential applications in cancer therapy . ResearchGate. [Link]

  • Natural Nrf2 Inhibitors: A Review of Their Potential for Cancer Treatment . PubMed Central (PMC). [Link]

  • Salvianolic Acids: Unveiling Their Pharmacological Promise in Kidney D . IJNRD. [Link]

  • Nuclear Factor Erythroid-2-Related Factor 2 Signaling in the Neuropathophysiology of Inherited Metabolic Disorders . Frontiers. [Link]

Sources

A Technical Guide to the Structure-Activity Relationships of 5-Pyridin-4-YL-oxazole-2-carboxylic Acid Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The 5-pyridin-4-yl-oxazole-2-carboxylic acid core represents a compelling framework, wedding the biological significance of the pyridine ring with the versatile oxazole moiety. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of analogs based on this scaffold, drawing comparisons from closely related structural classes to illuminate the path for future drug discovery endeavors. We will delve into the mechanistic rationale behind experimental design, present comparative biological data, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.

The this compound Scaffold: A Union of Potent Pharmacophores

The title scaffold is a fascinating amalgamation of two key heterocyclic systems frequently found in biologically active molecules. The pyridine ring is a common feature in numerous FDA-approved drugs, offering hydrogen bonding capabilities and the ability to engage in various biological interactions.[1][2] The oxazole ring, a five-membered heterocycle, serves as a versatile linker and a bioisostere for other functional groups, contributing to the overall physicochemical properties and target engagement of a molecule.[3] The carboxylic acid at the 2-position of the oxazole provides a crucial handle for forming esters or amides, allowing for fine-tuning of properties such as solubility, cell permeability, and target binding.

The core structure of this compound is commercially available, providing a ready starting point for the synthesis of a diverse library of analogs.[4]

Caption: The core chemical structure of this compound.

Comparative SAR Analysis: Insights from Related Scaffolds

Modifications at the 2-Position of the Oxazole Ring (Analogous to the Carboxylic Acid Moiety)

In the oxazolo[5,4-d]pyrimidine series, the 2-position is typically substituted with an aryl group. The nature of this substituent has a profound impact on biological activity.

ScaffoldR2-SubstituentBiological TargetActivity (IC50)Reference
Oxazolo[5,4-d]pyrimidine3-aminophenylVEGFR-20.3 µM[2]
Oxazolo[5,4-d]pyrimidine4-methoxyphenylVEGFR-20.33 µM[2]

These findings suggest that an aromatic substituent at the 2-position is favorable for activity. For our target scaffold, this implies that converting the carboxylic acid to various amides or esters with aromatic moieties could be a fruitful strategy to enhance potency. The amino and methoxy groups on the phenyl ring likely engage in important hydrogen bonding and hydrophobic interactions within the kinase active site.

Modifications at the 5-Position of the Oxazole Ring (The Pyridin-4-yl Moiety)

The pyridin-4-yl group at the 5-position of the oxazole is a key feature. In related oxadiazole analogs, which are bioisosteres of oxazoles, the position of the nitrogen in the pyridine ring is critical for activity. For instance, in a series of 1,3,4-oxadiazole derivatives, the 3-pyridyl analog was found to be a potent enzyme inhibitor, while the 2-pyridyl analog was inactive.[5] This highlights the importance of the nitrogen's position for potential hydrogen bonding or electrostatic interactions with the biological target.

Furthermore, in the oxazolo[5,4-d]pyrimidine series, substitution on the analogous phenyl ring at this position has been explored.

ScaffoldR5-SubstituentBiological TargetActivityReference
Oxazolo[5,4-d]pyrimidine4-methylphenylAnticancer (MCF7)79.6% inhibition[6]
Oxazolo[5,4-d]pyrimidinePhenylAnticancerLow activity[6]

This suggests that substitution on the pyridin-4-yl ring of our core scaffold could be a viable strategy to modulate activity. Small alkyl or electron-donating groups may enhance binding affinity.

SAR_Summary cluster_R2 Modifications at R2 (Carboxylic Acid) cluster_R5 Modifications at R5 (Pyridine Ring) Core This compound Scaffold cluster_R2 cluster_R2 Core->cluster_R2 cluster_R5 cluster_R5 Core->cluster_R5 Amides Aromatic Amides Activity_R2 Potentially Increased Activity Amides->Activity_R2 Esters Aromatic Esters Esters->Activity_R2 Pyridine_N Position of Pyridine Nitrogen is Critical Activity_R5 Modulated Activity Pyridine_N->Activity_R5 Substituents Substituents on Pyridine Ring Substituents->Activity_R5

Caption: Key Structure-Activity Relationship takeaways for the 5-Pyridin-4-YL-oxazole scaffold.

Experimental Protocols

General Synthesis of 5-Pyridin-4-YL-oxazole-2-carboxamide Analogs

A general and efficient method for the synthesis of oxazole derivatives directly from carboxylic acids has been developed, which can be adapted for the synthesis of our target analogs.[7]

Step 1: Activation of the Carboxylic Acid

  • To a solution of 5-(pyridin-4-yl)oxazole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 4-dimethylaminopyridine (DMAP, 1.5 eq).

  • Add DMAP-Tf (1.3 eq) to the mixture and stir for 5 minutes at room temperature to form the acylpyridinium salt in situ.

Step 2: Amide Coupling

  • To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 eq).

  • Stir the reaction mixture at 40°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide analog.

Synthetic_Workflow Start 5-(Pyridin-4-yl)oxazole-2-carboxylic acid Activation Activation with DMAP/DMAP-Tf in DCM Start->Activation Coupling Amide Coupling at 40°C Activation->Coupling Amine Desired Amine Amine->Coupling Workup Aqueous Workup and Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified 5-(Pyridin-4-yl)oxazole-2-carboxamide Analog Purification->Product

Caption: General synthetic workflow for the preparation of amide analogs.

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the synthesized analogs against VEGFR-2 can be evaluated using a biochemical kinase assay.

  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 mM β-glycerophosphate, 1 mM Na₃VO₄, and 2 mM DTT.

  • Add varying concentrations of the test compounds (solubilized in DMSO) to the wells of a 96-well plate.

  • Add the VEGFR-2 enzyme and the substrate (e.g., a poly(Glu, Tyr) 4:1 peptide) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Quantify the amount of phosphorylated substrate, for example, using a luminescence-based assay (e.g., Kinase-Glo®).

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Concluding Remarks and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realm of oncology. By drawing comparative insights from structurally related compound series, we have delineated key SAR trends that can guide the design of more potent and selective analogs. The strategic modification of the carboxylic acid moiety into a diverse array of amides and esters, coupled with substitutions on the pyridine ring, presents a clear path forward for optimizing the biological activity of this scaffold. The provided synthetic and biological evaluation protocols offer a practical framework for researchers to embark on the exploration of this exciting chemical space. Future work should focus on the systematic synthesis and testing of a dedicated library of these analogs to build a comprehensive SAR dataset and to identify lead compounds for further preclinical development.

References

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
  • 857521-75-6|5-(Pyridin-4-yl)oxazole-2-carboxylic acid. BLDpharm.
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI.
  • Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed.
  • Structure activity relationship of synthesized compounds.
  • Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed.
  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE P
  • Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. [No Source Provided].
  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed.
  • Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides.
  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Deriv
  • Rapid and Scalable Synthesis of Oxazoles Directly

Sources

In-Vivo Validation of 5-Pyridin-4-YL-oxazole-2-carboxylic acid: A Comparative Guide for Immuno-Oncology Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo validation of 5-Pyridin-4-YL-oxazole-2-carboxylic acid (herein referred to as CPO-2), a novel small molecule with a structural motif suggestive of Indoleamine 2,3-dioxygenase-1 (IDO1) inhibition. Lacking direct preclinical data for CPO-2, we present a scientifically rigorous, hypothesis-driven approach to its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of immuno-oncology. We will detail a comparative study design, juxtaposing CPO-2 against established IDO1 inhibitors, and provide the causal logic behind experimental choices to ensure a self-validating and robust investigation.

Scientific Rationale & Central Hypothesis

Indoleamine 2,3-dioxygenase-1 (IDO1) has emerged as a critical immune checkpoint regulator.[1][2] It is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3] In the tumor microenvironment (TME), upregulation of IDO1 by cancer cells or infiltrating immune cells leads to two key immunosuppressive events:

  • Tryptophan Depletion: Deprivation of this essential amino acid impairs the proliferation and function of effector T-cells.[4]

  • Kynurenine Accumulation: The resulting metabolites, collectively known as kynurenines, actively promote the differentiation and function of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][3]

This creates a highly immunosuppressive TME, allowing tumors to evade immune surveillance.[5] Consequently, inhibiting the IDO1 enzyme is a promising therapeutic strategy to reverse this immune suppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies like PD-1 inhibitors.[2][5]

The chemical structure of CPO-2, featuring a pyridine-oxazole core, bears resemblance to other heterocyclic compounds identified as IDO1 inhibitors.[6] Therefore, our central hypothesis is:

Hypothesis: this compound (CPO-2) is a selective inhibitor of the IDO1 enzyme. In-vivo administration will reduce tumoral and systemic kynurenine levels, leading to enhanced anti-tumor immunity and tumor growth inhibition.

This guide outlines the necessary steps to test this hypothesis, comparing CPO-2's performance against two well-characterized clinical-stage IDO1 inhibitors: Epacadostat and Linrodostat (BMS-986205) .

The IDO1 Pathway and Point of Intervention

The following diagram illustrates the IDO1-mediated immunosuppression pathway and the hypothesized point of intervention for CPO-2 and comparator compounds.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Intervention Therapeutic Intervention Trp L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) Trp->IDO1 catabolized by Teff_In Effector T-Cell (CD8+) Trp->Teff_In required for proliferation IDO1->Trp depletes Kyn Kynurenine Metabolites IDO1->Kyn produces Treg_In Regulatory T-Cell (Treg) Kyn->Treg_In promotes differentiation ImmuneSupp Immune Suppression & Tumor Evasion Treg_In->ImmuneSupp contributes to CPO2 CPO-2 (Test Article) CPO2->IDO1 inhibits Comparators Epacadostat Linrodostat Comparators->IDO1 inhibit

Figure 1: IDO1 Pathway and Therapeutic Intervention.

Comparative In-Vivo Validation Strategy

To rigorously assess CPO-2, we propose a phased approach using a syngeneic mouse tumor model. The CT26 colon carcinoma model in BALB/c mice is an excellent choice as it is highly immunogenic, responsive to immune checkpoint blockade, and has well-documented IDO1 expression upon implantation.[7][8][9][10]

Comparator Compounds
CompoundMechanism of ActionKey Features
Epacadostat (INCB024360) Potent, selective, and reversible inhibitor of IDO1. Binds to the heme in the IDO1 active site.[11][12][13]Extensively studied in preclinical and clinical settings. Provides a benchmark for a reversible, heme-binding inhibitor.[2][14]
Linrodostat (BMS-986205) Potent, selective, and irreversible (or slowly reversible) inhibitor of IDO1. Competes with the heme cofactor for binding to the apo-enzyme.[15][16][17]Represents a different binding modality (apo-enzyme targeting), which can be a valuable mechanistic comparator.[18][19]
Experimental Workflow

The overall workflow is designed to first establish pharmacodynamic (PD) proof-of-concept (i.e., target engagement) and then assess anti-tumor efficacy.

Experimental_Workflow cluster_P1 cluster_P2 Phase1 Phase 1: Pharmacodynamics (PD) & Dose-Finding P1_A CT26 Tumor Implantation (BALB/c Mice) Phase1->P1_A Phase2 Phase 2: Anti-Tumor Efficacy Study P2_A CT26 Tumor Implantation (BALB/c Mice) Phase2->P2_A P1_B Allow Tumors to Establish (~100-150 mm³) P1_A->P1_B P1_C Administer Single Dose (Vehicle, CPO-2, Comparators at 3 dose levels) P1_B->P1_C P1_D Collect Blood & Tumor Tissue (Time Course: e.g., 2, 6, 12, 24h post-dose) P1_C->P1_D P1_E Analyze Trp/Kyn Ratio (LC-MS/MS) P1_D->P1_E P1_F Determine Optimal Dose & Schedule P1_E->P1_F P1_F->Phase2 Inform P2_B Tumor Establishment & Randomization (~80-100 mm³) P2_A->P2_B P2_C Chronic Dosing (e.g., QD or BID) (Vehicle, CPO-2, Comparators at optimal dose) P2_B->P2_C P2_D Monitor Tumor Volume & Body Weight (2-3 times/week) P2_C->P2_D P2_E Terminal Endpoint Analysis (Tumor Weight, Spleen, TME Immune Profiling) P2_D->P2_E

Figure 2: Proposed Two-Phase In-Vivo Validation Workflow.

Detailed Experimental Protocols

Animal Model and Tumor Implantation
  • Animal Strain: Female BALB/c mice, 6-8 weeks old.

  • Cell Line: CT26.WT murine colon carcinoma cells.[20]

  • Implantation: Subcutaneously inject 5 x 10⁵ CT26.WT cells in 100 µL of serum-free medium into the right flank of each mouse.

  • Monitoring: Begin tumor measurements with digital calipers once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.

Phase 1: Pharmacodynamic (PD) and Dose-Finding Study Protocol
  • Objective: To confirm CPO-2 engages the IDO1 target in vivo and to identify an optimal dose that achieves significant and sustained reduction of kynurenine.

  • Study Groups (n=3-4 mice per timepoint per group):

    • Group 1: Vehicle (e.g., 0.5% CMC-Na)

    • Group 2: CPO-2 (Low Dose)

    • Group 3: CPO-2 (Mid Dose)

    • Group 4: CPO-2 (High Dose)

    • Group 5: Epacadostat (e.g., 100 mg/kg, as a positive control)[21]

  • Methodology:

    • Once tumors reach an average volume of 100-150 mm³, administer a single oral gavage of the assigned compound.

    • At specified time points (e.g., 2, 6, 12, and 24 hours) post-dose, collect blood via cardiac puncture into K2-EDTA tubes.

    • Immediately following blood collection, sacrifice the animals and excise the tumors. Flash-freeze plasma and tumor samples in liquid nitrogen and store at -80°C.

    • Prepare samples for analysis. Homogenize tumor tissue and perform protein precipitation on plasma and tumor homogenates.

    • Quantify L-tryptophan (Trp) and L-kynurenine (Kyn) concentrations using a validated LC-MS/MS method.

    • Primary Endpoint: The ratio of Kyn/Trp in plasma and tumor tissue. A significant decrease in this ratio compared to the vehicle group indicates target engagement. The optimal dose will be the lowest dose that achieves maximal and sustained Kyn/Trp reduction, comparable to the Epacadostat control.

Phase 2: Anti-Tumor Efficacy Study Protocol
  • Objective: To determine if the PD effect of CPO-2 translates into a therapeutic anti-tumor response and to compare its efficacy against established inhibitors.

  • Study Groups (n=10-12 mice per group):

    • Group 1: Vehicle (e.g., 0.5% CMC-Na, BID)

    • Group 2: CPO-2 (Optimal PD Dose, BID)

    • Group 3: Epacadostat (100 mg/kg, BID)[21]

    • Group 4: Linrodostat (e.g., 50 mg/kg, QD)

  • Methodology:

    • When tumors reach an average volume of 80-100 mm³, randomize mice into the treatment groups.

    • Begin daily oral dosing as per the group assignments. Monitor body weight daily for the first week, then 2-3 times per week as an indicator of toxicity.

    • Measure tumor volumes 2-3 times per week with digital calipers.

    • Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the vehicle group reach a predetermined endpoint size (e.g., 2000 mm³).

    • Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study.

    • Secondary Endpoints:

      • Collect tumors and spleens for immunophenotyping by flow cytometry to analyze the infiltration and activation state of immune cells (e.g., CD8+ T-cells, Tregs, MDSCs).

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table for Pharmacodynamic (PD) Data
Treatment GroupTime Point (hours)Plasma Kyn/Trp Ratio (Mean ± SEM)% Inhibition vs. VehicleTumor Kyn/Trp Ratio (Mean ± SEM)% Inhibition vs. Vehicle
Vehicle 2N/AN/A
6N/AN/A
12N/AN/A
24N/AN/A
CPO-2 (Low Dose) 2
...
CPO-2 (Mid Dose) 2
...
CPO-2 (High Dose) 2
...
Epacadostat 2
...
Table for Efficacy Data
Treatment GroupMean Tumor Volume (mm³, Day X) ± SEM% TGIMean Final Tumor Weight (g) ± SEMMean Body Weight Change (%)
Vehicle N/A
CPO-2
Epacadostat
Linrodostat

Successful validation would be characterized by CPO-2 demonstrating a dose-dependent reduction in Kyn/Trp ratios (Phase 1) that translates to significant tumor growth inhibition (Phase 2), with a performance profile that is comparable or superior to Epacadostat and/or Linrodostat. The immunophenotyping data should ideally show an increase in the CD8+/Treg ratio within the TME for CPO-2-treated animals, providing a mechanistic link between IDO1 inhibition and anti-tumor activity.

References

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. [Link]

  • Peng, Y., et al. (2021). High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section D: Structural Biology, 77(Pt 1), 1-11. [Link]

  • Iacono, A., et al. (2023). The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma. OncoImmunology, 12(1), 2167389. [Link]

  • Iacono, A., et al. (2023). The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma. OncoImmunology, 12(1). [Link]

  • Iacono, A., et al. (2023). The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma. ResearchGate. [Link]

  • Röhrig, U. F., et al. (2021). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 64(24), 17636-17658. [Link]

  • Patsnap. (2024). What are IDO1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Structure of IDO1 inhibitors in clinical trials. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of IDO1-inhibitor complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Complex crystal structure of Epacadostat with hIDO1. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of epacadostat. NCI Drug Dictionary. [Link]

  • Taylor & Francis Online. (2023). The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma. OncoImmunology. [Link]

  • ACS Publications. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]

  • New Drug Approvals. (2018). Linrodostat BMS 986205, ONO 7701. [Link]

  • ResearchGate. (n.d.). Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). navoximod. Retrieved from [Link]

  • Prendergast, G. C., et al. (2018). Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. Trends in Cancer, 4(1), 21-36. [Link]

  • Werkheiser, G., et al. (2023). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 15(20), 4991. [Link]

  • Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 10, 609825. [Link]

  • ResearchGate. (n.d.). Inhibition of IDO1 and TDO2 suppressed tumor growth in the humanized and syngeneic mouse models. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). linrodostat. Retrieved from [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. PMC. [Link]

  • Frontiers. (n.d.). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Retrieved from [Link]

  • Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Linrodostat. PubChem. [Link]

  • ClinicalTrials.gov. (2018). A Phase 1/2, Open-Label, Dose-Escalation, Safety, Tolerability, and Efficacy Study of Epacadostat and Nivolumab. [Link]

  • Crown Bioscience. (2018). IDO to I DON'T – IDO1 Inhibitor Development News. [Link]

  • Beatty, G. L., et al. (2017). First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies. Clinical Cancer Research, 23(15), 3269-3276. [Link]

  • ResearchGate. (n.d.). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Retrieved from [Link]

  • Yan, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 14(1), 68. [Link]

  • AACR Journals. (n.d.). Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. Retrieved from [Link]

  • Melior Discovery. (n.d.). The CT26 Tumor Model For Colorectal Cancer. Retrieved from [Link]

  • Labcorp. (2016). CT26: Murine colon carcinoma. [Link]

  • Altogen Labs. (n.d.). CT26 Syngeneic Mouse Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. PMC. [Link]

  • Crown Bioscience. (2024). CT26.WT. Retrieved from [Link]

Sources

A Comparative Analysis of 5-Pyridin-4-YL-oxazole-2-carboxylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with remarkable biological activities. The pyridinyl-oxazole scaffold is a testament to this, demonstrating a wide spectrum of therapeutic potential, including anticancer and antimicrobial properties. This guide provides a comprehensive comparative analysis of 5-Pyridin-4-YL-oxazole-2-carboxylic acid, a representative of this class, and its structurally similar compounds. By examining the available experimental data, we aim to provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) that govern the efficacy of these molecules.

Introduction to the Pyridinyl-Oxazole Scaffold

The pyridine ring is a ubiquitous feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] Similarly, the oxazole ring is a key pharmacophore in numerous bioactive natural products and synthetic compounds, contributing to a range of biological effects.[2] The combination of these two heterocycles in this compound creates a molecule with significant potential for biological interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the oxazole core, with its own heteroatoms, offers additional points of interaction. The carboxylic acid group at the 2-position of the oxazole provides a handle for further chemical modification and can also participate in crucial binding interactions with biological targets.

Synthesis of Pyridinyl-Oxazole Carboxylic Acids

The synthesis of 2,5-disubstituted oxazoles can be achieved through several established methods. A common and versatile approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[3][4] For the synthesis of this compound, a plausible route would involve the reaction of a suitably protected 2-amino-1-(pyridin-4-yl)ethan-1-one derivative with an activated form of oxalic acid, followed by cyclization and deprotection.

Alternatively, modern synthetic methodologies offer efficient routes to this scaffold. One such approach involves the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position, followed by reaction with an electrophile, such as a pyridinyl halide, and subsequent manipulation of the sulfonyl group to introduce the carboxylic acid.[5]

Conceptual Synthetic Workflow:

Below is a generalized workflow for the synthesis of 5-substituted-oxazole-2-carboxylic acids, illustrating a potential pathway to the target compound.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Cyclization cluster_3 Final Product A Pyridine-4-carboxamide C Ethyl 2-(isonicotinamido)-2-oxoacetate A->C Acylation B Ethyl 2-chloro-2-oxoacetate B->C D Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate C->D Robinson-Gabriel Cyclization (e.g., H2SO4 or POCl3) E This compound D->E Hydrolysis

Caption: Conceptual synthetic pathway to this compound.

Comparative Analysis of Biological Activities

While direct comparative experimental data for this compound is limited in the public domain, we can infer its potential performance by analyzing structurally related compounds. The following sections compare the reported anticancer and antimicrobial activities of various pyridinyl-oxazole and similar heterocyclic derivatives.

Anticancer Activity

The pyridinyl-oxazole scaffold has been explored for its antiproliferative effects against various cancer cell lines. The nature and position of substituents on both the pyridine and oxazole rings play a crucial role in determining the cytotoxic potency.

A study on pyridine-based 1,3,4-oxadiazole derivatives (structurally similar to oxazoles) revealed that the substitution pattern on a phenyl ring attached to the oxadiazole significantly impacts cytotoxicity against A549 lung cancer cells. For instance, a compound with a 3,5-dichloro substitution exhibited the highest activity (IC50 = 6.99 µM), comparable to the standard drug 5-fluorouracil.[5] This suggests that electron-withdrawing groups at specific positions can enhance anticancer efficacy.

Another study on polyheteroaryl oxazole/pyridine-based compounds demonstrated significant antiproliferative activity toward a panel of cancer cell lines.[6] This highlights the potential of extended aromatic systems incorporating these heterocycles.

Table 1: Comparative Anticancer Activity of Pyridinyl-Oxazole and Related Derivatives

Compound IDStructural FeaturesCancer Cell LineIC50 (µM)Reference
Compound 5k Pyridine-oxadiazole with 3,5-dichloro substitutionA549 (Lung)6.99 ± 3.15[5]
iso-TOxaPy Isomeric oxazole-pyridine connectivityVariousHigh antiproliferative activity[6]
Compound 17 2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidine derivativeHCT116 (Colon)< 0.1[7]
Compound 3g Oxazolo[5,4-d]pyrimidine with 3-(N,N-dimethylamino)propyl substituentHT29 (Colon)58.4[8]

Note: This table presents data for structurally related compounds to infer the potential of this compound. Direct comparative data for the target compound is not currently available.

Signaling Pathway Visualization:

Many anticancer agents targeting the pyridinyl-oxazole scaffold have been shown to inhibit protein kinases, which are crucial for cell signaling and proliferation. The diagram below illustrates a simplified kinase inhibition pathway.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response cluster_3 Inhibition GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Protein Kinase (e.g., VEGFR-2, ROCK) Rec->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PSubstrate Phosphorylated Substrate Substrate->PSubstrate Proliferation Cell Proliferation, Angiogenesis PSubstrate->Proliferation Inhibitor Pyridinyl-Oxazole Inhibitor Inhibitor->Kinase

Caption: Simplified signaling pathway showing kinase inhibition by a pyridinyl-oxazole compound.

Antimicrobial Activity

The pyridinyl-oxazole core is also a promising scaffold for the development of novel antimicrobial agents. The electronic properties and steric bulk of substituents can influence the compound's ability to penetrate bacterial cell walls and interact with essential enzymes.

A study on 2-Alkyl/aryl-5-(pyrid-4-yl)-1,3,4-oxadiazoles demonstrated that these compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative microorganisms.[9] Another report on 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives showed potent antimycobacterial activity, with the length of an N-alkyl substituent being a key determinant of efficacy.[10]

Table 2: Comparative Antimicrobial Activity of Pyridinyl-Oxazole and Related Derivatives

Compound IDStructural FeaturesMicroorganismMIC (µg/mL)Reference
Compound IIIa-f 2-substituted-5-(pyrid-4-yl)-1,3,4-oxadiazolesVarious bacteriaActive[9]
Compound 21c N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amineM. tuberculosis4-8 µM[10]
Compound 9b & 9f 5(4H)-oxazolone-based sulfonamidesVarious bacteriaPromising activity[11]
Compound 13g 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridineESKAPE pathogensGood activity[12]

Note: This table presents data for structurally related compounds to infer the potential of this compound. Direct comparative data for the target compound is not currently available.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in the literature for evaluating the biological activity of similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the anticancer activity of novel heterocyclic compounds.

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in a suitable growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on standard methods for assessing antimicrobial activity.

  • Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight at 37°C (for bacteria) or 30°C (for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add 100 µL of the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, it is plausible to hypothesize that this molecule may exhibit significant anticancer and antimicrobial activities. The carboxylic acid moiety offers a versatile point for modification to optimize pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and direct biological evaluation of this compound and a focused library of its derivatives. Head-to-head comparisons with its positional isomers and other analogs will be crucial for elucidating precise structure-activity relationships. Such studies will undoubtedly pave the way for the development of more potent and selective drug candidates based on the pyridinyl-oxazole framework.

References

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. National Institutes of Health. [Link]

  • Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. PubMed. [Link]

  • 1.oxazole Pyridne HRN | PDF. Scribd. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]

  • Synthesis and antimicrobial activity of 2-Alkyl/aryl-5-(pyrid-4-yl)-1,3,4-oxadiazole. Semantic Scholar. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ResearchGate. [Link]

  • Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

  • Design, Synthesis, and Anticancer Activity of 1,3,4-Oxadiazole Incorporated 5-(Pyrimidin-5-yl)benzo[d]oxazole Derivatives. Semantic Scholar. [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed Central. [Link]

  • a brief review on antimicrobial activity of oxazole derivatives. IAJPS. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. PubMed Central. [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Multi-Model Cross-Validation of 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Single-Point Data to a Validated Pharmacological Profile

In modern drug discovery, the journey of a novel small molecule from a preliminary "hit" to a viable clinical candidate is a rigorous process of validation and cross-validation. A single data point, however promising, is insufficient. The true measure of a compound's potential lies in the reproducibility and consistency of its biological activity across a diverse and progressively complex range of experimental models. This guide provides a comprehensive framework for the systematic cross-validation of a novel compound, "5-Pyridin-4-YL-oxazole-2-carboxylic acid," hereafter referred to as 'Compound X'.

The core principle of this guide is to establish a self-validating system of inquiry. We will move from rapid, predictive computational models to highly controlled in vitro assays, and finally to more physiologically relevant cell-based and in vivo systems. Each stage is designed not only to confirm the findings of the previous one but also to provide deeper mechanistic insights and a more holistic understanding of the compound's pharmacological profile. This multi-modal approach is essential for making informed decisions, minimizing late-stage failures, and building a robust data package for further development.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains the "why" behind each experimental choice. By following this guide, researchers can build a comprehensive and trustworthy profile of Compound X's activity.

Part 1: Foundational Assessment - In Silico Profiling and Target Prediction

Before committing to resource-intensive wet lab experiments, a thorough in silico analysis is paramount. Computational models allow us to generate initial hypotheses about Compound X's potential targets, off-targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4] This predictive foundation is the first layer of our cross-validation strategy.

Objective: Hypothesis Generation

The goal of this stage is to predict the likely biological targets of Compound X and to anticipate potential liabilities. This is achieved by comparing its structure to vast databases of known compounds and their associated biological data.

Methodology: A Dual-Pronged Computational Approach

We will employ a combination of ligand-based and structure-based methods to generate a consensus prediction of Compound X's activity.[4]

Step-by-Step Protocol:

  • Chemical Similarity Searching: Utilize platforms like PubChem or ChEMBL to identify known compounds with high structural similarity to Compound X. Analyze the reported biological activities of these analogs to infer potential targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of Compound X. Screen this model against databases of protein structures to identify potential binding partners.

  • Reverse Docking/Target Fishing: Dock the structure of Compound X against a large library of protein crystal structures to predict its binding affinity to a wide range of potential targets. This can help in identifying both primary targets and potential off-targets.

  • ADMET Prediction: Employ machine learning-based models, such as MolToxPred or similar platforms, to predict key pharmacokinetic and toxicity parameters, including solubility, permeability, metabolic stability, and potential for cardiotoxicity or mutagenicity.[5]

Data Presentation: Predictive Activity Profile of Compound X

The results of the in silico analysis should be summarized in a clear, tabular format.

Prediction Model Predicted Target/Property Confidence Score/Metric Potential Implication
Chemical SimilarityKinase Family Y (e.g., VEGFR-2)Tanimoto Score: 0.85Potential anti-angiogenic or anti-cancer activity
Reverse DockingKinase Family Y, Off-target ZDocking Score: -9.5 kcal/molConfirms primary target hypothesis, identifies potential for side effects
ADMET PredictionModerate oral bioavailabilityProbability: 0.6May require formulation optimization
ADMET PredictionLow predicted cardiotoxicityProbability: 0.1Favorable preliminary safety profile
Rationale and Causality

This multi-pronged in silico approach provides a robust starting point. By using several different predictive methods, we are not relying on a single algorithm.[6] If multiple, distinct methods point towards the same target class (e.g., Kinase Family Y), our confidence in this initial hypothesis is significantly increased. This constitutes the first, albeit predictive, cross-validation. The ADMET predictions are crucial for early-stage risk assessment and for guiding the design of later in vivo studies.

Part 2: Biochemical Validation - In Vitro Target Engagement and Selectivity

With a plausible target hypothesis in hand, the next step is to validate this prediction through direct biochemical assays.[7] These highly controlled experiments will determine if Compound X physically interacts with its predicted target and with what potency and selectivity.

Objective: Confirmation of Target Inhibition and Specificity

This phase aims to quantitatively measure the inhibitory activity of Compound X against the purified, recombinant target enzyme (hypothesized here as Kinase Y) and a panel of related kinases to assess selectivity.

Methodology: Enzyme Inhibition Assays

A standard approach for assessing kinase inhibition is to measure the phosphorylation of a substrate.[8][9]

Step-by-Step Protocol:

  • Primary Inhibition Assay:

    • Dispense a fixed concentration of recombinant human Kinase Y into the wells of a microplate.

    • Add a range of concentrations of Compound X (e.g., from 1 nM to 100 µM) and incubate for a predetermined period.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • After incubation, quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the percent inhibition at each concentration of Compound X and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[9]

  • Selectivity Profiling:

    • Repeat the inhibition assay using a panel of other kinases that are structurally related to Kinase Y. This is crucial for assessing the selectivity of Compound X and predicting potential off-target effects.

  • Mechanism of Inhibition Studies:

    • To understand how Compound X inhibits Kinase Y, perform kinetic studies by varying the concentrations of both the substrate and ATP in the presence of a fixed concentration of the inhibitor.

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.[10]

Data Presentation: Quantitative Inhibitory Profile of Compound X

The data from these assays should be presented in a table that allows for easy comparison of potency and selectivity.

Target Enzyme IC50 (nM) Mechanism of Inhibition
Kinase Y (Predicted Target) 50 ATP-competitive
Kinase A (Related)>10,000Not Determined
Kinase B (Related)2,500Not Determined
Kinase C (Unrelated)>10,000Not Determined
Rationale and Causality

This stage provides the first wet-lab validation of our in silico hypothesis. A potent IC50 value against Kinase Y, coupled with significantly weaker activity against other kinases, provides strong evidence of selective target engagement.[7] Understanding the mechanism of inhibition (e.g., ATP-competitive) offers deeper insight into how Compound X functions and can guide future lead optimization efforts. This biochemical data is a critical checkpoint before proceeding to more complex and resource-intensive cell-based models.

Part 3: Cellular Activity and Phenotypic Confirmation

Demonstrating that a compound can inhibit a purified enzyme is a crucial step, but it does not guarantee activity in a more complex biological system.[11] Cell-based assays are essential to confirm that Compound X can penetrate cell membranes, engage its target in a cellular context, and elicit a desired physiological response.[12][13]

Objective: Validating Target Engagement and Functional Effects in a Cellular Environment

This phase will assess the ability of Compound X to inhibit the activity of Kinase Y within a living cell and to produce a relevant phenotypic outcome, such as the inhibition of cell proliferation.

Methodology: A Tiered Approach to Cell-Based Assays

We will use a combination of target-specific and phenotypic assays to build a comprehensive picture of Compound X's cellular activity.[14][15]

Step-by-Step Protocol:

  • Target Engagement Assay (e.g., Western Blot):

    • Select a cell line known to express Kinase Y and where a downstream substrate is known.

    • Treat the cells with increasing concentrations of Compound X for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Use a phospho-specific antibody to detect the phosphorylation of the downstream substrate of Kinase Y via Western blot. A reduction in the phosphorylated substrate with increasing concentrations of Compound X indicates target engagement.

  • Cell Proliferation/Viability Assay:

    • Seed cells (e.g., a cancer cell line where Kinase Y is a known driver of proliferation) in a 96-well plate.

    • Treat the cells with a dose-response range of Compound X for 48-72 hours.

    • Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

    • Calculate the GI50 (concentration for 50% growth inhibition) or CC50 (50% cytotoxic concentration) value.

  • 3D Spheroid Model (Advanced):

    • To better mimic an in vivo tumor microenvironment, culture the selected cancer cell line as 3D spheroids.[12]

    • Treat the spheroids with Compound X and assess its ability to penetrate the spheroid and induce cell death, for example, through high-content imaging.

Data Presentation: Cellular Activity Summary
Assay Type Cell Line Endpoint Potency (EC50/GI50 in µM)
Target Engagement (Western)HUVECp-Substrate Reduction0.5
2D Cell Proliferation (MTT)A549 (Lung Cancer)Growth Inhibition1.2
3D Spheroid ViabilityA549 SpheroidsReduced Viability5.8
Normal Cell CytotoxicityNHDF (Fibroblast)Cytotoxicity>50
Rationale and Causality

This phase is a critical cross-validation of the biochemical data in a more physiologically relevant setting. Observing a dose-dependent reduction in the phosphorylation of a known downstream substrate confirms that Compound X is hitting its intended target within the cell. A corresponding inhibition of cell proliferation at similar concentrations provides a clear link between target engagement and a functional, phenotypic outcome.[11] The comparison between 2D and 3D models can offer insights into the compound's ability to penetrate tissues, while testing against a normal cell line provides an early indication of its therapeutic window.

Part 4: In Vivo Proof-of-Concept and Pharmacodynamic Assessment

The ultimate test for any potential therapeutic is its performance in a living organism.[16][17] In vivo models allow us to assess the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of Compound X in a complex physiological system.

Objective: To Evaluate the Anti-Tumor Efficacy and Target Modulation of Compound X in an Animal Model

This final validation step will determine if the in vitro and cellular activities of Compound X translate to a therapeutic effect in a preclinical cancer model.

Methodology: Xenograft Mouse Model of Cancer

A common and well-established model for testing anti-cancer agents is the cell line-derived xenograft (CDX) model.[17][18]

Step-by-Step Protocol:

  • Model Establishment:

    • Implant the A549 cancer cells (used in the cell-based assays) subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment and Efficacy Assessment:

    • Randomize the mice into vehicle control and treatment groups.

    • Administer Compound X to the treatment group at one or more dose levels via an appropriate route (e.g., oral gavage), guided by the in silico ADMET predictions.

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group.

  • Pharmacokinetic (PK) Analysis:

    • In a satellite group of animals, collect blood samples at various time points after a single dose of Compound X to determine its concentration in the plasma over time. This will provide key PK parameters like half-life, Cmax, and AUC.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the efficacy study, collect tumor samples from a subset of animals at a specific time point after the final dose.

    • Analyze the tumor lysates by Western blot to measure the phosphorylation of the downstream substrate of Kinase Y. This will confirm that Compound X is engaging its target in the tumor tissue at a therapeutic dose.

Data Presentation: Summary of In Vivo Performance
Parameter Vehicle Control Compound X (50 mg/kg)
Tumor Growth Inhibition (TGI) 0%65%
PK: Half-life (t1/2) N/A6 hours
PD: Target Inhibition in Tumor 100% (Baseline)25% (of Baseline)
Toxicity (Body Weight Change) +5%-2%
Rationale and Causality

This in vivo study serves as the comprehensive cross-validation of all previous findings. Significant tumor growth inhibition demonstrates that Compound X has a therapeutic effect in a living organism.[19] The PK data helps to correlate the observed efficacy with drug exposure levels, while the PD analysis provides direct evidence that the anti-tumor activity is a result of the intended mechanism of action (i.e., inhibition of Kinase Y in the tumor).[20] Minimal toxicity, as indicated by stable body weight, suggests a favorable safety profile at an efficacious dose.

Visualizing the Cross-Validation Workflow

To illustrate the logical flow of this multi-model approach, the following diagrams outline the key stages and their relationships.

CrossValidationWorkflow cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Cellular Confirmation cluster_3 In Vivo Proof-of-Concept in_silico Target Prediction ADMET Profiling biochemical Biochemical Assays (IC50, Selectivity) in_silico->biochemical Hypothesis cellular Cell-Based Assays (Target Engagement, Proliferation) biochemical->cellular Validation in_vivo Animal Model (Efficacy, PK/PD) cellular->in_vivo Confirmation

Caption: A streamlined workflow for the cross-validation of a novel compound.

DecisionTree start Start: In Silico Hypothesis (Target = Kinase Y) biochem_check Biochemical Validation: Potent & Selective IC50? start->biochem_check cellular_check Cellular Validation: Target Engagement & Antiproliferative Effect? biochem_check->cellular_check  Yes stop_biochem Stop or Redesign: Poor Potency/ Selectivity biochem_check->stop_biochem No   invivo_check In Vivo Validation: Efficacy with Acceptable Toxicity? cellular_check->invivo_check  Yes stop_cellular Stop or Redesign: No Cellular Activity cellular_check->stop_cellular No   stop_invivo Stop or Redesign: No Efficacy or High Toxicity invivo_check->stop_invivo No   proceed Proceed to Preclinical Development invivo_check->proceed  Yes

Caption: A decision-making flowchart for go/no-go milestones.

Conclusion: A Unified and Validated Narrative

By systematically progressing through in silico, in vitro, cellular, and in vivo models, we construct a cohesive and cross-validated narrative for this compound. This rigorous, multi-faceted approach ensures that each piece of data is supported and contextualized by findings from other systems. It transforms isolated results into a robust body of evidence, providing the highest degree of confidence in the compound's therapeutic potential and mechanistic rationale. This guide provides the framework to not just generate data, but to build a compelling scientific case for a novel drug candidate.

References

  • A review for cell-based screening methods in drug discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. Retrieved from [Link]

  • Biology Cell-Based Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI. Retrieved from [Link]

  • In Vivo Models. (2025, December 15). Biocompare. Retrieved from [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (2018, February). Future Medicinal Chemistry. Retrieved from [Link]

  • A novel and rapid in vivo system for testing therapeutics on human leukemias. (n.d.). PubMed. Retrieved from [Link]

  • Cross-validation approaches. (n.d.). ResearchGate. Retrieved from [Link]

  • Cross validation – a safeguard for machine learning models. (n.d.). Ardigen. Retrieved from [Link]

  • In Vivo Pharmacology Models for Cancer Target Research. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Retrieved from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). RSC Publishing. Retrieved from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved from [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Applied Bio Materials. Retrieved from [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. Retrieved from [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024, July 4). PubMed. Retrieved from [Link]

  • In Silico Target Prediction for Small Molecules. (n.d.). AMiner. Retrieved from [Link]

  • 6.4: Enzyme Inhibition. (2025, August 16). Biology LibreTexts. Retrieved from [Link]

  • Comparative Analysis Guide: Definition, Importance, and Best Practices. (2024, February 6). Retrieved from [Link]

  • Cross-Validation Visualized: A Narrative Guide to Advanced Methods. (2024, June 20). MDPI. Retrieved from [Link]

  • Cross-validation (statistics). (n.d.). Wikipedia. Retrieved from [Link]

  • In vitro enzymatic assay. (2012, December 30). ResearchGate. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Best Practices for High-Quality Research: Design, Data Analysis, and Science Communication. (n.d.). NotedSource. Retrieved from [Link]

  • Comparative Analysis: Mastering Techniques for Effective Data Comparison. (2024, June 8). Retrieved from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). National Institutes of Health. Retrieved from [Link]

  • Comparator Selection. (n.d.). In Developing a Protocol for Observational Comparative Effectiveness Research: A User's Guide. National Center for Biotechnology Information. Retrieved from [Link]

  • How to Write a Literature Review | Guide, Examples, & Templates. (2023, January 2). Scribbr. Retrieved from [Link]

  • New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022, October 2). PubMed. Retrieved from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. (n.d.). National Institutes of Health. Retrieved from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021, August 23). National Institutes of Health. Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020, September 25). RSC Publishing. Retrieved from [Link]

Sources

A Strategic Guide to Benchmarking 5-Pyridin-4-YL-oxazole-2-carboxylic Acid Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification and validation of novel chemical entities with therapeutic potential is a paramount objective. The heterocyclic compound, 5-Pyridin-4-YL-oxazole-2-carboxylic acid, represents a promising scaffold. While direct biological data for this specific molecule is nascent, the broader class of oxazole and pyridine derivatives has demonstrated significant pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark this compound against established chemotherapeutic agents. Our objective is to furnish a scientifically rigorous, field-proven methodology for evaluating its potential as a viable anticancer candidate. This document is structured to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry.

The core of this guide is a comparative analysis framework. We will propose a head-to-head evaluation of this compound against well-characterized, clinically relevant drugs such as Doxorubicin, Paclitaxel, and Cisplatin. The selection of these benchmarks is deliberate; they represent different mechanisms of anticancer action and provide a robust baseline for assessing the potency and potential novelty of our compound of interest. The experimental design will focus on in vitro assays, which are the cornerstone of early-stage drug discovery, providing critical data on cytotoxicity and mechanism of action in a cost-effective and high-throughput manner.[4]

Furthermore, we will delve into the critical next steps beyond primary screening, including a preliminary assessment of ADME/Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early consideration of these parameters is crucial for mitigating the risk of late-stage failures in the drug development pipeline.[5][6][7]

This guide is designed to be a dynamic tool, adaptable to the specific research questions and resources of your laboratory. By following the structured approach outlined herein, researchers can generate a robust and comparative dataset to inform the future development trajectory of this compound and its analogs.

I. Foundational Anticancer Evaluation: A Proposed In Vitro Benchmarking Cascade

The initial phase of evaluating a novel compound is to ascertain its cytotoxic potential against a panel of clinically relevant cancer cell lines. This allows for an initial assessment of potency and the identification of potential cancer types that may be particularly susceptible to the compound's effects.

A. Selection of a Diverse Cancer Cell Line Panel

The choice of cell lines is a critical step in any in vitro screening cascade.[8][9] A well-selected panel should encompass a diversity of cancer types to identify a broad spectrum of activity or, conversely, a high degree of selectivity. For the initial benchmarking of this compound, we propose a panel of four human cancer cell lines that are widely used and well-characterized:

  • MCF-7: A human breast adenocarcinoma cell line. It is an estrogen receptor (ER)-positive line and is a workhorse for studies on hormone-responsive cancers.

  • A549: A human lung carcinoma cell line. It is a model for non-small cell lung cancer (NSCLC), a prevalent and often difficult-to-treat malignancy.

  • HeLa: A human cervical adenocarcinoma cell line. It is one of the oldest and most commonly used human cell lines in scientific research.

  • HepG2: A human hepatocellular carcinoma cell line. It is a valuable model for liver cancer, a disease with a high global burden.

This panel provides a representation of common epithelial cancers and offers a solid foundation for initial efficacy assessment.[10]

B. Choosing the Right Benchmarks: Standard-of-Care Chemotherapeutics

To contextualize the cytotoxic activity of this compound, it is essential to compare it against established anticancer drugs.[10] We recommend the following standard-of-care agents:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It has a broad spectrum of activity against various cancers.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. It is widely used for treating breast, ovarian, and lung cancers.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA synthesis and repair, and ultimately inducing apoptosis. It is a first-line treatment for several solid tumors.

These drugs provide a robust set of comparators with well-understood mechanisms of action, allowing for a nuanced interpretation of the novel compound's activity.

C. Experimental Workflow for In Vitro Cytotoxicity Assessment

The following workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds. The IC50 value is a quantitative measure of the concentration of a drug required to inhibit a biological process by 50% and is a standard metric of drug potency.[10]

Caption: Workflow for in vitro cytotoxicity testing.

D. Detailed Protocol: MTT/MTS Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]

Materials:

  • Selected cancer cell lines (MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound, Doxorubicin, Paclitaxel, Cisplatin

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

  • Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for MTT)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound and benchmark drugs in complete culture medium. A typical concentration range would span several orders of magnitude (e.g., from 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Include a vehicle control (e.g., DMSO at a concentration equivalent to the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plates for 48 to 72 hours.

  • MTT/MTS Assay:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]

    • For MTS assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the plates using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).

    • Subtract the background absorbance (from the no-cell control).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

E. Data Presentation and Interpretation

The IC50 values for this compound and the benchmark drugs should be summarized in a clear and concise table for easy comparison across the different cell lines.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
DoxorubicinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
PaclitaxelLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
CisplatinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Interpretation: Lower IC50 values indicate higher potency. A comparison of the IC50 values will provide an initial assessment of the relative potency of this compound. A significantly lower IC50 value compared to the benchmark drugs would be a strong indicator of promising anticancer activity. Conversely, a high IC50 value may suggest limited potential for this specific compound.

II. Elucidating the Mechanism of Action: Beyond Cytotoxicity

A potent cytotoxic effect is a promising start, but understanding the underlying mechanism of action is crucial for further development. The oxazole scaffold has been implicated in various anticancer mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of DNA damage.[2] A logical next step is to investigate the mode of cell death induced by this compound.

A. Proposed Mechanistic Investigation Workflow

Sources

A Guide to Assessing the Selectivity Profile of Novel Kinase Inhibitors, Exemplified by 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity profile of novel chemical entities. We will use the hypothetical compound, 5-Pyridin-4-YL-oxazole-2-carboxylic acid, as a case study to illustrate the principles and methodologies essential for robust selectivity profiling. In drug discovery, understanding a compound's selectivity is paramount, as it directly impacts its therapeutic window and potential for off-target toxicities.

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing to evaluate its activity, potency, and, crucially, its selectivity.[1] Kinases, due to the highly conserved nature of their ATP-binding pocket, present a significant challenge in achieving target specificity.[2] Therefore, a multi-faceted approach, combining both biochemical and cell-based assays, is essential to build a comprehensive selectivity profile.

The Critical Importance of Selectivity Profiling

The human kinome consists of over 500 protein kinases, all sharing a structurally similar catalytic domain. This similarity makes it challenging to design inhibitors that are highly specific for a single kinase.[1] Off-target inhibition can lead to unforeseen side effects, confounding experimental results and potentially causing clinical toxicity. Conversely, in some cases, polypharmacology (activity against multiple targets) can be therapeutically beneficial. A thorough selectivity assessment allows researchers to:

  • De-risk drug candidates early: Identifying potential off-target liabilities saves resources and prevents progression of unsuitable compounds.

  • Elucidate mechanism of action: Understanding the full spectrum of a compound's interactions is key to interpreting its biological effects.

  • Identify opportunities for drug repurposing: A well-defined selectivity profile might reveal unexpected therapeutic applications.

Phase 1: Initial Biochemical Profiling

The first step in characterizing a novel inhibitor like this compound is to determine its potency against the intended primary target and a broad panel of other kinases. This is typically achieved through in vitro biochemical assays.

Experimental Workflow: Large-Scale Kinase Panel Screen

This workflow outlines a typical high-throughput screen to establish the initial selectivity profile.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound This compound (Stock Solution in DMSO) Dilution Serial Dilution (e.g., 10-point concentration curve) Compound->Dilution AssayPlate 384-well Assay Plate (Addition of Kinase, Substrate, ATP) Dilution->AssayPlate Incubation Incubation (Allow enzymatic reaction) AssayPlate->Incubation Detection Detection Reagent Addition (e.g., ADP-Glo™) Incubation->Detection Reader Luminescence/Fluorescence Reader Detection->Reader IC50 IC50 Curve Generation (% Inhibition vs. [Compound]) Reader->IC50 Profile Selectivity Profile (Comparison across kinase panel) IC50->Profile

Caption: Workflow for biochemical kinase inhibitor profiling.

Choosing the Right Biochemical Assay

Several assay formats are available, each with its own advantages. The choice often depends on the specific kinase, available reagents, and throughput requirements.[1]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radioactive ³²P or ³³P from ATP into a substrate.Gold standard for sensitivity and reliability.Safety concerns, waste disposal, low throughput.
Luminescence-Based Assays Detects the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo®) after the kinase reaction.[3][4]High throughput, non-radioactive, widely applicable.Indirect measurement, potential for ATP-competitive assay interference.
Fluorescence-Based Assays (TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore, often involving a phospho-specific antibody.[3][5]Homogeneous, sensitive, and amenable to high-throughput screening.Requires specific antibodies or labeled substrates, potential for compound interference.
Mobility Shift Assays Electrophoretically separates and quantifies phosphorylated versus non-phosphorylated peptide substrates.[6]Direct measurement, high precision.Lower throughput than luminescence or TR-FRET assays.

For a broad initial screen of this compound, a luminescence-based assay like ADP-Glo™ is an excellent choice due to its universal applicability across the kinome and high-throughput capabilities.[2][4]

Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for screening a compound against a panel of kinases in a 384-well format.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.

  • Assay Plate Preparation: Add 25 nL of each compound concentration to the appropriate wells of a 384-well plate. Include positive controls (a known inhibitor) and negative controls (DMSO only).[1]

  • Kinase Reaction:

    • Add 5 µL of a solution containing the specific kinase and its substrate in reaction buffer.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[2]

    • Initiate the reaction by adding 5 µL of a solution containing ATP at the Kₘ concentration for each respective kinase.

    • Incubate for 1-2 hours at room temperature.[2]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.[2]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Interpreting the Biochemical Data

The output of this screen will be a table of IC₅₀ values for this compound against a large number of kinases.

Kinase TargetIC₅₀ (nM) for this compound
Primary Target X 50
Off-Target A5,000
Off-Target B>10,000
Off-Target C800
Off-Target D>10,000
... (e.g., 400+ other kinases)>10,000

This initial profile suggests that our compound is highly selective for its primary target over most other kinases, with some weaker activity against "Off-Target C".

Phase 2: Cell-Based Selectivity Assessment

While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a cell.[7] Factors like cell permeability, efflux pumps, and intracellular ATP concentrations (which are much higher than those used in many biochemical assays) can significantly influence a compound's activity and selectivity.[1] Therefore, cell-based assays are a critical next step.

Experimental Workflow: Cellular Target Engagement

Cellular target engagement assays directly measure the interaction of a compound with its target protein within intact cells. The NanoBRET™ assay is a widely used technology for this purpose.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Transfection Transfect cells with NanoLuc®-Kinase Fusion Vector Plating Plate transfected cells in 96-well plates Transfection->Plating CompoundAdd Add this compound (serial dilution) Plating->CompoundAdd TracerAdd Add cell-permeable fluorescent tracer CompoundAdd->TracerAdd Incubation Equilibrate at 37°C TracerAdd->Incubation BRET Measure NanoBRET™ Signal (Donor & Acceptor Emission) Incubation->BRET IC50 Calculate IC50 (Competitive Displacement) BRET->IC50 Profile Confirm Cellular Target Engagement IC50->Profile

Caption: Workflow for a NanoBRET™ cellular target engagement assay.

Protocol: NanoBRET™ Target Engagement Assay
  • Cell Culture and Transfection: Transiently transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into 96-well white assay plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours in the incubator.

  • Tracer and Substrate Addition: Add the NanoBRET™ Kinase Tracer and Nano-Glo® Substrate to all wells.

  • Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). The IC₅₀ is determined by plotting the BRET ratio against the compound concentration, representing the displacement of the tracer by the test compound.

Downstream Signaling and Phenotypic Assays

Another powerful method to confirm cellular selectivity is to measure the phosphorylation of a known downstream substrate of the target kinase.[8][9]

  • Western Blotting: Treat cells with the inhibitor and a relevant stimulus (if required). Lyse the cells and perform a Western blot using an antibody specific for the phosphorylated substrate. A potent and selective inhibitor should reduce the phosphorylation of the target's substrate without affecting the phosphorylation of substrates of unrelated pathways.

  • ELISA/AlphaLISA: These are higher-throughput methods that use target-specific and phospho-site-specific antibodies in a plate-based format to quantify substrate phosphorylation.[8][9]

Phase 3: Comparative Analysis and Data Integration

The final step is to integrate the data from both biochemical and cellular assays to build a comprehensive and trustworthy selectivity profile.

Comparative Data Table
TargetBiochemical IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)Downstream Phosphorylation Inhibition IC₅₀ (nM)
Primary Target X 50150200
Off-Target C800>10,000>10,000

In this hypothetical example, the data demonstrates that while this compound shows some weak activity against "Off-Target C" in a biochemical assay, this does not translate to engagement or functional inhibition in a cellular context. This highlights the critical importance of orthogonal, cell-based assays for validating in vitro findings.[7] The compound shows a clear window of selectivity in the more physiologically relevant cellular setting.

Conclusion

Assessing the selectivity profile of a novel compound like this compound is a systematic, multi-step process. It begins with broad, high-throughput biochemical screening to identify potential on- and off-targets. This is followed by rigorous validation in cell-based systems to confirm target engagement and functional consequences in a more physiological environment. By integrating data from these orthogonal approaches, researchers can build a high-confidence selectivity profile, enabling informed decisions in the progression of new therapeutic candidates.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Vasta, J. F., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Hewitt, J. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), e1800024. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in Preclinical Screening: The Case of 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the reproducibility of experimental findings is the bedrock of scientific progress. The journey from a promising chemical entity to a clinically viable drug is fraught with challenges, and the inability to consistently replicate foundational experiments represents a significant and costly stumbling block.[1] This guide delves into the critical aspects of experimental reproducibility, framed through the lens of a hypothetical preclinical investigation of 5-Pyridin-4-yl-oxazole-2-carboxylic acid. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a pyridine ring and an oxazole carboxylic acid—are prevalent in compounds targeting enzymes in cancer and immunology.[2][3]

For the purpose of this guide, we will postulate a scenario where this compound has been identified as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism and a high-value target in cancer immunotherapy.[4][5][6][7] This guide will not only detail a robust experimental workflow for characterizing this compound but will also compare this process with less stringent, yet common, practices that often lead to irreproducible results.

The Compound of Interest: this compound

The structure of this compound features a pyridine ring, which can enhance solubility and bioavailability, and an oxazole core, a versatile scaffold in medicinal chemistry.[2][3] Its carboxylic acid group suggests a potential for forming key interactions, such as hydrogen bonds, within the active site of a target enzyme.

Hypothesized Target and Mechanism of Action: IDO1 Inhibition

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the degradation of tryptophan.[4][6] In the tumor microenvironment, the depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, suppress the activity of immune cells, allowing cancer cells to evade immune surveillance.[7] Small molecule inhibitors of IDO1 aim to restore this immune response. The azole structure within our compound of interest makes it a plausible candidate for interacting with the heme group in the active site of IDO1.[4][6]

Part 1: Foundational Work - Ensuring Compound Integrity

A frequent source of irreproducibility stems from a lack of thorough characterization of the small molecule itself.[8] Before commencing any biological assays, a rigorous quality control process is paramount.

ParameterGold Standard Protocol (for High Reproducibility)Common Pitfall (Leading to Irreproducibility)
Identity Confirmation Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure beyond any doubt.Relying solely on the label of a commercially sourced vial or the assumed outcome of a synthesis.
Purity Assessment High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths and a purity assessment of >98%.Using a compound with unknown or low purity, where contaminants could be responsible for the observed biological activity.
Solubility Determination Experimental determination of solubility in relevant assay buffers (e.g., PBS, cell culture media).Assuming solubility based on theoretical calculations or dissolving the compound in a strong organic solvent (like 100% DMSO) and diluting it directly into an aqueous buffer, leading to precipitation.
Stability Analysis Assessment of compound stability in solution under storage and assay conditions (e.g., freeze-thaw cycles, incubation at 37°C).Overlooking compound degradation, which can lead to a loss of activity over the course of an experiment.
Experimental Protocol: Compound Quality Control
  • Structure Verification:

    • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra and compare the observed shifts with the expected chemical structure.

    • Prepare a dilute solution of the compound and analyze it using HRMS to confirm the exact mass.

  • Purity Analysis:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Perform HPLC analysis using a C18 column and a gradient of water and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure no significant impurities are present.

  • Aqueous Solubility:

    • Prepare a supersaturated solution of the compound in the final assay buffer.

    • Shake the solution at room temperature for 24 hours.

    • Centrifuge to pellet the excess solid and quantify the concentration of the compound in the supernatant via HPLC with a standard curve.

Part 2: The Primary Screen - A Cellular Assay for IDO1 Inhibition

A well-designed cell-based assay is crucial for obtaining reliable data.[9][10][11] We will use a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ), such as the HeLa or A549 cell line.[12] The assay will measure the production of kynurenine in the cell culture supernatant.

Experimental Workflow: Cellular IDO1 Inhibition Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_detection Detection cell_plating Plate cells (e.g., HeLa) in 96-well plates compound_prep Prepare serial dilutions of this compound add_compound Add compound dilutions to cells compound_prep->add_compound stimulate Add IFN-γ to induce IDO1 expression add_compound->stimulate incubate Incubate for 48-72 hours stimulate->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant kynurenine_assay Measure kynurenine concentration (e.g., via colorimetric assay) collect_supernatant->kynurenine_assay data_analysis Analyze data and determine IC₅₀ kynurenine_assay->data_analysis

Caption: Workflow for a cell-based IDO1 inhibition assay.

Detailed Protocol for Reproducible IDO1 Inhibition Assay:
  • Cell Culture and Plating:

    • Maintain a healthy, log-phase culture of HeLa cells. Ensure the cells are free from mycoplasma contamination, a common source of experimental variability.[13]

    • Use a consistent cell passage number for all experiments to avoid phenotypic drift.

    • Plate 10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution in cell culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., ≤ 0.5%) to minimize solvent effects.

    • Add the diluted compound to the cells.

  • IDO1 Induction:

    • Immediately after adding the compound, add IFN-γ to each well (final concentration of 50 ng/mL) to induce IDO1 expression. Include wells with cells and IFN-γ but no compound as a positive control, and wells with cells alone as a negative control.

  • Incubation and Kynurenine Measurement:

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

    • After incubation, collect the cell culture supernatant.

    • Measure the kynurenine concentration using a well-established colorimetric assay based on the reaction with p-dimethylaminobenzaldehyde.

  • Data Analysis:

    • Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Fit the dose-response curve using a four-parameter logistic regression to determine the IC₅₀ value.

Comparison of Practices:
AspectGold Standard for ReproducibilityCommon Pitfall
Cell Line Maintenance Regular mycoplasma testing and cell line authentication (e.g., STR profiling).[13]Using unverified or contaminated cell lines.
Reagent Consistency Using the same lot of fetal bovine serum (FBS) and other critical reagents for a set of experiments.Variability in reagent quality, especially batch-to-batch differences in FBS.[10]
Pipetting Technique Using calibrated pipettes and consistent, careful technique to avoid cell stress.Inconsistent pipetting, leading to variations in cell numbers and reagent concentrations.[14]
Controls Including appropriate positive and negative controls on every plate.Omitting necessary controls, making it difficult to assess the validity of the results.[11][15]

Part 3: Orthogonal Assays and Counter-screens

A single assay is rarely sufficient to validate a hit.[15] To build a robust case for the activity of this compound, orthogonal assays and counter-screens are essential.

Orthogonal Assay: Enzymatic IDO1 Inhibition

An orthogonal assay measures the same biological process using a different technology. In this case, we would test the compound's ability to directly inhibit recombinant IDO1 enzyme activity in a cell-free system. This helps to confirm that the compound's effect in the cellular assay is due to direct interaction with the target enzyme and not an off-target or cell-based artifact.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection enzyme_prep Recombinant IDO1 enzyme mix Combine enzyme, substrate, and compound in a reaction buffer enzyme_prep->mix substrate_prep Tryptophan (substrate) substrate_prep->mix compound_prep Serial dilutions of test compound compound_prep->mix incubate Incubate at room temperature mix->incubate measure_product Measure product formation (e.g., kynurenine) incubate->measure_product analyze Determine enzymatic IC₅₀ measure_product->analyze

Caption: Workflow for an enzymatic IDO1 inhibition assay.

Counter-screen: Cytotoxicity Assay

It is critical to determine if the observed inhibition of kynurenine production is due to specific enzyme inhibition or simply because the compound is killing the cells. A standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be run in parallel with the primary screen. The IC₅₀ for cytotoxicity should be significantly higher than the IC₅₀ for IDO1 inhibition to demonstrate a specific effect.

Conclusion: A Framework for Reproducibility

The path to reliable and reproducible experimental findings is paved with meticulous attention to detail. For a novel compound like this compound, a systematic approach is non-negotiable. This involves:

  • Rigorous Compound Characterization: Ensuring the identity, purity, and stability of the molecule under investigation.

  • Well-Controlled Biological Assays: Employing authenticated cell lines, consistent reagents, and appropriate controls.

  • Orthogonal Validation: Confirming the biological activity through multiple, independent methods.

  • Transparent Reporting: Documenting all experimental details, including reagent sources, lot numbers, and cell passage numbers.

By adhering to these principles, researchers can build a solid foundation of credible evidence, accelerating the journey of promising molecules from the laboratory to the clinic.[16] The "reproducibility crisis" is not an insurmountable obstacle but a call for a more rigorous and self-validating approach to scientific inquiry.[9]

References

  • Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Retrieved from [Link]

  • American Chemical Society. (n.d.). Azole-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Retrieved from [Link]

  • American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research. Retrieved from [Link]

  • The Healthcare Guys. (2023, August 22). 6 Considerations for Successful Cell-Based Assays. Retrieved from [Link]

  • Integra Biosciences. (2021, October 19). Improving the reproducibility of cell culture handling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • National Institutes of Health. (2022, April 23). Spiro-Oxindole Skeleton Compounds Are Efficient Inhibitors for Indoleamine 2,3-Dioxygenase 1: An Attractive Target for Tumor Immunotherapy. Retrieved from [Link]

  • Elsevier. (n.d.). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Retrieved from [Link]

  • Center for Open Science. (2024, January 11). Enhancing Reproducibility in Drug Development Research. Retrieved from [Link]

  • Cure. (n.d.). Research Reproducibility: A Costly Stumbling Block for Drug Discovery. Retrieved from [Link]

  • PubMed. (2021, February 25). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]

  • ACS Publications. (2025, April 23). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Pyridine and Its Biological Activity: A Review. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Pyridin-4-YL-oxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Pyridin-4-YL-oxazole-2-carboxylic acid. As a compound integrating a pyridine ring, an oxazole core, and a carboxylic acid functional group, its disposal requires a multi-faceted approach grounded in the principles of chemical safety and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework that ensures both personal safety and environmental stewardship. The protocols herein are synthesized from established best practices for its constituent chemical classes.

Part 1: Hazard Profile and Chemical Causality

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a robust disposal plan must be derived from an expert analysis of its structural components. The molecule's behavior and hazards are dictated by the synergistic properties of its pyridine, oxazole, and carboxylic acid moieties.

  • Pyridine Moiety : The pyridine ring is the primary driver of this compound's toxicological profile. Pyridine and its derivatives are known to be flammable, toxic, and irritant.[1][2] Exposure can lead to symptoms such as dizziness, headache, and nausea, while also posing risks as a skin and respiratory irritant.[1] Critically, pyridine-containing compounds must be handled as hazardous to aquatic life.[3]

  • Carboxylic Acid Moiety : This functional group imparts acidic and potentially corrosive properties.[4] The primary disposal consideration for carboxylic acids is their reactivity. They can react exothermically and sometimes violently with bases.[4][5] They are also incompatible with oxidizing and reducing agents.[4]

  • Oxazole Moiety : While generally less reactive than the other components, oxazole derivatives are frequently cited as skin, eye, and respiratory irritants.[6][7]

Hazard Summary Based on Analogous Compounds
Hazard ClassificationDescriptionRationale / Analogous Compound Source
Acute Toxicity (Oral) Harmful if swallowed.Based on Pyridine-2-carboxylic acid.[3]
Serious Eye Damage/Irritation Causes serious eye damage/irritation.Based on Pyridine-2-carboxylic acid and various oxazole derivatives.[3][6]
Skin Corrosion/Irritation Causes skin irritation.Based on various oxazole derivatives.[6]
Target Organ Toxicity May cause respiratory irritation.Based on various oxazole derivatives.[6]
Aquatic Hazard (Acute) Harmful to aquatic life.Based on Pyridine-2-carboxylic acid.[3]

Part 2: Immediate Safety and Spill Management

Prior to handling or preparing for disposal, a rigorous safety protocol must be in place.

Essential Personal Protective Equipment (PPE)
  • Eye Protection : Chemical splash goggles or a full-face shield are mandatory.[2][4]

  • Hand Protection : Use chemical-resistant gloves. Butyl rubber or Viton® are recommended for handling pyridine-containing compounds.[2][9] Always consult the glove manufacturer's compatibility chart.

  • Body Protection : A fully buttoned laboratory coat is required to protect skin and clothing.[2]

  • Respiratory Protection : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8][10]

Spill Response Protocol
  • Minor Spills (in a fume hood) :

    • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pillows.[1][10]

    • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[10]

    • Decontaminate the surface area according to your institution's approved procedures.

  • Major Spills (outside a fume hood) :

    • Immediately evacuate and secure the area to prevent entry.[2]

    • Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[2]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must be systematic, from the point of generation to final pickup.

Step 1: Waste Identification and Segregation

This is the most critical step to prevent dangerous chemical reactions. This compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, contaminated glassware) are classified as Hazardous Organic Acid Waste .

Crucial Segregation Rules :

  • DO NOT mix with bases (e.g., sodium hydroxide, ammonium hydroxide).[4]

  • DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates).[10]

  • DO NOT mix with other incompatible waste streams like inorganic acids or metal-containing waste.[4]

  • NEVER pour down the drain.[1][8]

Step 2: Container Selection and Labeling
  • Select a Compatible Container : Use only a designated, leak-proof hazardous waste container made of High-Density Polyethylene (HDPE) or borosilicate glass.[4][10] Ensure the container has a secure, sealable lid.

  • Apply a Hazardous Waste Label : The container must be labeled before any waste is added. The label must, at a minimum, include:

    • The words "Hazardous Waste".[11]

    • Full Chemical Name : "this compound" (avoid abbreviations).[11]

    • Composition : List all contents, including any solvents and their approximate percentages.

    • Hazard Identification : Clearly mark the associated hazards (e.g., "Toxic," "Irritant," "Acid").

Step 3: Waste Accumulation and Storage
  • Keep the waste container sealed at all times, except when adding waste.[11]

  • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.

  • The storage location must be a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible chemicals.[8][10]

  • Secondary Containment : All liquid waste containers must be placed within a larger, chemically resistant tub or tray to contain any potential leaks.[11]

Step 4: Final Disposal
  • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[4]

  • Once the container is full or the waste is no longer being generated, arrange for pickup.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.[10]

  • Ensure all paperwork, such as a chemical collection request form, is completed as required by your institution.[10]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Initial Handling & Assessment cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal Start Waste Generated: This compound (Solid or in Solution) PPE Don Appropriate PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat Start->PPE Classify Classify as: Hazardous Organic Acid Waste Container Select Compatible Container (HDPE or Glass) Classify->Container FumeHood Work in a Chemical Fume Hood PPE->FumeHood FumeHood->Classify Label Attach Completed Hazardous Waste Label Container->Label Segregate Segregate from Incompatibles: - Bases - Oxidizers - Inorganic Acids Label->Segregate Store Store Sealed Container in Secondary Containment in a Designated SAA Segregate->Store EHS Contact EHS for Pickup & Final Disposal Store->EHS

Caption: Decision workflow for safe disposal of this compound.

References

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBet_ula2Eq6z4hev3mH7MXDfKMnleugDfv1JxUAzf-oL6orFwsQYxEQxnLGCKxFolFYK-hGQVmNnavXfeM_cXTHL_l1jhAOgQ7s2gmPveYBVsIf_UWj3zf4eYA0YqLLPgs5uLO3WJFSvBeGcyzGJKA4g5Q4QJRAwWDLR878SdtfjsM3ZztAJtY64Z2iqm4pk0pYPrYgZv0L8SCHb-gAyYic9GdMOCmbpA5ccSbh4=]
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgjLYTzEq3MvfqrPjWNrWakWRTVJwK6_jJhyYbmB-ZeDkq3SEn-I5hhORap9xSxr5O4CMsp7TlZFmK7ivbFm6N170Gpd925apkadTHAM4qmLOxURqsFikRx7jwiQPZg6fKDdD7qNTd7X26E09v-rjWvcM51KJKkjB48kjBl6nZrmtRLD5t6Ne-06lCpzc_6Q2ujg==]
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs2yYG-xCZ5H2Qy2livj_UTqGvnL3AHxxUq58tuyoyvth4yGRheOict1SSn9_E9GdU1hha-ldvFCDIT60ekLx7_1AoW_XTJS_ASQfH48R0Sz9wrlFVxcxA2QCNzlPYB5OnN4mFeE8_YDJQDy7457nc5eCOLgv_3k1t4ybwNrimSsJASMsdDJsx04Z2uNMb99f_KWIw6L6cp5lFRC3g2S1V9_f49mQvX-BAV1P_BqJXRg==]
  • Standard Operating Procedure for Pyridine. Washington State University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn_54UKS25z7HLMxiDsY2SRm5k2iYk6ncIUHDi1PrXcAJHtkodboKJlzYPv0RCu4KTdW0nPISmwkbkxiuU62vEB30z9eeHTUkGAmRo0T1BSPL-BZ3ZGOO9VU1o_jGojoGtOS4CT8a5MKzQh1Oa2u3FRBp41Tf304I_dju1Ec1gbeEKm5__TRZghlJj_KRLu8ltWA==]
  • Safety Data Sheet: Pyridine. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYBhXfWos5H5pfHQLb0Momag8zFiEyncHPkHgmDhQ5pYxXmXJEII7if8gV18Me68NeGxLXYS8_vGJUoXxGYt_9LFnSCkp0VMeXfoXwVwwqIMbblZZjJyfPi8JLRmHFTeBtwTD-4ydsxHzq6iIWKLY11uJO1vBA-JK2s-XIiXFwyjAmsMxHuAgUzKR6URK4garxe_DJ4TN0-XYFA19M6M-hvZ4xYGMNYy9WSw6Gs6MwqSRBrbEEthoBRfu-4HD_dK5uPjwL2SWvoDlj-fF_fFj0QnXK-QEmnwe9esosu_0AV7o2J3VxPCv_Fy1vPUuhwWkvctnN2Tx1_M1Kzf8sKxVpRv_IRWZy0EM6Wq0hAk_-bPl_vd21U0zWd3p0YJC8sJE1x2XxhmhlWMD2iHCrOkeHir17caX71pcj0Zm8w8dNDGYlVLYpFEAPnLkRUsltAzzSMiTBLptr]
  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcF1bykreWCDhR-4bmN_dG7xXxWDSs04CJxzedtXtPimI69x0SpwqxXMgH6v1jUWWeOK0YZbiN4z_oE9coKpAmgfG6sC-tKtEfJ2Da-GIfne9IhKrlWincVkmHjZOzgWg7qdqbb9-3uBP5nNigVmsB54uZG_rPuwWKx40CmrwiK2Qq38ccY2WTiqQNPZ33oWsKI_vMaI_EIF6G_2cLqX8cSiioyGEhDi-yIkWOZSJhfVP4KdphbF2m6cliSU_AeYyyNg2iBq4n]
  • Safety Data Sheet: Pyridine-2-carboxylic acid. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf0AHV__VaBLUzZAqXVp-gPUv5i0KTetOzZvZjHkbUI7co6E0wp-09QdHIrduiL0IBFOJm9lRJrWmSQ3hmc8p9JbA4MGjwx9YQDQGKyGkMaujCIzGsIrF_Lm8I7K3S9_hY-6qv20YL3e2xjqXhhT6s]
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv-U0aP2WMgHRBSPMd3zRXtqaCllDAbT7FVNXvK0gyYYfyqqbWo1V1Y4Ww_d1LRTBY5OjRnC_Oql0JO2n0eAj4K-3xbhGqxxbcGm-h7gtelqxk_dv6z2FxePsrlsitVDIOhHIVIRmsjwgEq7jYkPlN1wpUfZpqO8kg0DbzHf3-MahHYITD6CifWIDoxjc_VEqDP-fBZrP2GcNOLMrLu1sObpshfiCrPA==]
  • 2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid Safety Information. AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiH-ehBB3QxYc4zvQPoDnaw4UZZsuN3OpUwn182VXCddIG-yDLts6eQxY2EKjeAIy9CFaX_ZS2POhUi_7XKIDnsBtsNUcvLotfq2wpRdFVDW8Kpafxt4F-vum8DKBeXQ==]
  • Hazardous Waste Disposal Guide. Dartmouth College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3zZpOAe3F917HJaXaQcr6AaTZ-Fc2tk6vQ-x_OLccEFfxwvptQ6c4WjMAOKm_69DBnsYh6xnVcSsWn53ULkrcJJVydk547kO4u7uVq7lGo-Z_g_rCxqM8AJ514gjp2DAJfeFEuLCGUkrzkal5E7vDJU2yBJ8S3BsAvITrgWj8dLxAb4j1Nm9iI2np0oYz]
  • 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety Data Sheet. Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEminGL1RXO_67TdPgjBczgC0RGBD8pz9pGo1mTUQmATwbAdBo4I61PJnCEFOc-H9BHYWb_YbhmHxkzqly9aaiuDDCAioGn8vL4vvYzk0tsv7mwnOPBzrpg__6T0vEHVYqp_VQhYyHxgJOi6EhC4KsadMd9Gjiq5Wb8zRVXjQ==]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Pyridin-4-YL-oxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for handling 5-Pyridin-4-YL-oxazole-2-carboxylic acid. As specific toxicological data for this compound is not extensively available, this guide is synthesized from the known hazards of its core structural motifs: the pyridine ring, the oxazole ring, and the carboxylic acid functional group. The following procedures are designed to empower researchers, scientists, and drug development professionals with a robust framework for minimizing exposure and ensuring laboratory safety.

Hazard Assessment: A Synthesis of Structural Alerts

The safe handling of any novel chemical entity begins with a thorough understanding of its potential hazards. In the absence of a dedicated Safety Data Sheet (SDS), we must infer the risk profile of this compound from its constituent parts.

  • Pyridine Moiety : Pyridine and its derivatives are well-characterized as hazardous compounds. They are often flammable and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Pyridine exposure can cause skin and eye irritation, as well as systemic effects like headaches and dizziness.[2][3] Therefore, engineering controls and PPE must be selected to prevent inhalation of dust or vapors and to block any skin or eye contact.

  • Oxazole Moiety : Oxazole-containing compounds exhibit a wide range of biological activities.[4][5] While this is beneficial in drug development, it also signals the potential for unintended biological interactions in laboratory personnel. Some oxazole derivatives are known to cause skin, eye, and respiratory irritation.[6][7] The primary risk associated with this solid compound is the inhalation of fine dust particles, which could lead to respiratory irritation.[7]

  • Carboxylic Acid Moiety : While many carboxylic acids are common in biochemistry, they can still pose hazards. Pyridine-2-carboxylic acid, a structural analog, is classified as harmful if swallowed and causes serious eye damage.[8] The acidic nature of the functional group necessitates protection against skin and eye contact to prevent irritation or chemical burns.

Given these "structural alerts," this compound must be handled as a substance that is potentially harmful by all routes of exposure (inhalation, ingestion, skin contact) and as a significant irritant to the eyes, skin, and respiratory system.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is the cornerstone of safe handling. The following equipment is mandatory when working with this compound in any form (solid or solution).

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.Protects against accidental splashes of solutions and airborne dust particles which could cause serious, potentially irreversible eye damage.[6][8]
Hand Protection Chemically resistant gloves. Butyl rubber or neoprene are recommended for extended handling. Double-gloving with nitrile gloves may be acceptable for incidental contact but they should be changed immediately upon contamination.Provides a critical barrier against skin absorption, a known hazard for pyridine derivatives.[1][9][10] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid contaminating your skin.
Body Protection A flame-retardant, fully-buttoned laboratory coat. Chemical-resistant apron for large-scale operations.Protects skin from contact with spills and prevents contamination of personal clothing.[3][10] The flame-retardant property adds a layer of safety, as pyridine compounds can be flammable.[2]
Respiratory Protection All handling of the solid compound and its volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][11]The primary engineering control to protect against inhalation of fine dust or vapors, which may cause respiratory irritation and systemic toxicity.[7]

Operational Workflow: From Bench to Waste

Adherence to a strict, step-by-step operational plan is critical for minimizing risk. The following workflow outlines the key stages of handling this compound.

Experimental Protocol
  • Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Assemble all necessary equipment (spatulas, glassware, balances, solvents) and prepare a designated waste container.

  • Donning PPE : Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Handling the Solid :

    • Perform all manipulations, including weighing and transferring, deep within the chemical fume hood to contain any dust.

    • Use a micro-spatula to gently handle the powder. Avoid any actions that could create airborne dust, such as scooping quickly or dropping the material from a height.

    • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination :

    • Thoroughly clean all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection. Never wear gloves outside of the laboratory area.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE, even if there was no known contact.[3][12]

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_ppe Protection cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A Verify Fume Hood Operation B Assemble Equipment & Waste Container A->B C Don All Required PPE (Gloves, Goggles, Lab Coat) B->C D Weigh & Transfer Solid C->D E Prepare Solutions D->E F Clean Equipment & Workspace E->F G Segregate & Seal Chemical Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Logical workflow for the safe handling of this compound.

Emergency and Disposal Plans

Preparedness is paramount. Even with meticulous planning, accidents can occur.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[3][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[11] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested).[13] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8][10] Seek immediate medical attention.

  • Spills : Evacuate non-essential personnel from the area.[3] Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[3][11] Collect the material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.[1][12] Ventilate the area thoroughly after cleanup is complete.[3]

Disposal Plan

All waste containing this compound, including contaminated absorbent material, disposable labware, and gloves, must be treated as hazardous chemical waste.

  • Waste Collection : Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route : Dispose of the hazardous waste through your institution's licensed environmental health and safety (EHS) office.[3][10] Adhere strictly to all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[8]

By integrating this comprehensive safety and handling framework into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Hazard Summary: Pyridine. New Jersey Department of Health. [Link]

  • Pyridine: incident management. GOV.UK. [Link]

  • MSDS of 5-(Pyridin-3-yl)oxazole-4-carboxylic acid. Capot Chemical. [Link]

  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Center for Biotechnology Information (NCBI). [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.